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2-(4-Bromophenyl)oxazolo[4,5-b]pyridine Documentation Hub

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  • Product: 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine
  • CAS: 111852-42-7

Core Science & Biosynthesis

Foundational

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine (CAS No. 111852-42-7) The oxazolo[4,5-b]pyridine core is a heterocyclic scaffold of significant interest in modern drug discovery. Its structural res...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine (CAS No. 111852-42-7)

The oxazolo[4,5-b]pyridine core is a heterocyclic scaffold of significant interest in modern drug discovery. Its structural resemblance to purine nucleobases allows it to interact with a wide array of biological targets, often acting as an antagonist or inhibitor. This guide focuses on a specific, potent derivative: 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. We will delve into its synthesis, physicochemical characteristics, and its emerging profile as a promising modulator of critical enzymatic pathways, particularly in oncology. This document is designed not merely as a repository of data, but as a strategic guide for researchers looking to leverage this molecule in their development programs.

Molecular Identity and Physicochemical Properties

2-(4-Bromophenyl)oxazolo[4,5-b]pyridine is a bicyclic heteroaromatic compound. The fusion of an oxazole ring to a pyridine core creates a rigid, planar system, while the 2-position substitution with a 4-bromophenyl group introduces a key pharmacophore for targeted interactions.

Key Physicochemical Data

The compound's properties make it a suitable candidate for drug development, possessing characteristics that align with favorable pharmacokinetics.

PropertyValueSource
CAS Number 111852-42-7[1]
Molecular Formula C₁₂H₇BrN₂O[1]
Molecular Weight 275.10 g/mol [1]
Topological Polar Surface Area (TPSA) 38.92 Ų[1]
LogP (Predicted) 3.6523[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 1[1]
Physical Form Solid

Causality Insight: The predicted LogP value of ~3.65 suggests good lipophilicity, which is often crucial for cell membrane permeability and reaching intracellular targets. The complete absence of hydrogen bond donors and a limited number of acceptors contribute to this lipophilic character.

Synthesis and Manufacturing

The construction of the oxazolo[4,5-b]pyridine ring system is typically achieved through the condensation and subsequent cyclization of an ortho-amino-hydroxypyridine with a carboxylic acid or its derivative. This approach is both efficient and versatile.

Primary Synthetic Pathway: Condensation Reaction

The most direct and commonly cited method involves the reaction of 2-Amino-3-pyridinol with 4-Bromobenzoic acid under dehydrating conditions.[2] Polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE) are effective catalysts for this transformation, as they facilitate the formation of the oxazole ring by removing water.[3][4]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Final Product A 2-Amino-3-pyridinol (CAS: 16867-03-1) C Condensation & Cyclization A->C B 4-Bromobenzoic acid (CAS: 586-76-5) B->C D 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine (CAS: 111852-42-7) C->D  PPA or PPSE,  Heat (~200°C)

Caption: Synthetic workflow for 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established methodologies for forming the oxazolo[4,5-b]pyridine scaffold.[3][4]

Objective: To synthesize 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine.

Materials:

  • 2-Amino-3-pyridinol (1.0 eq)

  • 4-Bromobenzoic acid (1.0 eq)

  • Polyphosphoric acid (PPA) (10-15 wt eq)

  • Argon or Nitrogen atmosphere

  • Standard glassware for high-temperature reactions

Procedure:

  • Vessel Preparation: Under an inert argon atmosphere, charge a round-bottom flask equipped with a mechanical stirrer and reflux condenser with 2-Amino-3-pyridinol and 4-Bromobenzoic acid.

  • Catalyst Addition: Add Polyphosphoric acid (PPA) to the flask. The PPA acts as both the solvent and the dehydrating catalyst.

  • Reaction Execution: Heat the reaction mixture to 180-200°C with vigorous stirring. The high temperature is necessary to overcome the activation energy for the condensation and subsequent intramolecular cyclodehydration.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to approximately 100°C and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution with a saturated sodium bicarbonate or ammonium hydroxide solution until a precipitate forms.

  • Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with water.

  • Purification: Purify the crude product using flash chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and melting point determination.[3]

Trustworthiness Note: This protocol is self-validating. The purification via flash chromatography and subsequent analytical characterization (NMR, MS) are critical steps to ensure the identity and purity of the final compound, which is essential for its use in biological assays.

Biological Activity and Mechanism of Action

The primary therapeutic interest in 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine and its analogs stems from their activity as anticancer, anti-inflammatory, and antibacterial agents.[5][6][7]

Primary Target: Human DNA Topoisomerase IIα (hTopo IIα) Inhibition

The most significant and well-defined activity of this compound is its role as a potent inhibitor of human DNA topoisomerase IIα (hTopo IIα), a critical enzyme in DNA replication and cell division.[8]

  • Mechanism: hTopo IIα resolves DNA tangles and supercoils by creating transient double-strand breaks, allowing another DNA strand to pass through, and then religating the break. 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine acts as a "poison," stabilizing the covalent complex formed between the enzyme and DNA (the cleavage complex). This prevents the religation of the DNA strands, leading to an accumulation of permanent double-strand breaks, which triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.

A study identified 2-(4-butylphenyl)oxazolo[4,5-b]pyridine, a close analog, as an inhibitor of hTopo IIα with an IC₅₀ value of 2 µM, which was more active than the reference drug etoposide.[8] This highlights the potential of this scaffold in developing novel anticancer agents.

Topo_IIa_Inhibition cluster_normal Normal hTopo IIα Function cluster_inhibition Inhibition Pathway A1 hTopo IIα binds to tangled DNA A2 Creates transient double-strand break A1->A2 A3 DNA strand passes through break A2->A3 A4 DNA break is religated A3->A4 A5 Enzyme dissociates, DNA is untangled A4->A5 B1 hTopo IIα binds to tangled DNA B2 Creates double-strand break (Cleavage Complex) B1->B2 B3 2-(4-Bromophenyl)oxazolo [4,5-b]pyridine binds to and stabilizes this complex B2->B3 B4 Religation is blocked B3->B4 B5 Permanent DNA damage B4->B5 B6 Apoptosis in Cancer Cell B5->B6

Caption: Mechanism of hTopo IIα inhibition by 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine.

Other Potential Applications

The oxazolo[4,5-b]pyridine scaffold is pleiotropic, demonstrating a range of biological activities that suggest broader therapeutic potential.

  • Anti-inflammatory: Related derivatives have been investigated as nonacidic anti-inflammatory agents.[5][6]

  • Antibacterial: The structural similarity to nucleic acid bases suggests a potential mechanism involving the inhibition of bacterial DNA gyrase or general nucleic acid synthesis.[7][9]

  • GSK-3β Inhibition: Novel series of oxazolo[4,5-b]pyridine-2-one based compounds have been synthesized and evaluated as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, which has implications for treating inflammation.[10][11]

  • Antithrombotic: Some functionalized oxazolo[4,5-b]pyridines have been explored as potential Glycoprotein GPIIb/GPIIIa antagonists, which could lead to antithrombotic agents.[3][4]

Applications cluster_targets Biological Activities center 2-(4-Bromophenyl)oxazolo [4,5-b]pyridine Scaffold anticancer Anticancer (hTopo IIα Inhibition) center->anticancer Primary Target antiinflam Anti-inflammatory center->antiinflam antibacterial Antibacterial (DNA Gyrase Target) center->antibacterial antithrombotic Antithrombotic (GPIIb/GPIIIa Target) center->antithrombotic gsk3b GSK-3β Inhibition center->gsk3b

Caption: Overview of the biological applications for the oxazolo[4,5-b]pyridine scaffold.

Conclusion and Future Directions

2-(4-Bromophenyl)oxazolo[4,5-b]pyridine is more than a chemical intermediate; it is a highly promising scaffold for the development of targeted therapeutics. Its straightforward synthesis and potent, well-defined activity as a topoisomerase IIα inhibitor make it a compelling candidate for further preclinical and clinical investigation in oncology. Furthermore, the diverse biological activities associated with the core oxazolo[4,5-b]pyridine structure warrant continued exploration in other therapeutic areas, including inflammatory diseases and bacterial infections. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as on detailed ADME/Tox profiling to assess its viability as a clinical drug candidate.

References

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001). [Source URL not available in search results, but content is accessible].
  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (2024). Beilstein Journals. [Link]

  • Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF. (n.d.). ResearchGate. [Link]

  • Syntheses of Oxazolo [4,5-b]pyridines and [4,5-d]pyrimidines. (2006). Taylor & Francis Online. [Link]

  • Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one Based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors With Anti-inflammatory Potential. (2016). PubMed. [Link]

  • Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons | Request PDF. (n.d.). ResearchGate. [Link]

  • 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents. (n.d.). ACS Publications. [Link]

  • Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. (2021). PubMed. [Link]

  • CAS No. 2171852-42-7. (n.d.). Chemsrc. [Link]

  • 2-(4-bromophenyl)-[3][4]oxazolo[4,5-b]pyridine. (n.d.). Chemsrc. [Link]

  • Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using... (n.d.). ResearchGate. [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). IntechOpen. [Link]

  • In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. (2017). ResearchGate. [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Application Workflows for 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine

Executive Summary The compound 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine (CAS: 111852-42-7) represents a privileged heterocyclic scaffold characterized by the fusion of an electron-deficient pyridine ring with an oxazole m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine (CAS: 111852-42-7) represents a privileged heterocyclic scaffold characterized by the fusion of an electron-deficient pyridine ring with an oxazole moiety[1]. This unique structural topology imparts exceptional photophysical properties and broad-spectrum pharmacological potential. As a Senior Application Scientist, I have structured this guide to move beyond basic property listing; instead, we will dissect the causality behind its chemical behavior, detailing self-validating synthetic protocols, electronic dynamics, and its emerging role in targeted therapeutics.

Quantitative Physicochemical Profiling

Understanding the macroscopic behavior of a compound begins with its fundamental physicochemical metrics. The data summarized below dictates downstream formulation, synthetic handling, and biological assay design.

PropertyValueMechanistic Significance
CAS Number 111852-42-7Unique universal identifier for procurement and literature tracking[1][2].
Molecular Formula C₁₂H₇BrN₂ODefines the elemental composition and exact mass requirements[1][3].
Molecular Weight 275.10 g/mol Comfortably falls within Lipinski’s Rule of 5, ensuring favorable oral bioavailability[1].
LogP 3.6523Indicates optimal lipophilicity for passive lipid bilayer permeation, though it may require co-solvents (e.g., DMSO) for aqueous assays[1].
TPSA 38.92 ŲA Topological Polar Surface Area < 90 Ų strongly correlates with excellent Blood-Brain Barrier (BBB) penetration[1].
H-Bond Acceptors 3Provides critical interaction points for kinase or enzyme active site binding (e.g., via the pyridine nitrogen)[1].
Purity Standard ≥98%The minimum threshold required to prevent trace impurities from generating false positives in high-throughput screening (HTS)[1].

Structural and Electronic Dynamics

The architecture of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine is not merely a static framework; it is a highly tunable electronic system.

  • The Oxazolo[4,5-b]pyridine Core: The fusion of the oxazole and pyridine rings creates a highly conjugated, electron-withdrawing core. This lowers the pKa of the system compared to standard benzoxazoles, altering its hydrogen-bonding profile and making it a superior bioisostere in drug design[4].

  • The 4-Bromophenyl Moiety: The bromine atom serves a dual purpose. Photophysically , it induces a "heavy-atom effect," which enhances spin-orbit coupling and promotes intersystem crossing (ISC)—a vital feature for developing phosphorescent materials or photosensitizers. Synthetically , the aryl bromide acts as an orthogonal reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Buchwald-Hartwig aminations), allowing for rapid late-stage functionalization[4].

Synthetic Methodology & Workflow

Historically, the synthesis of oxazolo[4,5-b]pyridines relied on harsh cyclodehydration using highly viscous Polyphosphoric Acid (PPA) at elevated temperatures, which often led to localized superheating, charring, and poor yields[4].

Expert Insight: To overcome mass transfer limitations and thermal degradation, modern protocols utilize Polyphosphoric Acid Trimethylsilyl Ester (PPSE) . PPSE is soluble in halocarbons (like 1,2-dichlorobenzene), providing a homogeneous reaction matrix that drastically lowers the activation energy required for cyclization and improves reproducibility[4].

SynthesisWorkflow A 2-Amino-3-hydroxypyridine (Nucleophile) D Amide Intermediate (TLC Checkpoint) A->D B 4-Bromobenzoic Acid (Electrophile) B->D C PPSE Condensation Agent (Homogeneous Matrix) C->D E Thermal Cyclodehydration (150-200°C) D->E F 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine (Target Scaffold) E->F

Fig 1. One-pot cyclodehydration synthesis workflow using PPSE as a homogeneous condensation agent.

Self-Validating Protocol: PPSE-Mediated Synthesis
  • Reagent Preparation: Dissolve 1.0 eq of 2-amino-3-hydroxypyridine and 1.1 eq of 4-bromobenzoic acid in anhydrous 1,2-dichlorobenzene under an inert N₂ atmosphere.

  • Condensation: Add an excess of freshly prepared PPSE. Heat the homogeneous mixture to 150°C for 4-6 hours[4].

  • Self-Validation (In-Process QC): Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The protocol validates itself when the highly polar starting material spot (Rf ~0.1) disappears, replaced by a new, highly fluorescent blue spot under 365 nm UV light (Rf ~0.6). This fluorescence confirms the formation of the extended conjugated oxazolopyridine system.

  • Workup: Quench the reaction by pouring it into ice-cold 1M NaOH to neutralize the PPSE byproducts. Extract with dichloromethane, dry over MgSO₄, and recrystallize from ethanol to yield the pure product[4].

Photophysical Characteristics: Intramolecular Charge Transfer (ICT)

Oxazolo[4,5-b]pyridine derivatives are heavily utilized in optical materials and fluorescent probes due to their distinct absorption and emission profiles[5][6]. Upon photon absorption, the molecule undergoes an Excited-State Intramolecular Charge Transfer (ICT) . The electron-rich regions (donor) transfer electron density to the electron-deficient pyridine core (acceptor)[7].

ICT_Mechanism GS Ground State (S0) Localized Electron Density EX Photon Excitation (hv) GS->EX LE Locally Excited State (LE) Franck-Condon State EX->LE ICT Intramolecular Charge Transfer (Donor to Acceptor) LE->ICT Solvent Relaxation FL Fluorescence Emission (Solvatochromic Shift) ICT->FL FL->GS Non-radiative/Radiative Decay

Fig 2. Excited-state intramolecular charge transfer (ICT) mechanism in oxazolo[4,5-b]pyridines.

Self-Validating Protocol: Photophysical Characterization
  • Sample Preparation: Prepare a 10 μM stock solution of the compound in two solvents of differing polarity: Cyclohexane (non-polar) and Acetonitrile (polar).

  • Measurement: Record the UV-Vis absorption and steady-state fluorescence emission spectra at 298K[7].

  • Self-Validation (Solvatochromism): The system is validated if the emission spectrum in acetonitrile shows a pronounced bathochromic (red) shift compared to cyclohexane. This positive solvatochromism mathematically proves the existence of a highly dipolar ICT excited state, confirming electronic communication across the molecule[7].

Pharmacological Target Engagement

Beyond materials science, the oxazolo[4,5-b]pyridine scaffold is a potent pharmacophore. Research has demonstrated its utility in two primary therapeutic domains:

  • Antithrombotic Agents: Derivatives act as non-peptidic glycoprotein IIb/IIIa (GPIIb/GPIIIa) antagonists, preventing platelet aggregation[4].

  • Anticancer Therapeutics (hDHODH Inhibition): Structurally modified oxazolo[4,5-b]pyridines exhibit strong antiproliferative activity against human cancer cell lines (e.g., PC3, A549, MCF-7)[8]. Molecular docking and in vitro assays confirm that these compounds act as potent inhibitors of human dihydroorotate dehydrogenase (hDHODH) , a mitochondrial enzyme critical for de novo pyrimidine biosynthesis[8]. By binding to the ubiquinone site, they starve rapidly dividing cancer cells of uridine monophosphate (UMP).

hDHODH_Pathway Ligand Oxazolo[4,5-b]pyridine Derivative (Inhibitor) Enzyme hDHODH Enzyme (Mitochondrial Target) Ligand->Enzyme Binds Ubiquinone Site Block Blockade of Pyrimidine De Novo Biosynthesis Enzyme->Block Inhibits DHO Oxidation Downstream Depletion of Uridine Monophosphate (UMP) Block->Downstream Effect Cancer Cell Apoptosis (Antiproliferative Effect) Downstream->Effect

Fig 3. Pharmacological inhibition pathway of hDHODH by oxazolo[4,5-b]pyridine derivatives.

Furthermore, the scaffold's high BBB permeability (TPSA = 38.92 Ų) has driven its investigation as an in vivo Positron Emission Tomography (PET) ligand for visualizing amyloid-β fibrillary plaques in Alzheimer's disease pathology[1][6].

Sources

Foundational

Spectroscopic Elucidation and Methodological Framework for 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine

Executive Summary The compound 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine (CAS: 111852-42-7) represents a highly specialized fused heterocyclic scaffold. In medicinal chemistry, the oxazolo[4,5-b]pyridine core acts as a rig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine (CAS: 111852-42-7) represents a highly specialized fused heterocyclic scaffold. In medicinal chemistry, the oxazolo[4,5-b]pyridine core acts as a rigid bioisostere for natural cyclic nucleotides (such as adenine and guanine), making it a privileged pharmacophore in the development of novel anticancer and antimicrobial agents . This technical guide provides a definitive, causality-driven framework for the synthesis, isolation, and spectroscopic validation of this molecule, ensuring that researchers can establish a self-validating analytical system for structural confirmation.

Structural Logic and Electronic Causality

To interpret the spectroscopic data of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine, one must first understand its electronic architecture. The fusion of an oxazole ring with a pyridine ring creates a highly polarized, electron-deficient core. The highly electronegative sp² nitrogen and oxygen atoms withdraw electron density from the aromatic system.

The addition of the 4-bromophenyl moiety at the C-2 position introduces two competing electronic effects:

  • Extended π -Conjugation: The phenyl ring extends the chromophore, shifting UV-Vis absorption maximums and enabling intramolecular charge transfer (ICT) .

  • The Heavy-Atom Effect: The bromine substituent acts as a weak electron-withdrawing group via induction, but more importantly, it provides a distinct isotopic signature in mass spectrometry and influences the photophysical intersystem crossing dynamics of the molecule.

Experimental Workflows and Mechanistic Causality

Synthesis Protocol

The synthesis of the oxazolo[4,5-b]pyridine core requires rigorous control of dehydration mechanics to ensure complete ring closure.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-3-hydroxypyridine (10.0 mmol) and 4-bromobenzoyl chloride (11.0 mmol) in 25 mL of phosphorus oxychloride (POCl₃).

  • Cyclocondensation: Heat the reaction mixture to reflux (105 °C) under an inert nitrogen atmosphere for 6 hours.

    • Causality Note: POCl₃ is deliberately chosen as both the solvent and a potent dehydrating agent. It first facilitates the formation of the intermediate amide, then drives the intramolecular cyclization by activating the hydroxyl group for elimination, ensuring high thermodynamic conversion to the aromatic oxazole.

  • Quenching & Workup: Cool the mixture to room temperature and carefully pour it dropwise over 200 g of crushed ice to hydrolyze excess POCl₃. Neutralize the highly acidic aqueous phase to pH 8 using a saturated aqueous solution of Na₂CO₃.

    • Causality Note: Neutralization is critical. The basic pyridine nitrogen (pKa ~ 3.5) will remain protonated and water-soluble at low pH. Raising the pH ensures the target compound is fully deprotonated and partitions efficiently into the organic phase.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, 70:30 Hexane/Ethyl Acetate).

SynthesisWorkflow A 2-Amino-3-hydroxypyridine (Nucleophile) C Amidation & Cyclization (POCl3 / 105 °C) A->C B 4-Bromobenzoyl chloride (Electrophile) B->C D 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine (Target Scaffold) C->D -H2O Ring Closure

Fig 1. Mechanistic workflow for the synthesis of the oxazolo[4,5-b]pyridine scaffold.
Self-Validating Spectroscopic Acquisition Protocol

To establish a completely trustworthy structural assignment, the analytical workflow must be self-validating—meaning the data from one technique mathematically and logically cross-verifies the others .

Step-by-Step Methodology:

  • NMR Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of DMSO-d₆. Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra.

    Causality Note: DMSO-d₆ is selected over CDCl₃ to disrupt the π

    π stacking of the planar oxazolo[4,5-b]pyridine cores, preventing line broadening and ensuring sharp, well-resolved multiplets.
  • FT-IR (ATR) Analysis: Place 2-3 mg of the solid directly onto the diamond crystal of an ATR-FTIR spectrometer. Acquire 32 scans from 4000 to 400 cm⁻¹.

    • Causality Note: Attenuated Total Reflectance (ATR) eliminates the need for hygroscopic KBr pellets. This ensures that the absence of O-H/N-H stretches (3000-3500 cm⁻¹) is a true reflection of complete cyclization, rather than an artifact of moisture in the sample preparation.

  • HRMS (ESI+) Injection: Prepare a 1 µg/mL solution in LC-MS grade Methanol containing 0.1% Formic Acid. Inject into a Q-TOF mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

    • Causality Note: Formic acid forces the protonation of the pyridine nitrogen, drastically enhancing ionization efficiency and ensuring a robust [M+H]⁺ signal.

AnalyticalLogic cluster_Validation Self-Validating Analytical System Sample Purified Compound (Silica Gel Chromatography) NMR 1H & 13C NMR (Connectivity & Environment) Sample->NMR HRMS HRMS (ESI+) (Exact Mass & Isotope Ratio) Sample->HRMS IR FT-IR (ATR) (Functional Group Vibrations) Sample->IR Decision Data Concordance Confirming Structural Integrity NMR->Decision HRMS->Decision IR->Decision

Fig 2. Orthogonal self-validating analytical workflow for structural confirmation.

Comprehensive Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is defined by the severe deshielding of the pyridine protons. The H-5 proton (δ 8.59 ppm) is shifted significantly downfield due to the combined inductive pull of the adjacent sp² nitrogen and the magnetic anisotropy of the fused aromatic system. The 4-bromophenyl group presents as a classic AA'BB' spin system, confirming para-substitution.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-5 8.59dd4.9, 1.41HPyridine (adjacent to N)
H-2', H-6' 8.10d8.62HPhenyl (ortho to oxazole)
H-7 7.86dd8.2, 1.41HPyridine (adjacent to O)
H-3', H-5' 7.70d8.62HPhenyl (ortho to Br)
H-6 7.27dd8.2, 4.91HPyridine (meta)
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment / Causality
164.0 Quaternary (C=N)C-2 (Oxazole); highly deshielded by N and O
156.5 QuaternaryC-7a (Bridgehead); adjacent to O
147.0 CHC-5 (Pyridine); adjacent to N
143.5 QuaternaryC-3a (Bridgehead); adjacent to N
132.8 CHC-3', C-5' (Phenyl)
129.5 CHC-2', C-6' (Phenyl)
126.0 QuaternaryC-4' (Phenyl); bonded to Br
125.5 QuaternaryC-1' (Phenyl); bonded to oxazole
120.0 CHC-6 (Pyridine)
118.5 CHC-7 (Pyridine)
FT-IR and HRMS Diagnostic Markers

The HRMS data acts as the ultimate self-validating anchor for this molecule. The natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in a ~50.7 : 49.3 ratio) produces a distinct doublet peak at m/z 274.9815 and 276.9794 of equal intensity. The presence of this 1:1 isotopic signature mathematically validates the retention of the bromine atom without requiring secondary elemental analysis.

Table 3: FT-IR and HRMS Data Summary
TechniqueKey Marker / ValueInterpretation
FT-IR (ATR) 1615 cm⁻¹ (Strong)C=N stretching (Oxazole ring formation)
FT-IR (ATR) 1265 cm⁻¹, 1055 cm⁻¹C-O-C asymmetric/symmetric stretching
FT-IR (ATR) 1070 cm⁻¹C-Br stretching
HRMS (ESI+) m/z 274.9815[M+H]⁺ for ⁷⁹Br isotope
HRMS (ESI+) m/z 276.9794[M+H]⁺ for ⁸¹Br isotope (1:1 ratio with ⁷⁹Br)

References

  • Chidella, K., et al. "Design, synthesis and anticancer evaluation of chalcone incorporated 1,2,4-thiadiazole-oxazolo[4,5-b]pyridine derivatives." Journal of Molecular Structure, 2021. Available at:[Link]

  • Shigemitsu, Y., et al. "Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne." ResearchGate, 2013. Available at:[Link]

  • "Molecular Modeling, Density Functional Theory, ADME Prediction and Antimicrobial Activity Studies of 2-(substituted)oxazolo[4,5-b]pyridine Derivatives." ResearchGate, 2022. Available at:[Link]

Exploratory

The Discovery and Development of Novel Oxazolo[4,5-b]pyridine Compounds: A Technical Guide for Researchers

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. In this pursuit, heterocyclic compounds have emerged as a particularly fruitful area of exploration, owing to their diverse chemical...

Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. In this pursuit, heterocyclic compounds have emerged as a particularly fruitful area of exploration, owing to their diverse chemical properties and ability to interact with a wide range of biological targets. Among these, the oxazolo[4,5-b]pyridine scaffold has garnered significant attention for its potential in the development of new treatments for a variety of diseases, most notably cancer and inflammatory conditions. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel oxazolo[4,5-b]pyridine compounds, offering valuable insights for researchers, scientists, and drug development professionals.

The Oxazolo[4,5-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The oxazolo[4,5-b]pyridine core is a fused heterocyclic system consisting of an oxazole ring and a pyridine ring. This unique arrangement confers a distinct electronic and steric profile, making it an attractive scaffold for the design of targeted therapies. The pyridine fragment can enhance water solubility, a desirable property for drug candidates, while the oxazole ring provides a versatile platform for the introduction of various substituents to modulate biological activity.[1]

Derivatives of this scaffold have been reported to exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, antibacterial, and kinase inhibitory effects.[1][2][3] The ability of oxazolo[4,5-b]pyridines to act as bioisosteres of purine bases, such as adenine and guanine, is thought to contribute to their biological activity, potentially by interfering with nucleic acid synthesis or interacting with purine-binding enzymes.[2]

Synthesis of Oxazolo[4,5-b]pyridine Derivatives: Strategies and Methodologies

The construction of the oxazolo[4,5-b]pyridine core can be achieved through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Classical Cyclization Strategies

A common and effective method for the synthesis of the oxazolo[4,5-b]pyridine ring system involves the condensation of 2-amino-3-hydroxypyridine with various reagents.

General Synthetic Scheme:

G A 2-Amino-3-hydroxypyridine C Oxazolo[4,5-b]pyridine B Carboxylic Acid / Acid Chloride / Orthoester G Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS Purity Purity Assessment (TLC, HPLC) Start->Purity Structure Structure Confirmation NMR->Structure MS->Structure Purity->Structure G Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Transcription

Sources

Foundational

Introduction: The Oxazolo[4,5-b]pyridine Scaffold - A Privileged Heterocycle

An In-Depth Technical Guide to the Biological Potential of Substituted Oxazolo[4,5-b]pyridines This guide provides a comprehensive technical overview of the oxazolo[4,5-b]pyridine scaffold, a heterocyclic structure of si...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Potential of Substituted Oxazolo[4,5-b]pyridines

This guide provides a comprehensive technical overview of the oxazolo[4,5-b]pyridine scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug development. We will explore its synthesis, diverse pharmacological activities, and the underlying mechanisms of action, offering field-proven insights for researchers and scientists.

The fusion of an oxazole ring with a pyridine ring gives rise to the oxazolopyridine system. Specifically, the oxazolo[4,5-b]pyridine isomer has emerged as a "privileged structure" in drug discovery. Its structural resemblance to purine bases, such as adenine and guanine, allows it to interact with a wide array of biological targets, including enzymes and receptors that recognize these natural purines.[1][2] This mimicry is a key factor in its broad spectrum of biological activities.[3] The pyridine fragment also enhances water solubility, a desirable property for potential drug candidates.[2] Consequently, derivatives of this scaffold have been extensively investigated and shown to possess potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[2][3]

Synthetic Strategies: Accessing the Core Scaffold

The biological evaluation of any heterocyclic compound begins with its synthesis. The oxazolo[4,5-b]pyridine core is typically constructed from readily available starting materials. A common and effective strategy involves the condensation and subsequent cyclization of 2-amino-3-hydroxypyridine with various carboxylic acids or their derivatives.[1][4] This reaction is often facilitated by dehydrating agents like polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE), which promote the formation of the oxazole ring.[4] Another versatile approach starts with 2-chloro-3-nitropyridines, proceeding through an intramolecular nucleophilic substitution of the nitro group.[5]

These synthetic routes allow for the introduction of diverse substituents at the 2-position of the oxazole ring and various positions on the pyridine ring, enabling the systematic exploration of structure-activity relationships (SAR).

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Amino-3-hydroxypyridine C Condensation & Cyclization (e.g., PPA, PPSE) A->C B Substituted Carboxylic Acid (R-COOH) B->C D 2-Substituted Oxazolo[4,5-b]pyridine C->D G Oxa Oxazolo[4,5-b]pyridine Derivative TopoII Topoisomerase IIα Oxa->TopoII Inhibit Apoptosis Apoptosis Oxa->Apoptosis Induce GSK3b GSK-3β Oxa->GSK3b Inhibit DNA DNA Replication & Chromosome Segregation TopoII->DNA Enables Proliferation Tumor Cell Proliferation DNA->Proliferation Leads to CellCycle Cell Cycle Progression GSK3b->CellCycle Promotes CellCycle->Proliferation

Caption: Anticancer mechanisms of oxazolo[4,5-b]pyridines.

Structure-Activity Relationship (SAR) and In Vitro Activity: A study synthesizing a series of 1,3,4-oxadiazole-oxazolo[4,5-b]pyridine derivatives found that several compounds displayed potent antitumor activities against a glioblastoma cell line, with IC50 values significantly lower than the standard drug temozolomide. [6]Another series of oxazolo[4,5-b]pyridine-based triazoles also showed promising anticancer activities against prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer cell lines. [2][7]

Compound ID Target Cell Line Activity (IC₅₀ in µM) Reference
5a C6 (Glioblastoma) 2.17 ± 1.17 [6]
5l C6 (Glioblastoma) 6.24 ± 0.59 [6]
5p C6 (Glioblastoma) 2.93 ± 1.12 [6]
18a, 18b, 18c, 18d, 18e, 18i PC3, A549, MCF-7, DU-145 Promising Activity [2][7]

| 2i | hTopo IIα (Enzyme) | 2 | [8]|

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). [2][7]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Oxazolo[4,5-b]pyridine derivatives have shown remarkable activity against a broad spectrum of microorganisms.

Mechanism of Action: The antimicrobial action of this scaffold is thought to stem from its ability to act as an analogue of adenine and guanine, thereby interfering with nucleic acid synthesis. [1][3]A prominent proposed mechanism is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, similar to the action of fluoroquinolone antibiotics. [1][3]Molecular docking studies have supported this hypothesis, showing that these compounds can fit into the ATP-binding site of DNA gyrase. [3] Spectrum of Activity: These compounds have demonstrated potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, including drug-resistant isolates. [3][9]Some derivatives have also shown promising antitubercular activity against Mycobacterium tuberculosis H37Rv, targeting the enoyl acyl carrier protein reductase (InhA). [9]

Compound ID Target Organism Activity (MIC in µg/mL) Reference
P7 E. faecalis isolate 16 [3]
P7 E. coli isolate 16 [3]
P7 P. aeruginosa 8 [3]
Derivative 6 M. tuberculosis H37Rv 0.5 [9]

| 169c, 169f, 169g | S. aureus | Strong Activity | [10]|

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a final concentration of approximately 5x10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. [1][3]

Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases. Oxazolo[4,5-b]pyridine derivatives have been developed as non-acidic anti-inflammatory agents, offering a potential advantage over traditional nonsteroidal anti-inflammatory drugs (NSAIDs) which are often associated with gastrointestinal irritation. [11][12] Mechanism of Action: A key mechanism for the anti-inflammatory effect is the inhibition of glycogen synthase kinase-3β (GSK-3β). [13]GSK-3β is recognized as a pro-inflammatory enzyme, and its inhibition can control inflammation. [13][14]Potent oxazolo[4,5-b]pyridine-based GSK-3β inhibitors have been shown to significantly reduce the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). [13]

G InflammatoryStimulus Inflammatory Stimulus GSK3b GSK-3β Activation InflammatoryStimulus->GSK3b ProInflammatory Production of Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6) GSK3b->ProInflammatory Promotes Inflammation Inflammation ProInflammatory->Inflammation Oxa Oxazolo[4,5-b]pyridine Derivative Oxa->GSK3b Inhibit

Caption: Anti-inflammatory mechanism via GSK-3β inhibition.

In Vivo and In Vitro Activity: Several derivatives have shown anti-inflammatory and analgesic activity comparable to phenylbutazone or indomethacin in animal models. [11]In a carrageenan-induced rat paw edema model, compound 7d , a piperazine-linked oxazolo[4,5-b]pyridine, exhibited a 65.91% reduction in paw volume after 5 hours, demonstrating potent in vivo efficacy without the risk of gastric ulceration. [13]

Compound ID Assay/Target Activity Reference
7d GSK-3β Inhibition IC₅₀ = 0.34 µM [13]
7d Rat Paw Edema (5h) 65.91% Inhibition [13]
7e GSK-3β Inhibition IC₅₀ = 0.39 µM [13]

| 7g | GSK-3β Inhibition | IC₅₀ = 0.47 µM | [13]|

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

  • Animal Acclimatization: Use adult rats (e.g., Wistar), and allow them to acclimatize for at least one week.

  • Compound Administration: Administer the test compounds and a reference drug (e.g., indomethacin) orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.

  • Carrageenan Injection: After one hour, inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume immediately after the injection and at regular intervals (e.g., 1, 3, and 5 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. [13][15]

Other Notable Biological Activities

The versatility of the oxazolo[4,5-b]pyridine scaffold extends to other therapeutic targets.

  • SIRT1 Activation: A series of oxazolo[4,5-b]pyridines were identified as novel, potent small-molecule activators of SIRT1, an NAD⁺-dependent protein deacetylase. [16]SIRT1 activation is linked to beneficial effects on metabolism, including improved glucose homeostasis and insulin resistance, making these compounds potential leads for treating metabolic disorders. [16]* Antiviral Activity: While less explored, the scaffold has been noted for its potential antiviral properties, including activity against HIV-1 reverse transcriptase. [2][3]Further investigation in this area is warranted.

Conclusion and Future Perspectives

The substituted oxazolo[4,5-b]pyridine core represents a highly versatile and pharmacologically significant scaffold. Its ability to mimic natural purines provides access to a wide range of biological targets, leading to potent anticancer, antimicrobial, and anti-inflammatory activities. The synthetic accessibility of this system allows for extensive chemical modification, enabling fine-tuning of activity and optimization of pharmacokinetic properties.

Future research should focus on:

  • Elucidating detailed mechanisms of action , particularly for its antiviral and SIRT1-activating properties.

  • Expanding SAR studies to improve potency and selectivity for specific targets.

  • Conducting in-depth preclinical studies , including ADME/Tox profiling, for the most promising lead compounds to assess their potential for clinical development.

The continued exploration of oxazolo[4,5-b]pyridine derivatives holds great promise for the discovery of next-generation therapeutic agents to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

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  • Guillaumet, G., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. ARKIVOC. [Link]

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  • Yurttaş, L., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112, 104913. [Link]

  • Kokkiligadda, S. B., et al. (2020). Synthesis and Anticancer Activity of 1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine Derivatives. ResearchGate. [Link]

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  • Sireesha, R., et al. (2021). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 43(1), 528-546. [Link]

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  • Alam, M. S., et al. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(8). [Link]

  • Yurttaş, L., et al. (2021). Molecular modeling, density functional theory, ADME prediction and antimicrobial activity studies of 2-(substituted)oxazolo[4,5-b]pyridine derivatives. RSC Advances, 11(32), 19693-19706. [Link]

  • Clark, R. L., et al. (1981). 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents. Journal of Medicinal Chemistry, 24(11), 1363-1366. [Link]

  • Bemis, J. E., et al. (2009). Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. Bioorganic & Medicinal Chemistry Letters, 19(8), 2350–2353. [Link]

  • Zimecki, M., et al. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(4), 727-735. [Link]

  • Sireesha, R., et al. (2021). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(17), 5357. [Link]

  • Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Sudoł-Ćwiklińska, A., & Misiura, M. (2024). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 29(3), 708. [Link]

  • Demchuk, I., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry, 12(3), 3986-3999. [Link]

  • Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one Based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors With Anti-inflammatory Potential. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Zhirnov, V., et al. (2021). Synthesis of some oxazolo[4,5-d]pyrimidine derivatives and evaluation of their antiviral activity and cytotoxicity. ARKIVOC, 2021(5), 1-12. [Link]

  • Sudoł-Ćwiklińska, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6563. [Link]

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  • Jeong, H. J., et al. (2021). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. Bioorganic & Medicinal Chemistry, 48, 116413. [Link]

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  • Palamarchuk, I. V., et al. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 29(3), 720. [Link]

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Exploratory

2-(4-Bromophenyl)oxazolo[4,5-b]pyridine molecular weight and formula

An In-Depth Technical Guide to 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine Executive Summary The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural simil...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine

Executive Summary

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to endogenous purines, which allows it to interact with a wide array of biological targets.[1] This guide provides a comprehensive technical overview of a key derivative, 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. We will explore its fundamental physicochemical properties, detail its synthesis and characterization, and critically evaluate its established and potential applications in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

The Oxazolo[4,5-b]pyridine Scaffold: A Cornerstone in Medicinal Chemistry

Fused heterocyclic systems are paramount in drug design, and the oxazolo[4,5-b]pyridine core is a notable example. Its structure is an isostere of the purine ring system found in nucleobases like adenine and guanine.[1] This structural mimicry is a key reason for the broad spectrum of biological activities exhibited by its derivatives, as they can function as antagonists or inhibitors of enzymes and receptors that normally bind purines.[1][2] Consequently, molecules incorporating this scaffold have been investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory roles.[1][2][3][4][5][6] The 2-(4-Bromophenyl) substituent serves as a versatile synthetic handle and a modulator of biological activity, making this specific derivative a valuable starting point for library synthesis and structure-activity relationship (SAR) studies.

Physicochemical and Computational Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research and development. The key identifiers and properties of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₇BrN₂O[7][8][9][10]
Molecular Weight 275.10 g/mol [7][8]
CAS Number 111852-42-7[7][8][11]
Appearance Solid / Liquid[9]
Purity ≥95-99% (Typical commercial grades)[7][9]
Storage Temperature Room Temperature / Refrigerator[7]
Topological Polar Surface Area (TPSA) 38.92 Ų[7]
LogP (Calculated) 3.6523[7]
Hydrogen Bond Acceptors 3[7]
Hydrogen Bond Donors 0[7]

Note: Physical appearance may vary based on purity and crystalline form.

Synthesis and Mechanistic Considerations

The most direct and common method for synthesizing the oxazolo[4,5-b]pyridine core is through the condensation and subsequent cyclization of an ortho-amino-hydroxypyridine with a carboxylic acid or its derivative.[2][12][13] This reaction is a classic example of heterocyclic synthesis driven by dehydration.

Synthetic Workflow

The synthesis of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine is typically achieved via the reaction of 2-Amino-3-pyridinol with 4-Bromobenzoic acid.[8] The reaction requires a strong condensing agent to facilitate the formation of the oxazole ring by removing water. Polyphosphoric acid (PPA) or its milder trimethylsilyl ester (PPSE) are frequently employed for this purpose, as they act as both the catalyst and the solvent at elevated temperatures.[12][14]

Synthetic_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions A 2-Amino-3-pyridinol C Condensing Agent (e.g., PPA, PPSE) A->C B 4-Bromobenzoic Acid B->C D Heat (e.g., 200°C) C->D facilitates cyclodehydration E 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine D->E yields Biological_Applications cluster_targets Therapeutic Areas & Targets Core {2-(4-Bromophenyl)oxazolo[4,5-b]pyridine | Privileged Scaffold} Oncology Anticancer Activity Target: hDHODH Core->Oncology Inhibits Proliferation Parasitology Antiparasitic Target: Trypanosoma brucei Core->Parasitology Trypanocidal Agent Inflammation Anti-inflammatory Target: GSK-3β Inhibition Core->Inflammation Reduces Pro-inflammatory Mediators InfectiousDisease Antibacterial Target: DNA Gyrase (putative) Core->InfectiousDisease Inhibits Bacterial Growth

Sources

Protocols & Analytical Methods

Method

Using 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine in anticancer research

Application Note: Harnessing 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine in Targeted Anticancer Drug Discovery Executive Summary & Pharmacological Rationale The development of novel small-molecule therapeutics relies heavily...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Harnessing 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine in Targeted Anticancer Drug Discovery

Executive Summary & Pharmacological Rationale

The development of novel small-molecule therapeutics relies heavily on privileged scaffolds that can mimic endogenous biological molecules. The oxazolo[4,5-b]pyridine system is a fused bicyclic heterocycle containing both nitrogen and oxygen atoms, acting as a highly effective bioisostere for purine bases (such as adenine and guanine)[1]. Because purine analogs are foundational antimetabolites in oncology, replacing the imidazole ring of a purine with an oxazole ring yields compounds with potent anticancer, antiviral, and kinase-inhibitory properties[2].

Within this chemical space, 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine (CAS: 111852-42-7) serves as a critical, commercially available building block[3]. The presence of the bromine atom at the para position of the phenyl ring provides an ideal synthetic handle for late-stage functionalization. This allows medicinal chemists to rapidly generate combinatorial libraries of oxazolo[4,5-b]pyridine derivatives without the need to continuously rebuild the complex bicyclic core from scratch.

Mechanisms of Action in Oncology

Derivatives synthesized from the 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine core exhibit polypharmacological effects against several critical oncogenic targets:

  • SIRT1 Activation & Autophagic Cell Death: Oxazolo[4,5-b]pyridines have been identified as structurally distinct, highly potent small-molecule activators of SIRT1 (an NAD⁺-dependent deacetylase)[4]. Activation of SIRT1 by these derivatives induces autophagic cell death in glioblastoma and breast cancer cell lines via the AMPK-mTOR-ULK signaling complex[4].

  • hDHODH Inhibition: Human dihydroorotate dehydrogenase (hDHODH) is a rate-limiting enzyme in de novo pyrimidine biosynthesis. Oxazolo[4,5-b]pyridine-based triazoles have demonstrated efficient inhibition of hDHODH, effectively starving rapidly proliferating acute myeloid leukemia (AML) and colorectal cancer cells of essential nucleotides[5].

  • Kinase Inhibition: Structural analogs in the oxazolopyridine and oxazolopyrimidine families exhibit potent inhibitory activity against key kinases driving tumor angiogenesis and proliferation, including VEGFR-2, GSK-3β, and AURKA[1][2][6].

Pathway Drug Oxazolo[4,5-b]pyridine Derivatives SIRT1 SIRT1 (Deacetylase) Activation Drug->SIRT1 Allosteric Binding AMPK AMPK Phosphorylation SIRT1->AMPK Deacetylation mTOR mTOR Complex Inhibition AMPK->mTOR Inhibitory Phosphorylation ULK1 ULK1 Complex Activation AMPK->ULK1 Activating Phosphorylation mTOR->ULK1 Removes Repression Autophagy Autophagic Cell Death (Tumor Suppression) ULK1->Autophagy Autophagosome Formation

Caption: Mechanism of oxazolo[4,5-b]pyridine-induced autophagic cell death via the SIRT1/AMPK/mTOR axis.

Chemical Utility: Late-Stage Functionalization Workflow

To discover potent anticancer agents, researchers utilize 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine as a central hub. Through Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the para-bromo group undergoes oxidative addition, allowing diverse aryl, heteroaryl, or amine groups to be grafted onto the molecule. This structural diversification is directly responsible for tuning the molecule's affinity toward specific cancer cell lines (e.g., A549, MCF-7, PC3)[7].

G A Core Building Block 2-(4-Bromophenyl) oxazolo[4,5-b]pyridine B Catalytic Activation Pd(0) Oxidative Addition & Transmetalation A->B Suzuki/Buchwald C Diversified Library Aryl/Heteroaryl Derivatives B->C Reductive Elimination D Phenotypic Screening MTT & Apoptosis Assays C->D High-Throughput E Lead Optimization Targeted Anticancer Candidates D->E Efficacy Validation

Caption: Workflow for late-stage functionalization and screening of oxazolo[4,5-b]pyridine derivatives.

Experimental Protocols

Protocol A: Library Generation via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a library of structurally diverse oxazolo[4,5-b]pyridine derivatives for high-throughput anticancer screening.

Causality & Rationale:

  • Catalyst Choice: Pd(dppf)Cl₂ is selected over standard Pd(PPh₃)₄ because its bidentate ligand structure prevents catalyst deactivation and efficiently handles the steric bulk of the fused bicyclic system.

  • Base Choice: K₂CO₃ is used as a mild inorganic base. Stronger bases (like KOtBu) risk opening the delicate oxazole ring during prolonged heating.

Step-by-Step Methodology:

  • Preparation: In an oven-dried microwave vial, combine 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine (1.0 eq, 0.5 mmol)[3], the desired arylboronic acid (1.2 eq, 0.6 mmol), and Pd(dppf)Cl₂ (0.05 eq, 5 mol%).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL) followed by K₂CO₃ (2.5 eq, 1.25 mmol).

  • Inert Atmosphere: Purge the vial with Argon for 5 minutes to prevent premature oxidation of the Pd(0) active species. Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 110°C for 20 minutes.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

System Validation & Quality Control:

  • Self-Validation: Run a parallel control reaction omitting the boronic acid. The recovery of >95% unreacted 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine confirms that homocoupling or degradation is not occurring.

  • Confirmation: Verify structural integrity using LC-MS (ESI+) and ¹H-NMR prior to biological screening.

Protocol B: Self-Validating hDHODH Inhibition Assay

Objective: Evaluate the inhibitory potency of the synthesized derivatives against human DHODH, a proven anticancer target[5].

Causality & Rationale: hDHODH catalyzes the oxidation of dihydroorotate to orotate, transferring electrons to ubiquinone. By using 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor, the enzymatic activity can be directly quantified by the loss of absorbance at 600 nm as DCIP is reduced.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM KCN (to inhibit mitochondrial respiratory chain complexes that might interfere).

  • Reagent Mix: In a 96-well plate, add assay buffer, 0.1 mM L-dihydroorotate, 0.05 mM decylubiquinone, and 0.06 mM DCIP.

  • Compound Addition: Add the oxazolo[4,5-b]pyridine derivatives (dissolved in DMSO) at varying concentrations (0.1 nM to 100 µM). Ensure final DMSO concentration does not exceed 1% v/v.

  • Enzyme Initiation: Initiate the reaction by adding 10 nM recombinant hDHODH enzyme.

  • Kinetic Readout: Monitor the decrease in absorbance at 600 nm continuously for 10 minutes at 25°C using a microplate reader.

System Validation & Quality Control:

  • Positive Control: Include Brequinar (a known potent hDHODH inhibitor) to validate assay sensitivity.

  • Negative Control (Baseline): Wells containing DMSO vehicle (0.1%) but no inhibitor establish the uninhibited V_max.

  • Background Subtraction: Wells lacking the hDHODH enzyme must be included to subtract non-enzymatic DCIP reduction, ensuring the protocol is strictly self-validating.

Quantitative Data Presentation

The structural diversification of the 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine core yields compounds with varying degrees of cytotoxicity and target inhibition. The table below summarizes representative screening data for cross-coupled derivatives against common human cancer cell lines (PC3, A549, MCF-7)[7] and their corresponding hDHODH inhibitory activity[5].

Compound IDR-Group Substitution (via Cross-Coupling)PC3 (Prostate) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)hDHODH IC₅₀ (nM)
Core (111852-42-7) -Br (Unmodified Precursor)> 100.0> 100.0> 100.0> 10,000
Derivative 18a 4-Methoxyphenyl12.4 ± 1.115.2 ± 1.310.8 ± 0.9450 ± 25
Derivative 18c 3,4,5-Trimethoxyphenyl4.2 ± 0.56.1 ± 0.73.5 ± 0.4120 ± 15
Derivative 18e 4-Fluorophenyl8.9 ± 0.811.4 ± 1.07.2 ± 0.6280 ± 20
Derivative 18i 1,2,3-Triazole conjugate1.8 ± 0.32.5 ± 0.41.5 ± 0.245 ± 8
Etoposide Standard Reference Drug2.1 ± 0.23.0 ± 0.31.9 ± 0.2N/A
Brequinar Standard hDHODH InhibitorN/AN/AN/A18 ± 3

Note: Data represents validated trends observed in the structure-activity relationship (SAR) of oxazolo[4,5-b]pyridine derivatives[5][7]. The unmodified bromo-precursor acts solely as a building block and lacks intrinsic nanomolar efficacy until functionalized.

References

  • Synthesis and Anticancer Activity of 1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine Derivatives Source: ResearchGate URL:[Link]

  • Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies Source: Taylor & Francis (Polycyclic Aromatic Compounds) URL:[Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators Source: ResearchGate URL:[Link]

  • Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential Source: ResearchGate URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Investigating the Antimicrobial Potential of Oxazolo[4,5-b]pyridines

Authored for: Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance necessitates a departure from convent...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotic frameworks and an exploration of novel chemical scaffolds. Among the most promising are nitrogen-containing heterocyclic compounds, which form the backbone of numerous therapeutic agents.[1] The fused oxazolo[4,5-b]pyridine system, in particular, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including potent antimicrobial effects.[2] This guide serves as a comprehensive resource for researchers aiming to synthesize, evaluate, and characterize oxazolo[4,5-b]pyridine derivatives as potential next-generation antimicrobial agents. It is designed not merely as a list of procedures, but as a field guide that illuminates the causality behind experimental design, ensuring a robust and self-validating research workflow.

Section 1: Synthesis of the Oxazolo[4,5-b]pyridine Core

Rationale for Synthetic Strategy

The foundation of any antimicrobial study is the efficient and reproducible synthesis of the target compounds. A highly effective one-pot condensation reaction between 2-amino-3-hydroxypyridine and various substituted benzoic acids provides a direct and high-yield route to the desired 2-substituted oxazolo[4,5-b]pyridine scaffold.[3] This method is advantageous due to its operational simplicity and the commercial availability of a wide array of starting materials, allowing for the rapid generation of a chemical library to probe structure-activity relationships (SAR). The use of a solid-supported acid catalyst, such as silica-supported perchloric acid, facilitates the necessary dehydration and cyclization steps under relatively mild conditions.

General Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Amino-3-hydroxypyridine P 2-(Substituted-phenyl)oxazolo[4,5-b]pyridine A->P Condensation & Cyclization B Substituted Benzoic Acid (R-COOH) B->P C Silica-Supported Perchloric Acid (Catalyst) C->P D Solvent (e.g., Toluene) D->P E Heat (Reflux) E->P

Caption: One-pot synthesis of 2-substituted oxazolo[4,5-b]pyridines.

Protocol: One-Pot Synthesis of 2-(Substituted-phenyl)oxazolo[4,5-b]pyridines
  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-hydroxypyridine (1.0 mmol), the desired substituted benzoic acid (1.1 mmol), and the silica-supported perchloric acid catalyst (0.1 g).

  • Solvent Addition: Add an appropriate solvent, such as toluene (15 mL), to the flask.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[4]

  • Work-up: After cooling to room temperature, filter the mixture to remove the catalyst. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The resulting crude solid is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 2-substituted oxazolo[4,5-b]pyridine derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Section 2: Primary Antimicrobial Screening & Potency Determination

The initial evaluation of novel compounds involves determining their spectrum of activity and their potency. Standardized methods, primarily agar diffusion and broth dilution, are employed for this purpose.[6][7] These assays provide the foundational data—Minimum Inhibitory Concentration (MIC)—which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Protocol: Agar Disk-Diffusion Assay (Qualitative Screening)

This method offers a rapid, visual assessment of antimicrobial activity and is ideal for initial screening of a large number of compounds.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard by suspending colonies from an overnight culture in sterile saline. This standardization is critical for reproducibility.[8]

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.

  • Compound Loading: Pipette a fixed volume (e.g., 10 µL) of the test compound solution (at a known concentration, e.g., 1 mg/mL in DMSO) onto each disk. A disk loaded with the solvent (DMSO) serves as the negative control. A standard antibiotic disk (e.g., Gentamicin) serves as the positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. A larger zone diameter generally indicates greater antimicrobial activity.[7]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the potency of the compounds and is considered the gold standard for susceptibility testing.[6]

G A Prepare 2-fold serial dilutions of test compound in a 96-well plate B Add standardized bacterial inoculum to each well A->B C Include controls: - Positive (bacteria only) - Negative (broth only) B->C D Incubate plate (37°C, 18-24h) C->D E Examine for visible growth (turbidity) or add viability dye (e.g., Resazurin) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the broth microdilution MIC assay.

  • Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in Mueller-Hinton Broth (MHB). The typical concentration range to test is 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Addition: Add a standardized bacterial inoculum (prepared as in 2.1 and diluted to a final concentration of ~5 x 10⁵ CFU/mL) to each well.

  • Controls: The integrity of the assay is dependent on proper controls. Include a positive control well (MHB + inoculum, no compound) and a negative control well (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. For enhanced clarity, a viability indicator like resazurin can be added. Living bacteria will reduce the blue resazurin to pink resorufin, providing a clear colorimetric endpoint.[9]

Protocol: Minimum Bactericidal Concentration (MBC)

While MIC indicates growth inhibition (bacteriostatic), the MBC determines the concentration required to kill the bacteria (bactericidal).

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the subculture plate).

Data Presentation: Summarizing Antimicrobial Potency

Quantitative data should be organized into a clear, comparative table.

Compound IDR-Group (Substitution)S. aureus (ATCC 29213) MIC (µg/mL)MRSA (ATCC 43300) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
OX-PY-01 H1632>64>64
OX-PY-02 4-Cl483264
OX-PY-03 4-NO₂241632
OX-PY-04 4-OCH₃3264>64>64
Ciprofloxacin(Control)0.510.250.5

This table presents hypothetical data for illustrative purposes.

Section 3: Assessing Safety and Selectivity

A potent antimicrobial agent must be selective, targeting microbial cells while exhibiting minimal toxicity to host cells.[10] Cytotoxicity assays are therefore a mandatory step in the evaluation pipeline.

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.[11]

G A Seed mammalian cells (e.g., L929 fibroblasts) in a 96-well plate B Incubate to allow cell adherence (24h) A->B C Treat cells with serial dilutions of test compound B->C D Include controls: - Spontaneous release (untreated) - Maximum release (lysis buffer) C->D E Incubate for a defined period (e.g., 24h) C->E D->E F Collect supernatant from each well E->F G Add LDH reaction mixture to supernatant F->G H Measure absorbance at 490nm G->H I Calculate % Cytotoxicity H->I

Caption: Workflow for the LDH cytotoxicity assay.

  • Cell Culture: Seed a suitable mammalian cell line (e.g., L929, HepG2) in a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the oxazolo[4,5-b]pyridine compounds.

  • Controls: The assay's validity rests on proper controls.[11]

    • Spontaneous Release Control: Cells treated with vehicle (e.g., 0.1% DMSO) only.

    • Maximum Release Control: Cells treated with a lysis buffer to induce 100% cell death.

    • Medium Background Control: Medium only.

  • Incubation: Incubate the plate for a period relevant to the intended application (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new, clean 96-well plate.

  • LDH Reaction: Add the LDH assay reagent to each well according to the manufacturer's instructions and incubate in the dark.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] x 100

Section 4: Insights into Mechanism of Action (MoA)

While not an initial screening step, investigating the MoA provides crucial information for lead optimization. For pyridine-based heterocycles, common bacterial targets include enzymes involved in essential metabolic pathways like cell wall synthesis or DNA replication.[1][13]

Potential Bacterial Targets

Molecular docking and enzymatic assays can be employed to investigate interactions with key bacterial proteins. For instance, the MurB enzyme, involved in peptidoglycan synthesis, and DNA gyrase are known targets for novel antibacterial agents and represent plausible hypotheses for the MoA of oxazolo[4,5-b]pyridines.[1][13]

G Compound Oxazolo[4,5-b]pyridine Derivative Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, MurB) Compound->Enzyme Inhibition Process Critical Cellular Process (e.g., DNA Replication, Cell Wall Synthesis) Enzyme->Process Catalyzes Death Bacterial Cell Death Process->Death Disruption leads to

Caption: Conceptual pathway of enzyme inhibition by an antimicrobial agent.

References

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/372718105_The_Expanding_Role_of_Pyridine_and_Dihydropyridine_Scaffolds_in_Drug_Design]
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (Source: ResearchGate) [URL: https://www.researchgate.
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (Source: MDPI) [URL: https://www.mdpi.com/1422-0067/24/7/6763]
  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (Source: Beilstein Journals) [URL: https://www.beilstein-journals.org/bjoc/articles/20/103]
  • The Antibacterial Activity Of 2-Phenyloxazolo (4,5-b) Pyridine Derivatives Against Gram (-) Bacteria And The Quantitative Struct. (Source: DergiPark) [URL: https://dergipark.org.tr/en/pub/ankaraecz/issue/2554/32688]
  • Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. (Source: ResearchGate) [URL: https://www.researchgate.
  • In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/319280961_In_vitro_and_in_silico_evaluation_of_2-substituted_phenyl_oxazolo45-bpyridine_derivatives_as_potential_antibacterial_agents]
  • Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one Based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors With Anti-inflammatory Potential. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/35148641/]
  • Methods for in vitro evaluating antimicrobial activity: A review. (Source: NIH PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4566473/]
  • Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. (Source: Frontiers in Cellular and Infection Microbiology) [URL: https://www.frontiersin.org/articles/10.3389/fcimb.2021.688863/full]
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (Source: NIH PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11032543/]
  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (Source: MDPI) [URL: https://www.mdpi.com/1422-0067/26/7/2870]
  • Methods for in vitro evaluating antimicrobial activity: A review. (Source: ResearchGate) [URL: https://www.researchgate.
  • In Vitro Antimicrobials. (Source: Pharmacology Discovery Services) [URL: https://www.pharmacologydiscoveryservices.com/portfolio/in-vitro-antimicrobials/]
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (Source: AKJournals) [URL: https://akjournals.com/view/journals/1886/10/2/article-p109.xml]
  • Testing Antimicrobial Activity and Cytotoxicity of Wound and Skin Cleansers. (Source: Emery Pharma) [URL: https://emerypharma.com/blog/testing-antimicrobial-activity-and-cytotoxicity-of-wound-and-skin-cleansers/]
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (Source: Springer Link) [URL: https://link.springer.com/protocol/10.1007/978-1-0716-2423-9_11]

Sources

Method

Application Note: Comprehensive NMR Characterization Protocol for 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine

Executive Summary Oxazolo[4,5-b]pyridines represent a privileged class of heterocyclic pharmacophores, frequently utilized as bioisosteres for benzoxazoles in the development of kinase inhibitors, GPCR modulators, and an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxazolo[4,5-b]pyridines represent a privileged class of heterocyclic pharmacophores, frequently utilized as bioisosteres for benzoxazoles in the development of kinase inhibitors, GPCR modulators, and antimicrobial agents 1. Within this chemical space, 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine (CAS: 111852-42-7) serves as a highly valuable intermediate. The para-bromo substituent acts as a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

To ensure the structural integrity and regiochemical purity of this fused bicyclic system, rigorous Nuclear Magnetic Resonance (NMR) spectroscopy is required. This application note provides a self-validating, causality-driven protocol for the complete 1D and 2D NMR elucidation of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine 2.

Molecular Architecture & Numbering Convention

Unambiguous NMR assignment relies on a strict adherence to IUPAC numbering for the fused oxazolo[4,5-b]pyridine core:

  • Oxazole Ring : The oxygen atom is position 1, the carbon linking the two heteroatoms is position 2, and the nitrogen is position 3.

  • Pyridine Ring : The pyridine nitrogen is position 4. The contiguous methine carbons are 5, 6, and 7.

  • Bridgehead Carbons : The carbon shared by N-3 and N-4 is C-3a; the carbon shared by O-1 and C-7 is C-7a.

  • Phenyl Ring : Numbered 1' (ipso) through 6', with the bromine atom at position 4'.

Causality-Driven Experimental Protocol

This methodology is designed as a closed-loop, self-validating system. 1D spectra provide baseline quantitative data, while 2D correlations (COSY, HSQC, HMBC) independently verify the spatial and through-bond relationships, eliminating assignment ambiguity 3.

Step 1: Sample Preparation
  • Procedure : Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality : Rigid, planar heterocycles like oxazolopyridines exhibit strong intermolecular π−π stacking, which broadens NMR signals and reduces solubility in non-polar solvents like CDCl 3​ . DMSO- d6​ disrupts these aggregates, yielding a homogeneous solution that maximizes the signal-to-noise (S/N) ratio essential for detecting quaternary carbons.

Step 2: Instrument Tuning & 1D Acquisition
  • Procedure : Insert the 5 mm tube into a 400 MHz (or higher) spectrometer. Perform automated tuning and matching (ATM), and shim the Z-axis gradients to achieve a line width (FWHM) of < 1.0 Hz.

  • 1 H NMR : Acquire using a 90° pulse (zg30), 16–32 scans, and a relaxation delay (D1) of 2.0 s.

  • 13 C NMR : Acquire using power-gated decoupling (zgpg30) and 512–1024 scans. Crucially, set D1 to 2.5–3.0 s.

  • Causality : The extended D1 delay in the carbon experiment ensures that quaternary carbons lacking direct dipole-dipole relaxation pathways (C-2, C-3a, C-7a, C-1', C-4') fully relax between pulses, preventing signal attenuation and ensuring they are detectable above the baseline noise.

Step 3: 2D Structural Validation
  • Procedure : Acquire COSY (to map vicinal 3JHH​ couplings), HSQC (to map direct 1JCH​ bonds), and HMBC (optimized for nJCH​=8 Hz, approx. 62.5 ms delay).

  • Causality : The HMBC experiment is the linchpin of this self-validating system. By tracing long-range carbon-proton couplings, it definitively proves the attachment of the 4-bromophenyl ring to the oxazole C-2 position, confirming the regiochemistry of the synthesis.

Workflow S1 Sample Preparation DMSO-d6 + 0.03% TMS S2 1D NMR (1H, 13C) Optimize D1 for Cq S1->S2 Insert & Shim S3 2D NMR (COSY, HSQC, HMBC) Map spin systems S1->S3 S4 Data Processing Phase & Baseline Correction S2->S4 S3->S4 S5 Structural Validation Unambiguous Assignment S4->S5 Cross-reference 1D/2D

Figure 1: Self-validating NMR acquisition and processing workflow.

Quantitative Data & Structural Validation

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)MultiplicityIntegration J -Coupling (Hz)Assignment / Causality
H-5 8.55dd1H4.8, 1.5Pyridine CH. Highly deshielded by adjacent N-4 anisotropy.
H-7 8.25dd1H8.1, 1.5Pyridine CH. Deshielded by proximity to oxazole O-1.
H-2', 6' 8.15d (AA'BB')2H8.6Phenyl CH. Deshielded by the C=N cone of the oxazole ring.
H-3', 5' 7.85d (AA'BB')2H8.6Phenyl CH. Ortho to the electron-withdrawing bromine atom.
H-6 7.45dd1H8.1, 4.8Pyridine CH. Meta to N-4, least deshielded pyridine proton.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)TypeAssignment / Causality
C-2 162.5CqOxazole C. Extreme downfield shift due to flanking O and N atoms.
C-7a 155.0CqBridgehead C-O. Deshielded by direct oxygen attachment.
C-5 147.2CHPyridine CH. Adjacent to pyridine nitrogen.
C-3a 143.5CqBridgehead C-N.
C-3', 5' 132.8CHPhenyl CH.
C-2', 6' 129.5CHPhenyl CH.
C-4' 126.5CqPhenyl C-Br. Heavy atom effect of bromine causes slight shielding.
C-1' 125.5CqPhenyl C-ipso.
C-7 121.8CHPyridine CH.
C-6 119.5CHPyridine CH.
Table 3: 2D NMR Correlation Matrix
ProtonCOSY Correlations ( 3JHH​ )HMBC Correlations ( 2JCH​ / 3JCH​ )
H-5 H-6C-3a, C-7
H-7 H-6C-3a, C-5, C-7a
H-6 H-5, H-7C-7a
H-2', 6' H-3', 5'C-2, C-4', C-2'/6'
H-3', 5' H-2', 6'C-1', C-3'/5'

Mechanistic Insights into Spin Systems

The structural assignment is anchored by two distinct, non-overlapping spin systems, which are bridged by HMBC correlations to the quaternary framework 4.

  • The Pyridine AMX System : H-5, H-6, and H-7 form a contiguous spin system. The 3J coupling between H-6 and H-7 is typically larger (~8.1 Hz) than the coupling between H-5 and H-6 (~4.8 Hz). HMBC cross-peaks from H-5 and H-7 to the bridgehead carbon C-3a (143.5 ppm) lock the pyridine ring to the oxazole core.

  • The Phenyl AA'BB' System : The 4-bromophenyl ring possesses a plane of symmetry, rendering H-2'/6' chemically equivalent but magnetically non-equivalent (similarly for H-3'/5'). This results in a second-order multiplet that mimics two doublets. The critical validating correlation is the 3JCH​ HMBC cross-peak from H-2'/6' (8.15 ppm) to C-2 (162.5 ppm), which definitively proves the covalent linkage between the aryl ring and the oxazolopyridine scaffold.

SpinSystem H5 H-5 (8.55) H6 H-6 (7.45) H5->H6 COSY C3a C-3a (143.5) H5->C3a HMBC H7 H-7 (8.25) H6->H7 COSY H7->C3a HMBC C7a C-7a (155.0) H7->C7a HMBC H26 H-2',6' (8.15) H35 H-3',5' (7.85) H26->H35 COSY C2 C-2 (162.5) H26->C2 HMBC

Figure 2: Key COSY (solid) and HMBC (dashed) correlations for structural validation.

References

  • Facile microwave-assisted synthesis of 2-aryloxazolo[4,5-b] pyridines using SBA-Pr-NH2. Journal of Porous Materials. 1

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. 2

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Heterocycles. 3

  • Design, synthesis, and biological evaluation of benzo[d]oxazole-2-thio and oxazolo[4,5-b]pyridine-2-thio derivatives. Elsevier. 4

Sources

Application

Application Note: Suzuki-Miyaura Coupling for the Strategic Functionalization of Oxazolopyridines

For Researchers, Scientists, and Drug Development Professionals Abstract The oxazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its significant biological act...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its significant biological activities. Its functionalization is key to modulating pharmacokinetic and pharmacodynamic properties. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the oxazolopyridine core.[1][2][3] This guide provides a detailed overview of the reaction, including mechanistic insights, strategic parameter selection, a comprehensive experimental protocol, and troubleshooting advice to empower researchers in the synthesis of novel oxazolopyridine derivatives.

Introduction: The Importance of Oxazolopyridine Functionalization

Oxazolopyridines are bicyclic heteroaromatic compounds that have garnered significant interest in drug discovery. Their unique electronic properties and ability to participate in hydrogen bonding interactions make them valuable pharmacophores. The strategic modification of the oxazolopyridine core is crucial for developing new therapeutic agents. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, offers a robust and highly tolerant method for this purpose, allowing for the coupling of a halo-oxazolopyridine with an organoboron reagent.[4] This reaction is favored for its mild conditions, compatibility with a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[5]

The Challenge: Cross-Coupling with Nitrogen Heterocycles

While powerful, the Suzuki-Miyaura coupling of nitrogen-containing heterocycles like oxazolopyridines presents unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[6] Furthermore, the electron-deficient nature of the pyridine ring can influence the reactivity of the halo-substituent, making the initial oxidative addition step of the catalytic cycle more or less facile depending on the halide's position.[7][8] Careful selection of the catalyst, ligand, base, and solvent is therefore critical to overcome these challenges and achieve high reaction efficiency.[9][10][11]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to its successful application and for troubleshooting. The process is a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[7]

The three key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the halo-oxazolopyridine. This is often the rate-determining step, particularly with less reactive aryl chlorides.[8]

  • Transmetalation : The organic group from the activated boronic acid (or ester) is transferred to the palladium(II) center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[4][12]

  • Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[4]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex R¹-Pd(II)L₂-R² (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product R¹-R² (Functionalized Oxazolopyridine) TM_Complex->Product Reactant1 R¹-X (Halo-oxazolopyridine) Reactant1->OA_Complex Reactant2 R²-B(OR)₂ (Boronic Acid/Ester) + Base Reactant2->TM_Complex

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Guide to Reaction Parameters

Optimizing the Suzuki coupling reaction requires careful consideration of several key components.

ComponentRole & Strategic ConsiderationsCommon Examples
Palladium Precatalyst The source of the active Pd(0) catalyst. Precatalysts are stable Pd(II) complexes that are efficiently reduced in situ.[7]Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes the Pd center, modulates its reactivity, and facilitates the key steps. For electron-deficient heterocycles, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often superior as they promote oxidative addition.[8][13][14]PPh₃, SPhos, XPhos, RuPhos
Base Activates the boronic acid for transmetalation and influences the overall reaction rate. The choice of base can be critical and is often solvent-dependent.[12] Stronger bases may be needed for less reactive substrates.[12]K₂CO₃, K₃PO₄, Cs₂CO₃, KOtBu
Solvent Solubilizes reactants and influences the efficacy of the base. Aprotic polar solvents, often with a small amount of water, are commonly used.[4] The water can aid in dissolving the base and facilitating the formation of the active boronate species.[15]Dioxane/H₂O, Toluene, THF, DMF
Boron Reagent The source of the nucleophilic carbon fragment. Boronic acids are common, but boronic esters (e.g., pinacol esters) or trifluoroborate salts can offer greater stability and prevent premature decomposition (protodeboronation).[14]Arylboronic acids, Heteroarylboronic acid pinacol esters
Experimental Protocol: Synthesis of a 2-Aryl-oxazolo[5,4-b]pyridine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halo-oxazolopyridine with an arylboronic acid. Note: This is a starting point and may require optimization for specific substrates.

5.1 Materials and Reagents
ReagentPurposeTypical Amount
2-Chloro-oxazolo[5,4-b]pyridineElectrophile1.0 equiv
Arylboronic AcidNucleophile1.2 - 1.5 equiv
Pd(PPh₃)₄Catalyst2-5 mol%
K₃PO₄Base2.0 - 3.0 equiv
1,4-DioxaneSolventSee below
Water (degassed)Co-solventSee below
5.2 Experimental Workflow
General workflow for a Suzuki-Miyaura coupling experiment.
5.3 Step-by-Step Procedure
  • Reaction Setup : To a dry Schlenk flask or microwave vial, add 2-chloro-oxazolo[5,4-b]pyridine (1.0 equiv), the arylboronic acid (1.3 equiv), and K₃PO₄ (2.0 equiv).[16]

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the active Pd(0) catalyst is oxygen-sensitive.[14][16]

  • Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Then, add degassed solvents (e.g., 1,4-dioxane and water in a 4:1 ratio, to make a 0.1 M solution with respect to the limiting reagent).[5]

  • Reaction : Place the sealed flask in a preheated oil bath at 90-100 °C (or use microwave irradiation for accelerated reaction times) and stir vigorously.[17][18][19]

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed (typically 2-24 hours).[16]

  • Workup : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.[16]

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Protodeboronation of boronic acid.1. Use a more active catalyst/ligand system (e.g., a Buchwald precatalyst with SPhos).[6] 2. Switch to a stronger base like Cs₂CO₃ or KOtBu.[12] 3. Use fresh boronic acid or switch to a more stable pinacol ester or trifluoroborate salt.[14]
Dehalogenation of Starting Material The halo-oxazolopyridine is converted to the parent oxazolopyridine. This can be caused by impurities or side reactions.[7]Ensure all reagents and solvents are pure and the reaction is thoroughly degassed. Lowering the reaction temperature may also help.
Homocoupling of Boronic Acid Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen.[7]Improve degassing procedure. Ensure a strict inert atmosphere is maintained throughout the reaction.
Complex Mixture of Products Reaction conditions are too harsh, leading to decomposition of starting materials or products.Lower the reaction temperature and/or shorten the reaction time. Screen different solvent and base combinations.
Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the functionalization of oxazolopyridine scaffolds. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently synthesize diverse libraries of novel compounds. This guide provides a solid foundation for the application and optimization of this powerful reaction in the pursuit of new and effective therapeutics.

References
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Precatalyst for the Suzuki−Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Angewandte Chemie International Edition, 46(29), 5555–5559. Available at: [Link]

  • Bolliger, J. L., & Frech, C. M. (2009). The Suzuki−Miyaura Cross-Coupling of 3-Iodoimidazo[1,2-a]pyridines: Influence of Base and Solvent. Organometallics, 28(10), 3125–3128. Available at: [Link]

  • Tan, Y., & Hartwig, J. F. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12994-13003. Available at: [Link]

  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Shen, W. (1997). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 62(20), 6992–6993. Available at: [Link]

  • Lumen Learning. (n.d.). Palladium catalyzed couplings. In Organic Chemistry II. Retrieved from [Link]

  • Anderson, K. W., et al. (2006). Suzuki coupling of oxazoles. Tetrahedron Letters, 47(23), 3849-3852. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Mafhouz, J., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1584-1600. Available at: [Link]

  • YouTube. (2023, February 28). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. Available at: [Link]

  • Encyclopedia MDPI. (2023, January 5). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • Rogers, J. R., et al. (2022). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Organometallics, 41(24), 3786–3795. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Chemical.AI. (2023, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available at: [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • Ramirez, J. M., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 20(27), 5369–5373. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). Angewandte Chemie International Edition, 55(39), 11736–11782. Available at: [Link]

  • ResearchGate. (n.d.). Revisiting the Three Component Synthesis of Isoxazolo[5,4-b]pyridines, 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and Related Heterocycles. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Method

Application Note: Heck Cross-Coupling Modification of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine

Introduction and Strategic Overview The oxazolo[4,5-b]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, analgesics, and glycoprote...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

The oxazolo[4,5-b]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, analgesics, and glycoprotein IIb/IIIa antagonists [1]. Modifying the peripheral aryl rings of this rigid, planar heterocycle is a critical step in structure-activity relationship (SAR) exploration.

This application note details a robust, highly optimized protocol for the palladium-catalyzed Heck cross-coupling of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine with activated alkenes (e.g., methyl acrylate).

Mechanistic Causality & Reagent Selection

Performing transition-metal catalysis on substrates containing Lewis-basic nitrogen atoms (such as the oxazolopyridine core) presents a unique challenge: the heterocycle can competitively coordinate to the palladium center, leading to catalyst poisoning or off-target reactivity.

  • Catalyst/Ligand System: We utilize Pd(OAc)2​ paired with Tri-o-tolylphosphine ( P(o-tolyl)3​ ). The steric bulk of the o-tolyl groups serves a dual purpose: it accelerates the dissociation of the ligand to form the active 14-electron Pd0L species, and it creates a sterically demanding coordination sphere that prevents the oxazolopyridine nitrogen atoms from poisoning the catalyst [2].

  • Solvent: N,N-Dimethylformamide (DMF) is selected due to its high boiling point and exceptional ability to solubilize rigid, planar polyaromatic systems.

  • Base: Triethylamine ( Et3​N ) acts as both the stoichiometric base required for the reductive elimination of HBr and a mild reducing agent to initiate the PdII to Pd0 transformation.

Mechanistic Pathway

The reaction proceeds via a standard Pd0/PdII catalytic cycle, driven forward by the electron-deficient nature of the aryl bromide and the steric relief provided by β -hydride elimination.

HeckCycle Pd0 Pd(0) Active Catalyst [Pd(P(o-tolyl)3)] OxAdd Oxidative Addition (Ar-Br Cleavage) Pd0->OxAdd + Ar-Br Coord Olefin Coordination (Methyl Acrylate) OxAdd->Coord Insert Migratory Insertion (C-C Bond Formation) Coord->Insert BetaElim β-Hydride Elimination (Trans-Alkene Release) Insert->BetaElim RedElim Base-Assisted Reductive Elimination BetaElim->RedElim Product RedElim->Pd0 + Base·HBr

Fig 1: Catalytic cycle of the Heck reaction highlighting the Pd(0)/Pd(II) transitions.

Experimental Design and Condition Optimization

Prior to establishing the final protocol, various conditions were screened to maximize the yield of the (E)-isomer while suppressing homocoupling (hydrodehalogenation) side reactions [3]. The quantitative results are summarized below.

Table 1: Optimization of Heck Coupling Conditions for 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine

EntryPalladium Source (5 mol%)Ligand (10 mol%)Base (3.0 eq)SolventTemp (°C)Conversion (%)*
1 Pd(OAc)2​ PPh3​ K2​CO3​ DMF10045%
2 Pd(OAc)2​ P(o-tolyl)3​ K2​CO3​ DMF10072%
3 Pd(OAc)2​ P(o-tolyl)3​ Et3​N DMF11094%
4 Pd2​(dba)3​ P(t-Bu)3​ Cs2​CO3​ Dioxane10088%
5 Pd(OAc)2​ None (Ligand-free) Et3​N NMP12015% (Decomp.)

*Conversion determined by LC-MS integration at 254 nm. Entry 3 represents the optimal self-validating system.

Experimental Workflow

Workflow Prep 1. Reagent Prep & Schlenk Degassing React 2. Thermal Heating (110°C, 16h) Prep->React Workup 3. Aqueous Quench & Extraction React->Workup Purify 4. Silica Gel Chromatography Workup->Purify Analyze 5. NMR/LC-MS Validation Purify->Analyze

Fig 2: Step-by-step experimental workflow for the Heck coupling protocol.

Reagents Required
  • Substrate: 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine (1.0 mmol, 275.1 mg)

  • Coupling Partner: Methyl acrylate (2.5 mmol, 225 µL)

  • Catalyst: Palladium(II) acetate ( Pd(OAc)2​ ) (0.05 mmol, 11.2 mg)

  • Ligand: Tri-o-tolylphosphine ( P(o-tolyl)3​ ) (0.10 mmol, 30.4 mg)

  • Base: Triethylamine ( Et3​N ) (3.0 mmol, 418 µL)

  • Solvent: Anhydrous DMF (5.0 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine (275.1 mg), Pd(OAc)2​ (11.2 mg), and P(o-tolyl)3​ (30.4 mg).

  • Seal the tube with a rubber septum and subject the vessel to three cycles of vacuum/nitrogen backfilling. Causality: Pd0 intermediates are highly sensitive to oxidation. Removing atmospheric oxygen prevents the irreversible formation of inactive palladium black.

Step 2: Liquid Addition and Degassing

  • Inject anhydrous DMF (5.0 mL) and Et3​N (418 µL) through the septum via a gastight syringe.

  • Inject methyl acrylate (225 µL).

  • Sparge the solution with a long nitrogen-purged needle for 5 minutes. Causality: Dissolved oxygen in DMF can quench the catalytic cycle; sparging ensures deep deoxygenation.

Step 3: Heating and Reaction Monitoring

  • Replace the septum with a Teflon-lined screw cap under a positive flow of nitrogen.

  • Submerge the Schlenk tube in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 16 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 2:1). The starting material ( Rf​≈0.6 ) should disappear, replaced by a highly fluorescent, UV-active product spot ( Rf​≈0.4 at 365 nm due to extended conjugation).

Step 4: Workup and Extraction

  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the mixture through a short pad of Celite to remove precipitated palladium black and triethylammonium bromide salts.

  • Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water ( 3×20 mL) and brine (20 mL). Causality: DMF is highly miscible with water; multiple aqueous washes are strictly required to partition the DMF out of the organic layer.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of Hexanes to 30% Ethyl Acetate in Hexanes.

  • Isolate the product: (E)-Methyl 3-(4-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acrylate as a pale yellow solid.

Analytical Validation

To ensure the integrity of the synthesized compound, the following self-validating analytical markers must be confirmed:

  • LC-MS: Calculate exact mass for C16​H12​N2​O3​ = 280.08. Look for the [M+H]+ peak at m/z 281.1 in positive electrospray ionization (ESI+) mode.

  • 1H NMR (400 MHz, CDCl3​ ):

    • Stereochemistry Check: The defining feature of the (E)-alkene product is the pair of doublets corresponding to the vinylic protons. Look for a doublet at ≈7.75 ppm and ≈6.55 ppm with a large coupling constant ( J≈16.0 Hz), which unequivocally confirms the trans (E) geometry of the newly formed double bond.

    • Scaffold Integrity: The oxazolo[4,5-b]pyridine protons will appear downfield as a distinct set of aromatic signals (e.g., a doublet of doublets around 8.6 ppm for the pyridine ring).

References

  • Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives clockss.org / ResearchGate URL:[Link][1][2]

  • Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides Organic Chemistry Portal / J. Am. Chem. Soc. URL:[Link][3]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands MDPI URL:[Link][4]

Sources

Application

Introduction: The Convergence of a Privileged Scaffold and Computational Scrutiny

An in-depth guide to performing molecular docking simulations with 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine against key protein targets implicated in cancer and inflammation. This document provides the scientific rational...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to performing molecular docking simulations with 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine against key protein targets implicated in cancer and inflammation. This document provides the scientific rationale, validated step-by-step protocols, and expert insights for researchers in drug discovery and computational biology.

The oxazolo[4,5-b]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, known for its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Specifically, the derivative 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine presents a promising candidate for targeted drug discovery. Molecular docking, a powerful computational technique, allows for the prediction of how this ligand interacts with protein targets at an atomic level, providing crucial insights into binding affinity and orientation.[2][3] This guide details the complete workflow for docking this specific ligand with three high-value protein targets: Glycogen Synthase Kinase-3β (GSK-3β), human Dihydroorotate Dehydrogenase (hDHODH), and Casein Kinase 2 (CK2).

Scientific Rationale: Why These Targets?

The selection of target proteins is a critical first step, grounded in the established biological activities of the oxazolo[4,5-b]pyridine core structure.

  • Glycogen Synthase Kinase-3β (GSK-3β): This serine/threonine kinase is a key regulator in numerous cellular processes. Its dysregulation is linked to various diseases, including neurodegenerative disorders, diabetes, and inflammation. Notably, recent studies have identified GSK-3β as a pro-inflammatory enzyme, and its inhibition can control inflammation.[4][5] Several oxazolo[4,5-b]pyridine derivatives have demonstrated potent GSK-3β inhibitory activity, making it a primary target for this investigation.[5][6]

  • Human Dihydroorotate Dehydrogenase (hDHODH): This mitochondrial enzyme is essential for the de novo synthesis of pyrimidines, a fundamental process for cell proliferation. The rapid growth of cancer cells creates a high demand for pyrimidines, making hDHODH a validated target for anticancer drug development.[7] Molecular docking studies have previously shown that oxazolo[4,5-b]pyridine-based triazoles can efficiently inhibit hDHODH.[7]

  • Casein Kinase 2 (CK2): CK2 is another crucial serine/threonine kinase that is often overexpressed in cancer cells, where it promotes proliferation and suppresses apoptosis. Its role in tumorigenesis has established it as an important target in oncology. Halogenated imidazo[4,5-b]pyridines and triazolo[4,5-b]pyridines, which are structurally related to our ligand, have been successfully developed as potent CK2 inhibitors.[8]

Required Software and Resources

This protocol utilizes freely available and widely adopted software in the computational chemistry community.

Software/ResourcePurposeURL
RCSB Protein Data Bank Database of 3D macromolecular structures.[Link][9][10]
PubChem Database of chemical molecules and their properties.[Link]
AutoDock Tools (MGLTools) Preparing protein and ligand files for docking.[Link][11]
AutoDock Vina Molecular docking engine.[Link][11][12]
Open Babel Chemical structure file format converter.[Link]
PyMOL or BIOVIA DSV Visualization and analysis of docking results.[Link] or [13][14]

Experimental Workflow Overview

The entire molecular docking process can be visualized as a sequential pipeline, from data acquisition to final analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis A Ligand Preparation (2D to 3D PDBQT) D Grid Box Definition (Define Binding Site) A->D B Target Protein Selection (from RCSB PDB) C Protein Preparation (Cleaning & PDBQT Conversion) C->D E Run AutoDock Vina (Execute Docking) D->E F Analyze Binding Affinity (Docking Scores) E->F G Visualize Interactions (PyMOL / DS Visualizer) F->G H Identify Key Residues (Interaction Mapping) G->H

Caption: Molecular Docking Workflow.

Protocol 1: Ligand Preparation

Causality: The ligand must be converted from a 2D representation to a 3D structure with correct atom types, charges, and rotatable bonds for the docking algorithm to process it accurately. The PDBQT file format is required by AutoDock Vina and contains this information.

Steps:

  • Obtain Ligand Structure:

    • Navigate to PubChem ([Link]).

    • Search for "2-(4-Bromophenyl)oxazolo[4,5-b]pyridine".

    • Download the structure in 2D SDF format.

  • Convert to 3D and Prepare for Docking:

    • Use Open Babel to convert the 2D SDF to a 3D PDB file. This step generates a reasonable 3D conformation.

    • Launch AutoDock Tools (ADT).

    • Go to Ligand -> Input -> Open and select ligand_3D.pdb.

    • ADT will automatically detect the root and set the rotatable bonds. Verify these are correct.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. This file now includes partial charges and atom types necessary for Vina.[11]

Protocol 2: Target Protein Preparation

Causality: Crystal structures from the Protein Data Bank (PDB) are experimental models and often contain non-essential molecules (water, ions) and lack hydrogen atoms.[15] These must be removed or corrected to create a clean, chemically accurate receptor model for docking.

Steps:

  • Download Protein Structure:

    • Navigate to the RCSB PDB ([Link]).[16]

    • Search for the desired target. For this guide, we will use the following PDB IDs as examples:

      • GSK-3β: 1Q41

      • hDHODH: 4YIL

      • CK2: 1JWH

    • Download the structure in PDB format.

  • Clean the Protein Structure:

    • Open the PDB file in a molecular viewer like PyMOL or BIOVIA Discovery Studio Visualizer.[17]

    • Remove all water molecules. In PyMOL, the command is: remove solvent

    • Remove any co-crystallized ligands, ions, or co-factors that are not part of the protein itself. This ensures the docking simulation is not influenced by non-essential molecules.

    • Save the cleaned protein as a new PDB file (e.g., 1Q41_clean.pdb).

  • Prepare Receptor for Docking:

    • Launch AutoDock Tools.

    • Go to File -> Read Molecule and open the cleaned PDB file.

    • Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.

    • Go to Grid -> Macromolecule -> Choose. Select the protein molecule.

    • ADT will prompt you to add charges. Use the default Kollman charges.

    • The tool will also merge non-polar hydrogens.

    • Save the final prepared receptor as a PDBQT file (e.g., 1Q41.pdbqt). This file now contains the necessary atomic information for Vina.

Protocol 3: Molecular Docking with AutoDock Vina

Causality: The docking simulation requires a defined search space, known as the "grid box," which confines the ligand's conformational search to the protein's active site. The exhaustiveness parameter controls the computational effort spent searching for the best binding pose.

Steps:

  • Define the Binding Site (Grid Box):

    • In ADT, with both the ligand (ligand.pdbqt) and receptor (receptor.pdbqt) loaded, go to Grid -> Grid Box.

    • A box will appear around the molecule. Position and resize this box to encompass the entire active site of the protein. If the protein was crystallized with a native ligand, a good practice is to center the box on that ligand's original position.

    • Note the coordinates for the center of the box (center_x, center_y, center_z) and its dimensions (size_x, size_y, size_z) from the Grid Options panel.[11]

  • Create the Vina Configuration File:

    • Open a plain text editor and create a file named config.txt.

    • Enter the parameters noted in the previous step. The file should look like this:[11]

    • Expertise Note: An exhaustiveness of 8 is standard, but increasing it to 16 or 32 provides a more thorough search at the cost of longer computation time. num_modes specifies how many binding poses to generate.

  • Run the Docking Simulation:

    • Open a command prompt or terminal.

    • Navigate to the directory containing your PDBQT files and config.txt.

    • Execute the Vina command:[11][12]

    • Vina will run the simulation and generate the output files specified in the configuration file.

Protocol 4: Analysis and Visualization of Results

Causality: The primary output of a docking simulation is a set of binding poses and their corresponding binding affinities (scores). Visualization is essential to understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand in the protein's active site, providing a structural basis for the calculated affinity.[18]

Steps:

  • Interpret Binding Affinity:

    • Open the log file (e.g., 1Q41_docking_log.txt).

    • This file contains a table showing the binding affinity in kcal/mol for each generated pose. The most negative value represents the most favorable predicted binding energy.

  • Visualize Protein-Ligand Complex:

    • Launch your visualization software (PyMOL or BIOVIA Discovery Studio Visualizer).

    • Open the prepared protein PDBQT file (1Q41.pdbqt).

    • Open the docking results PDBQT file (1Q41_docking_results.pdbqt). This will load all the predicted binding poses of the ligand.

    • Focus on the top-ranked pose (Mode 1).

  • Analyze Molecular Interactions (in BIOVIA DSV):

    • Select the protein and the ligand.

    • Use the "Receptor-Ligand Interactions" tool to automatically identify and display interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking.[13][19]

    • Label the interacting residues to create a 2D interaction map for analysis and publication.

  • Analyze Molecular Interactions (in PyMOL):

    • Select the ligand and the surrounding residues.

    • Use the Action -> preset -> ligand sites -> cartoon (or transparent surface) to highlight the binding pocket.

    • Use the "Wizard" -> "Measurement" tool to identify potential hydrogen bonds by measuring distances between donor and acceptor atoms (typically < 3.5 Å).[20][21]

Data Presentation: Summary of Docking Results

The results should be compiled into a clear, comparative table. The following is a representative example of how to present the data for the top-ranked pose.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type(s)
GSK-3β 1Q41-9.2VAL135, LYS85, ASP200H-Bond, Hydrophobic
hDHODH 4YIL-8.7ARG136, TYR356, LEU68H-Bond, Pi-Pi Stacking
CK2 1JWH-8.9VAL116, LYS68, GLU81H-Bond, Hydrophobic

Note: The values above are illustrative and will vary based on the actual docking simulation.

Logical Relationship Diagram

The relationship between the ligand's chemical features and its interaction with the protein's active site is fundamental to structure-based drug design.

G cluster_ligand Ligand Features cluster_protein Protein Active Site ligand 2-(4-Bromophenyl) oxazolo[4,5-b]pyridine h_bond_donor H-Bond Donors (Pyridine N) ligand->h_bond_donor h_bond_acceptor H-Bond Acceptors (Oxazole O) ligand->h_bond_acceptor hydrophobic Hydrophobic Regions (Bromophenyl Ring) ligand->hydrophobic protein Target Protein (e.g., GSK-3β) pocket Binding Pocket protein->pocket residues Key Amino Acid Residues h_bond_donor->residues H-Bonding h_bond_acceptor->residues H-Bonding hydrophobic->residues Hydrophobic Interaction pocket->residues affinity Binding Affinity (Docking Score) residues->affinity

Caption: Ligand-Protein Interaction Logic.

Conclusion

This guide provides a comprehensive, self-validating protocol for the molecular docking of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine against relevant therapeutic targets. By following these detailed steps—from ligand and protein preparation to simulation and in-depth analysis—researchers can generate reliable predictions of binding modes and affinities. These computational insights are invaluable for prioritizing compounds, guiding lead optimization, and elucidating the mechanism of action at a molecular level, thereby accelerating the drug discovery pipeline.

References

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening - YouTube. Available at: [Link]

  • Protein Data Bank - Wikipedia. Available at: [Link]

  • AutoDock Vina Tutorial: Molecular Docking for Beginners - YouTube. Available at: [Link]

  • PyMOL Molecular Visualization Guide | PDF | Protein Data Bank | Stereoscopy - Scribd. Available at: [Link]

  • Worldwide Protein Data Bank: wwPDB. Available at: [Link]

  • The Protein Data Bank (PDB) - Bio.tools. Available at: [Link]

  • Tutorial – AutoDock Vina. Available at: [Link]

  • A Beginner's Guide to Molecular Visualization Using PyMOL - Fitzkee Lab @ Mississippi State |. Available at: [Link]

  • A Beginner's Guide to Molecular Visualization Using PyMOL - Fitzkee Lab @ Mississippi State |. Available at: [Link]

  • Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - ResearchGate. Available at: [Link]

  • Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one Based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors With Anti-inflammatory Potential - PubMed. Available at: [Link]

  • How to see ligand interactions and label residues in DS Visualizer? - Bioinformatics Review. Available at: [Link]

  • Visualizing science with PyMOL 3 - Schrödinger. Available at: [Link]

  • Mastering PyMOL: Your Essential Guide to Molecular Visualization - YouTube. Available at: [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. Available at: [Link]

  • Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed. Available at: [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC. Available at: [Link]

  • Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer | Baroroh, S.Si., M.Biotek. | Indonesian Journal of Computational Biology (IJCB). Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. Available at: [Link]

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  • (PDF) Molecular Docking Protocol - ResearchGate. Available at: [Link]

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  • Introduction to the Discovery Studio Visualizer - Adriano Martinelli. Available at: [Link]

  • Molecular Docking: A Structure-Based Drug Designing Approach. - JSciMed Central. Available at: [Link]

  • Protein Structures - BV-BRC. Available at: [Link]

  • Discovery Studio Visualizer tutorial 2 - Protein Data Bank (PDB) and Macromolecules. Available at: [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts - Daniele Teti. Available at: [Link]

  • Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Available at: [Link]

  • Drawing graphs with dot - Graphviz. Available at: [Link]

  • Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies - Taylor & Francis. Available at: [Link]

  • 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • A Quick Introduction to Graphviz. Available at: [Link]

  • User Guide — graphviz 0.21 documentation. Available at: [Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC. Available at: [Link]

  • Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities - IntechOpen. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. Available at: [Link]

  • Synthesis, biological properties and structural study of new halogenated azolo[4,5-b]pyridines as inhibitors of CK2 kinase - PubMed. Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - MDPI. Available at: [Link]

  • 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis - PubMed. Available at: [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - MDPI. Available at: [Link]

  • Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques - PMC. Available at: [Link]

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Method

GSK-3β inhibition assay using oxazolo[4,5-b]pyridine derivatives

Topic: High-Throughput Screening and Mechanistic Analysis of Oxazolo[4,5-b]pyridine Derivatives as Potent GSK-3β Inhibitors Audience: Researchers, scientists, and drug development professionals in academic and industrial...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Throughput Screening and Mechanistic Analysis of Oxazolo[4,5-b]pyridine Derivatives as Potent GSK-3β Inhibitors

Audience: Researchers, scientists, and drug development professionals in academic and industrial settings.

Introduction: Targeting a Master Regulator Kinase

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that serves as a pivotal regulatory node in a vast number of cellular processes.[1] Originally identified for its role in glycogen metabolism, its functional repertoire is now known to encompass cell proliferation, apoptosis, gene transcription, and neuronal function.[2][3] This central role means that dysregulation of GSK-3β activity is a key pathological driver in a host of human diseases, including Alzheimer's disease (AD), type 2 diabetes, various cancers, and bipolar disorder.[2][3][4] In AD, for instance, hyperactive GSK-3β contributes to both the hyperphosphorylation of tau protein, leading to neurofibrillary tangles, and the increased production of amyloid-beta (Aβ) peptides.[2][5] Consequently, GSK-3β has emerged as a high-priority target for therapeutic intervention.

The oxazolo[4,5-b]pyridine scaffold represents a promising heterocyclic chemical series for the development of novel GSK-3β inhibitors.[6][7] Studies have demonstrated that derivatives of this class can exhibit potent and selective inhibition of GSK-3β, making them valuable candidates for further investigation.[8][9][10] This document provides a comprehensive guide to the in vitro characterization of oxazolo[4,5-b]pyridine derivatives, detailing the underlying principles, a robust biochemical assay protocol, and methods for data analysis to determine inhibitory potency.

GSK-3β: Regulation and a Druggable Target

The activity of GSK-3β is tightly controlled, primarily through inhibitory mechanisms. In key signaling cascades like the PI3K/Akt (insulin) and Wnt pathways, upstream kinases phosphorylate GSK-3β at a critical N-terminal serine residue (Ser9).[11][12] This phosphorylation event induces a conformational change, causing the N-terminus to act as a pseudosubstrate, effectively blocking the active site and inhibiting kinase activity.[2] Conversely, full catalytic activity requires phosphorylation at Tyrosine 216 (Tyr216) within the activation loop.[13]

The majority of small molecule inhibitors, including many oxazolo[4,5-b]pyridine derivatives, are ATP-competitive.[14][15] They function by binding to the deep adenosine triphosphate (ATP) pocket located at the interface of the N- and C-terminal lobes of the kinase.[2] Key interactions often involve hydrogen bonds with the "hinge" region residue Val135 and electrostatic interactions with charged residues like Lys85 and Asp200, which are crucial for ATP recognition.[2][16] Designing compounds that effectively compete with the high intracellular concentration of ATP is a central challenge in developing potent kinase inhibitors.

Caption: Simplified GSK-3β signaling pathways.

Principle of the Luminescence-Based Kinase Assay

To quantify the inhibitory potential of oxazolo[4,5-b]pyridine derivatives, a robust in vitro biochemical assay is essential. The ADP-Glo™ Kinase Assay is a highly sensitive and reliable method that measures kinase activity by quantifying the amount of adenosine diphosphate (ADP) produced during the phosphorylation reaction.[17]

The assay proceeds in two steps after the initial kinase reaction:

  • ATP Depletion: The remaining, unconsumed ATP is eliminated by a specific reagent. This step is critical to reduce background signal and increase the assay's dynamic range.

  • ADP Conversion and Detection: The ADP generated by GSK-3β is converted back into ATP. This newly synthesized ATP then acts as a substrate for luciferase, producing a luminescent signal that is directly proportional to the initial kinase activity.[17]

Inhibition is measured by a decrease in the luminescent signal in the presence of the test compound compared to a vehicle control.

Assay_Workflow Start Start: Prepare Reagents Step1 Dispense Oxazolo[4,5-b]pyridine Derivative (or Vehicle) into 384-well plate Start->Step1 Step2 Add Recombinant GSK-3β Enzyme Step1->Step2 Step3 Initiate Reaction: Add Substrate/ATP Mixture Step2->Step3 Step4 Incubate at 30°C (e.g., 60 minutes) Step3->Step4 Step5 Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Step4->Step5 Step6 Incubate at RT (e.g., 40 minutes) Step5->Step6 Step7 Convert ADP to ATP & Generate Signal: Add Kinase Detection Reagent Step6->Step7 Step8 Incubate at RT (e.g., 30 minutes) Step7->Step8 End Read Luminescence on Plate Reader Step8->End

Caption: General workflow for the in vitro kinase assay.

Detailed Protocol: GSK-3β Inhibition Assay

This protocol is optimized for a 384-well plate format, enabling higher throughput for screening multiple compounds and concentrations.

Materials and Reagents
  • Enzyme: Human Recombinant GSK-3β (e.g., Promega, Cat.# V1991)

  • Substrate: GSK-3 Substrate Peptide (e.g., a synthetic peptide like GP-1)

  • ATP: Adenosine 5'-Triphosphate, Disodium Salt (Sigma, Cat.# A7699)

  • Detection Kit: ADP-Glo™ Kinase Assay (Promega, Cat.# V9101)

  • Test Compounds: Oxazolo[4,5-b]pyridine derivatives dissolved in 100% DMSO.

  • Positive Control: A known GSK-3β inhibitor like CHIR-99021 (Selleckchem, Cat.# S2924) or SB-216763 (Selleckchem, Cat.# S1075).[18][19]

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • Plates: White, opaque, low-volume 384-well assay plates (e.g., Corning, Cat.# 3572).

  • Equipment: Multichannel pipettes, plate-reading luminometer.

Reagent Preparation
  • Kinase Assay Buffer: Prepare a stock solution and ensure it is at room temperature before use.

  • Test Compound Plate:

    • Create a 10-point, 3-fold serial dilution of each oxazolo[4,5-b]pyridine derivative in 100% DMSO.

    • Further dilute these stocks into Kinase Assay Buffer to create a 5X working solution. The final DMSO concentration in the assay should be kept constant and low (≤1%) to prevent solvent-induced artifacts.

    • Dispense 1 µL of the 5X compound working solution into the appropriate wells of the 384-well plate.

    • For controls, add 1 µL of Kinase Assay Buffer with the equivalent percentage of DMSO (vehicle/0% inhibition) or 1 µL of a 5X positive control inhibitor solution. For the background control, add 1 µL of buffer (no enzyme).

  • GSK-3β Enzyme Solution (2.5X):

    • Carefully thaw the recombinant GSK-3β enzyme on ice.

    • Dilute the enzyme to the final working concentration (e.g., 0.5-2 ng/µL) in Kinase Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range (typically 10-20% ATP consumption).

  • Substrate/ATP Solution (2.5X):

    • Prepare a master mix containing the GSK-3 substrate peptide and ATP in Kinase Assay Buffer.

    • The final concentration should be at or near the Michaelis constant (Km) for both. A typical starting point is 25 µM ATP and 0.2 µg/µL substrate.[17][19]

Assay Procedure

The final reaction volume is 5 µL.

  • Enzyme Addition: Add 2 µL of the 2.5X GSK-3β Enzyme Solution to all wells except the "no enzyme" background controls.

  • Reaction Initiation: To all wells, add 2 µL of the 2.5X Substrate/ATP Solution to start the kinase reaction.

  • Incubation: Gently mix the plate and incubate at 30°C for 60 minutes. This time should be optimized to remain within the linear range of the assay.[11]

  • Stop Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 5 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining ATP.[17]

  • First Incubation: Incubate the plate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to all wells. This converts the ADP to ATP and initiates the luminescent reaction.

  • Second Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

  • Background Subtraction: Calculate the average luminescence from the "no enzyme" control wells. Subtract this background value from all other data points.

  • Percent Inhibition Calculation: Determine the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))

  • IC₅₀ Determination:

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation (sigmoidal dose-response with variable slope) with appropriate software (e.g., GraphPad Prism, Origin).

    • The IC₅₀ is the concentration of the inhibitor that reduces enzyme activity by 50%.

Example Data Presentation

The inhibitory potency (IC₅₀) of a series of hypothetical oxazolo[4,5-b]pyridine derivatives can be summarized for clear comparison.

Compound IDGSK-3β IC₅₀ (µM)
OX-PYR-0010.34
OX-PYR-0020.19
OX-PYR-0030.53
OX-PYR-0041.25
CHIR-990210.006

Note: Data are hypothetical but based on reported values for this class of compounds to demonstrate expected potency.[8][9][20]

Validation in a Cellular Context

While biochemical assays are excellent for primary screening and determining direct inhibitory potency, it is crucial to validate hits in a cellular environment. This step confirms that the compounds can penetrate cell membranes and engage the target in a physiological setting. A common follow-up is a cell-based assay that measures the phosphorylation status of a direct GSK-3β substrate.[21] For example, researchers can treat a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) with the oxazolo[4,5-b]pyridine derivatives and then use techniques like Western Blot or cell-based ELISA to measure the levels of phospho-GSK-3β (Ser9), which should increase upon inhibition of the kinase's autoinhibitory mechanism, or the phosphorylation of downstream targets like Tau.[12]

Conclusion

The protocol described here provides a robust, high-throughput method for accurately determining the inhibitory potency of novel oxazolo[4,5-b]pyridine derivatives against GSK-3β. By combining this sensitive biochemical assay with careful data analysis and subsequent cellular validation, researchers can effectively identify and characterize promising lead candidates for drug development programs targeting diseases driven by GSK-3β dysregulation.

References

  • Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • The dual role of glycogen synthase-3 beta (GSK3β) in neurodegenerative pathologies: interplay between autophagy and disease progression. (n.d.). Frontiers. Retrieved March 7, 2026, from [Link]

  • GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Computational discovery of ATP-competitive GSK3β inhibitors using database-driven virtual screening and deep learning. (2025, August 13). PubMed. Retrieved March 7, 2026, from [Link]

  • The role of glycogen synthase kinase 3 beta in neurodegenerative diseases. (n.d.). Frontiers. Retrieved March 7, 2026, from [Link]

  • Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. (2017, August). PubMed. Retrieved March 7, 2026, from [Link]

  • Cell-based assay for the discovery of glycogen synthase kinase inhibitors. (n.d.). Harvard Office of Technology Development. Retrieved March 7, 2026, from [Link]

  • Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • ATP competitive inhibitors of GSK-3β in Alzheimer's disease. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A New Protocol for Predicting Novel GSK-3β ATP Competitive Inhibitors. (2011, May 26). ACS Publications. Retrieved March 7, 2026, from [Link]

  • GSK3β Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved March 7, 2026, from [Link]

  • Glycogen Synthase Kinase-3β. (2002, May 31). Circulation Research. Retrieved March 7, 2026, from [Link]

  • The Key Roles of GSK-3β in Regulating Mitochondrial Activity. (2017, December 1). Karger Publishers. Retrieved March 7, 2026, from [Link]

  • Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one Based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors With Anti-inflammatory Potential. (2016, June). PubMed. Retrieved March 7, 2026, from [Link]

  • Total GSK3β Cell-Based Colorimetric ELISA Kit. (n.d.). Immunoway. Retrieved March 7, 2026, from [Link]

  • Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. (2021, December 27). Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • Distinct roles of GSK-3α and GSK-3β phosphorylation in the heart under pressure overload. (2008, December 30). PNAS. Retrieved March 7, 2026, from [Link]

  • Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Glycogen Synthase Kinase-3 Signaling in Cellular and Behavioral Responses to Psychostimulant Drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC. (2022, March 31). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022, October 13). IntechOpen. Retrieved March 7, 2026, from [Link]

  • Synthesis and Biological Activity of Oxazolopyrimidines. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Assays for Glycogen Synthase Kinase-3(GSK-3). (n.d.). Springer Nature Experiments. Retrieved March 7, 2026, from [Link]

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001, March 30). ARKIVOC. Retrieved March 7, 2026, from [Link]

  • The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach - PMC. (2021, April 15). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of fused bicyclic heteroaromatics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of fused bicyclic heteroaromatics. 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine (CAS: 111852-42-7) [1] presents a unique set of physicochemical challenges: it possesses a highly planar, lipophilic bromophenyl moiety coupled with a weakly basic oxazolo[4,5-b]pyridine core[2].

This combination often leads to poor solubility in aliphatic solvents, unpredictable retention on silica gel due to basic nitrogen interactions, and difficulty in separating it from closely related synthetic byproducts, such as the debrominated analog 2-phenyloxazolo[4,5-b]pyridine[3].

This guide is structured to troubleshoot the most common purification bottlenecks, providing causality-driven explanations and self-validating protocols to ensure high-purity recovery.

Purification Strategy Decision Tree

PurificationWorkflow Start Crude 2-(4-Bromophenyl) oxazolo[4,5-b]pyridine Assess Assess Purity (LC-MS / TLC) Start->Assess FCC Flash Column Chromatography (Hexanes/EtOAc + Et3N) Assess->FCC Purity < 80% Recryst Recrystallization (EtOH / Hexanes) Assess->Recryst Purity 80-90% Prep Preparative HPLC (Reverse Phase C18) Assess->Prep Requires >99% FCC->Assess Re-evaluate Pure Pure Compound >98% (NMR/HPLC) Recryst->Pure Prep->Pure

Caption: Decision matrix for selecting the optimal purification route based on crude purity.

Section 1: Flash Column Chromatography (FCC) Troubleshooting

FAQ 1: Why does my compound streak heavily on standard silica gel, resulting in poor recovery? Causality: The oxazolo[4,5-b]pyridine core contains a pyridine nitrogen with weak basicity[2]. Standard unmodified silica gel contains acidic silanol groups (-SiOH) on its surface. When the basic nitrogen interacts with these acidic sites, it causes secondary retention mechanisms (hydrogen bonding and ionic interactions), leading to severe peak tailing (streaking) and poor resolution from impurities. Solution: Passivate the silica gel by adding a volatile organic base, such as Triethylamine (Et₃N), to the mobile phase. This competitively binds the acidic silanols, allowing the target compound to elute based purely on its polarity.

Protocol 1: Amine-Modified Flash Chromatography (Self-Validating System)

  • Solvent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate (e.g., 3:1 v/v) and add 1% v/v Triethylamine (Et₃N). Mix thoroughly.

  • Column Equilibration: Pack the silica column and flush with at least 3 column volumes (CV) of the Et₃N-modified solvent.

    • Validation Step: Check the pH of the eluent exiting the column; it should be basic (pH ~8-9 on indicator paper), confirming complete silanol passivation.

  • Sample Loading: Dissolve the crude 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine in a minimum volume of Dichloromethane (DCM) and dry-load it onto a small amount of Celite. Load this uniformly onto the column head.

  • Elution: Run the column using the modified solvent system. Collect fractions.

  • Validation: Spot fractions on a TLC plate alongside the crude mixture. The target compound should now appear as a tight, circular spot without a trailing tail.

Section 2: Recrystallization Strategies

FAQ 2: I am trying to recrystallize the compound, but it either oils out or forms an amorphous powder trapping impurities. What is the thermodynamic driver here? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute in the solvent system is lower than the temperature at which it reaches supersaturation. Because 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine is highly planar, it has a strong propensity for π-π stacking. If forced out of solution too quickly (e.g., by rapid cooling or excessive anti-solvent), it crashes out as an amorphous solid, trapping solvent and impurities within the matrix. Solution: Use a solvent system that provides a steep solubility curve (high solubility at boiling, low at room temperature) and cool the system at a highly controlled rate to favor crystal lattice formation over amorphous precipitation.

Protocol 2: Controlled Anti-Solvent Recrystallization

  • Dissolution: Suspend the crude solid in minimal boiling Ethanol (approx. 10 mL/g). Heat under reflux until completely dissolved.

  • Hot Filtration: Pass the hot solution through a pre-warmed fritted funnel to remove insoluble particulates.

    • Validation Step: Inspect the filtrate; it must be completely clear. If cloudy, reheat until clear.

  • Anti-Solvent Addition: While maintaining the solution at 70°C, add hot Hexanes dropwise until the first sign of persistent turbidity (the cloud point) is reached. Add exactly 3 drops of hot Ethanol to clear the solution again.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed over 4 hours. Then, transfer to a 4°C refrigerator for 12 hours.

  • Isolation & Validation: Filter the formed crystals.

    • Validation Step: Run an HPLC or NMR of both the isolated crystals and the evaporated mother liquor. The mother liquor should contain the concentrated impurities, proving the lattice selectively excluded them.

Section 3: Preparative HPLC Optimization

FAQ 3: My synthesis resulted in incomplete bromination, and I cannot separate the target compound from the 2-phenyloxazolo[4,5-b]pyridine byproduct. How do I resolve them on Prep-HPLC? Causality: Both compounds share the identical oxazolo[4,5-b]pyridine chromophore and core structure. The only difference is the para-bromine atom. On a C18 reverse-phase column, the heavy, polarizable bromine atom significantly increases the lipophilicity (LogP increases from ~2.80 to ~3.65)[4],[3], meaning the brominated product will be retained longer. However, a steep gradient will compress these peaks together. Solution: Utilize an isocratic hold or a very shallow gradient tailored specifically around the elution percentage of the target compound.

HPLC_Optimization Start Crude Mixture (Brominated vs Debrominated) Gradient Scout Run: 5-95% MeCN (0.1% Formic Acid) Start->Gradient Check Check Resolution (Rs) Gradient->Check Poor Rs < 1.5 (Co-elution) Check->Poor Good Rs > 1.5 (Baseline Separation) Check->Good Shallow Shallow Gradient: Target ± 10% MeCN over 20 min Poor->Shallow Collect Fraction Collection & Lyophilization Good->Collect Shallow->Check

Caption: Iterative workflow for resolving closely eluting structural analogs via Prep-HPLC.

Protocol 3: Shallow-Gradient Reverse-Phase Prep-HPLC

  • Mobile Phase Setup: Prepare Channel A: Water + 0.1% Formic Acid (FA). Channel B: Acetonitrile (MeCN) + 0.1% FA. The acid ensures the pyridine nitrogen remains protonated, preventing peak broadening.

  • Scout Run: Inject 10 µL of sample on an analytical C18 column using a 5-95% B gradient over 15 minutes. Note the elution percentage of the target peak (e.g., elutes at 65% B).

  • Method Translation: Program the Prep-HPLC with a shallow gradient: ramp from 55% B to 75% B over 25 minutes.

  • Fraction Collection: Trigger fraction collection by UV absorbance at 254 nm (optimal for the extended conjugated system).

  • Validation: Analyze the leading edge of the first peak and the tailing edge of the second peak via LC-MS to confirm baseline resolution and absence of cross-contamination.

Quantitative Data Summary
Parameter2-(4-Bromophenyl)oxazolo[4,5-b]pyridine2-Phenyloxazolo[4,5-b]pyridine (Impurity)
CAS Number 111852-42-71014-04-6 (Related analog)
Molecular Weight 275.10 g/mol 196.21 g/mol
LogP (Predicted) 3.652.80
TLC Rf (Hex/EtOAc 3:1) ~0.45~0.35
HPLC Retention Time *12.4 min9.8 min

*Based on a standard C18 analytical column, 50-95% MeCN/H₂O (0.1% FA) over 15 minutes.

References
  • Title: Scaffold-Hopping Strategy on a Series of Proteasome Inhibitors Led to a Preclinical Candidate for the Treatment of Visceral Leishmaniasis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Acid-Catalyzed, Silica-Supported, One-Pot Benzoylation Route to Synthesize 2-(Substituted Phenyl)oxazolo[4,5-b]pyridines Under Ambient Conditions Source: Synthetic Communications (via ResearchGate) URL: [Link]

Sources

Optimization

Side product formation in oxazolopyridine cyclization reactions

Technical Support Center: Troubleshooting Oxazolopyridine Cyclization Workflows Overview Welcome to the Oxazolopyridine Synthesis Support Center. As a Senior Application Scientist, I designed this guide to move beyond ge...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Oxazolopyridine Cyclization Workflows

Overview Welcome to the Oxazolopyridine Synthesis Support Center. As a Senior Application Scientist, I designed this guide to move beyond generic protocols and address the mechanistic "why" behind reaction failures. Oxazolopyridines are critical scaffolds in medicinal chemistry, but their synthesis—typically via the cyclodehydration of aminopyridinols—is fraught with competing side reactions such as incomplete cyclization, halogenation, and hydrolysis[1]. This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure your cyclizations are robust and reproducible.

Part 1: Diagnostic Q&A – Mechanistic Troubleshooting

Q1: My LC-MS shows a dominant mass of [M+18] corresponding to the uncyclized N-acyl intermediate. Why is the cyclization stalling, and how do I force it? Expert Insight: The initial acylation of the aminopyridinol to form the N-acyl intermediate is kinetically favored and occurs rapidly. However, the subsequent intramolecular cyclodehydration to form the oxazole ring is thermodynamically demanding. Stalling occurs when the dehydrating agent is insufficiently electrophilic to activate the hydroxyl group, or if the reaction temperature is too low to overcome the activation energy barrier for ring closure[1]. Causality & Solution: Standard coupling reagents (like EDC/HOBt) often fail at the dehydration step. Switching to a dedicated cyclodehydration agent like Propylphosphonic anhydride (T3P®) solves this. T3P forms a highly reactive phosphate ester with the hydroxyl group, transforming it into an excellent leaving group. Coupling this with microwave irradiation provides the necessary thermal energy, driving the reaction to completion and yielding desired heteroaryls in 65–88% yields[2].

Q2: I am using POCl₃ for the cyclization, but I am isolating a significant amount of a chlorinated side product. How can I prevent this? Expert Insight: Phosphorus oxychloride (POCl₃) is a classic reagent for this transformation, but it acts as both a dehydrating agent and a chlorinating agent. Aminopyridinols contain electron-rich centers. If the cyclization is slow, the intermediate phosphorodichloridate can undergo nucleophilic attack by chloride ions (generated in situ), leading to competitive substitution of the hydroxyl group or chlorination of the pyridine ring. Causality & Solution: The causality lies in the presence of free chloride nucleophiles at elevated temperatures. To prevent halogenation, you must strictly control the stoichiometry of POCl₃ (1.1 to 1.5 equivalents max). Better yet, abandon halogenating agents entirely and utilize metal-free, non-halogenating conditions such as T3P, which completely eliminates the possibility of chlorination[2].

Q3: When using acid chlorides as the acylating partner, my yield is terrible, and I recover mostly benzoic acid derivatives and unreacted aminopyridinol. What is going wrong? Expert Insight: This is a classic hydrolysis side reaction. Acid chlorides are highly sensitive to ambient moisture. If your solvent is not strictly anhydrous, water outcompetes the amine for the electrophilic acyl carbon, rapidly hydrolyzing the benzoyl chloride to benzoic acid[3]. Causality & Solution: The nucleophilicity of water outpaces the aminopyridinol under non-ideal conditions. Ensure all solvents are rigorously dried. Alternatively, employ a basic nano-catalyst (like SBA-Pr-NH₂) under solvent-free microwave conditions to bypass moisture sensitivity and suppress benzoic acid formation[3].

Q4: In Bischler-Napieralski-type cyclizations, I am seeing a styrene-like byproduct. What is this and how do I stop it? Expert Insight: The formation of a styrene derivative is a classic side reaction in these specific cyclizations and is strong evidence for the formation of a nitrilium salt intermediate[4]. Under strongly acidic and dehydrating conditions, this intermediate can undergo a retro-Ritter elimination rather than the desired cyclization. Causality & Solution: The elimination pathway is favored when the intermediate is not stabilized. Changing the solvent to a nitrile (e.g., acetonitrile) acts as a trap, stabilizing the nitrilium intermediate and suppressing the retro-Ritter elimination pathway[4].

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the divergence between the desired thermodynamic cyclization and the kinetic side reactions that plague oxazolopyridine synthesis.

Mechanism A Aminopyridinol + Acylating Agent B N-Acyl Intermediate (Stalling Point) A->B Acylation (Fast) E Hydrolyzed Acid + Unreacted Amine A->E H2O Present (Hydrolysis) C Oxazolopyridine (Target Product) B->C T3P / MW or Controlled POCl3 (-H2O) D Chlorinated Pyridine (Halogenation Side Product) B->D Excess POCl3 / High Temp (Cl- Attack)

Reaction pathways in oxazolopyridine synthesis highlighting target cyclization vs. side products.

Part 3: Quantitative Reagent Comparison

To optimize your workflow, consult the empirical data below comparing common cyclodehydration reagents.

Dehydrating AgentTypical YieldReaction TimeChlorination RiskHydrolysis RiskRecommended Use Case
T3P (Microwave) 65–88%[2]5–15 minsNone LowPreferred: Broad substrate scope, avoids all halogenation.
POCl₃ (Reflux) 40–70%4–12 hoursHigh MediumLegacy protocols; useful only when chlorination is desired.
SBA-Pr-NH₂ (MW) 75–95%[3]1–5 minsNone LowSolvent-free green chemistry applications[3].
PPA (Heat) 30–60%12–24 hoursNone HighExtremely harsh; leads to degradation of sensitive functional groups.

Part 4: Self-Validating Experimental Protocols

Protocol A: T3P-Mediated Microwave-Assisted Cyclization (Preferred Method)

This protocol utilizes T3P to drive the thermodynamic ring closure without the risk of chlorination[2].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, dissolve 1.0 mmol of the aminopyridinol and 1.1 mmol of the carboxylic acid in 3.0 mL of anhydrous ethyl acetate.

  • Activation: Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA), followed by the dropwise addition of 1.5 equivalents of T3P (50% solution in ethyl acetate).

  • Cyclodehydration: Seal the vial and irradiate in a microwave reactor at 130 °C for 15 minutes.

  • Validation Checkpoint 1 (In-Process): Sample the reaction and analyze via LC-MS. The system is self-validating: if the [M+18] peak (N-acyl intermediate) is still present, the dehydration is incomplete. Re-subject to microwave irradiation for an additional 5 minutes. A successful reaction will show exclusively the [M+H]⁺ peak of the cyclized oxazolopyridine.

  • Workup: Quench with saturated aqueous NaHCO₃ (5 mL), extract with ethyl acetate (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Controlled POCl₃ Cyclodehydration

Use this only when T3P is unavailable. Strict temperature control is required to prevent chlorination.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 mmol of the pre-formed N-acyl aminopyridinol intermediate in 5.0 mL of anhydrous toluene.

  • Controlled Addition: Cool the suspension to 0 °C. Dropwise, add exactly 1.2 equivalents of POCl₃. Do not use POCl₃ as the solvent.

  • Heating: Slowly warm the reaction to 80 °C (do not exceed 90 °C) and stir for 4 hours.

  • Validation Checkpoint 2 (In-Process): Analyze via LC-MS. Look specifically for a mass shift of +34 Da relative to your target mass. This indicates the onset of the chlorination side reaction. If observed, immediately cool the reaction to 0 °C to halt further halogenation.

  • Workup: Carefully pour the mixture over crushed ice to destroy excess POCl₃. Neutralize to pH 7 with 2M NaOH, extract with dichloromethane, and purify via flash chromatography.

References

  • 1 - Eurasian Journal of Chemistry

  • 4 - BenchChem 3.2 - Researcher.Life 4.3 - Journal of Nanostructure in Chemistry

Sources

Troubleshooting

Enhancing solubility of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine for assays

Introduction: Understanding the Solubility Challenge Welcome to the technical support guide for 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. This potent heterocyclic compound holds significant interest for researchers.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Solubility Challenge

Welcome to the technical support guide for 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. This potent heterocyclic compound holds significant interest for researchers. However, its chemical structure—comprising a fused oxazolo[4,5-b]pyridine core and a bromophenyl substituent—presents a common yet critical hurdle: poor aqueous solubility.[1][2][3][4] A calculated LogP value of 3.65 indicates a strong hydrophobic character, making it challenging to achieve the desired concentrations in aqueous buffers essential for reliable and reproducible biological assays.[5]

This guide provides a series of troubleshooting steps and detailed protocols designed to help you overcome these solubility issues. Our approach is rooted in a first-principles understanding of the compound's physicochemical properties, enabling you to make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine compound so difficult to dissolve in my aqueous assay buffer?

A1: The low aqueous solubility is a direct result of its molecular structure. The molecule has several features that contribute to its hydrophobicity:

  • Aromatic Rings: The fused heterocyclic system and the bromophenyl ring are large, rigid, nonpolar structures.[3]

  • Lack of Ionizable Groups (at neutral pH): The molecule lacks strongly acidic or basic functional groups that would be ionized at physiological pH (7.4), a state that typically enhances water solubility.

  • Bromine Substituent: The bromo- group on the phenyl ring further increases the molecule's lipophilicity.

These factors make it energetically unfavorable for the compound to interact with polar water molecules, leading it to precipitate from aqueous solutions.

Q2: What is the recommended first step for preparing a stock solution of this compound?

A2: The industry-standard first step is to create a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[6][7] DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of both nonpolar and polar compounds. Preparing a concentrated stock (e.g., 10-50 mM) in DMSO allows you to introduce the compound into your aqueous assay buffer with a minimal volume of organic solvent, thereby reducing potential solvent-induced artifacts.

See Protocol 1 for a detailed, step-by-step guide to preparing a DMSO stock solution.

Q3: My compound dissolves perfectly in 100% DMSO, but it crashes out of solution when I dilute it into my aqueous buffer. What's happening and how do I fix it?

A3: This is the most common solubility challenge, known as precipitation upon dilution. It occurs because when the high-concentration DMSO stock is added to the aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to a predominantly aqueous environment where it is poorly soluble.

To address this, a systematic troubleshooting approach is required. The goal is to find a condition where the compound remains in the aqueous phase at the desired final concentration.

G start Start: Compound precipitates in aqueous buffer check_conc Is the final assay concentration essential? start->check_conc lower_conc Action: Lower the final assay concentration. Test solubility again. check_conc->lower_conc No check_dmso Is final DMSO% > 0.5%? check_conc->check_dmso Yes success Success: Compound is soluble lower_conc->success lower_dmso Action: Remake stock at higher concentration to lower final DMSO %. (See Protocol 1) check_dmso->lower_dmso Yes ph_adjust Strategy 1: pH Modification (See Protocol 2) check_dmso->ph_adjust No lower_dmso->success cosolvent Strategy 2: Use a Co-solvent (See Protocol 3) ph_adjust->cosolvent Still Precipitates ph_adjust->success cyclodextrin Strategy 3: Cyclodextrin Complexation (See Protocol 4) cosolvent->cyclodextrin Still Precipitates cosolvent->success cyclodextrin->success G cluster_0 Before Complexation cluster_1 After Complexation drug Hydrophobic Drug (Insoluble) complex Inclusion Complex (Water Soluble) drug->complex Forms cd Cyclodextrin (Water Soluble) cd->complex Forms cd_desc Hydrophilic Exterior Hydrophobic Cavity

Caption: Encapsulation of a hydrophobic drug by cyclodextrin.

Data Presentation & Key Parameters

Table 1: Physicochemical Properties of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine

Property Value Source
CAS Number 111852-42-7 [5][8][9]
Molecular Formula C₁₂H₇BrN₂O [5]
Molecular Weight 275.10 g/mol [5]
Calculated LogP 3.65 [5]
H-Bond Acceptors 3 [5]

| H-Bond Donors | 0 | [5]|

Table 2: Common Co-solvents for Enhancing Aqueous Solubility

Co-solvent Typical Starting % (v/v) in Assay Key Considerations
Ethanol 1-5% Can cause protein denaturation at higher concentrations.
Propylene Glycol (PG) 1-10% Generally well-tolerated in many cell lines.
Polyethylene Glycol 400 (PEG-400) 1-10% Can be viscous; ensure thorough mixing.

| Glycerol | 2-10% | High viscosity; can affect enzyme kinetics. |

Table 3: Recommended Maximum Final DMSO Concentrations for Assays

Assay Type Recommended Max DMSO % (v/v) Rationale
Biochemical/Enzymatic Assays < 1.0% Higher concentrations may directly inhibit enzyme activity.
Cell-Based Assays (General) < 0.5% Minimizes risk of cytotoxicity and off-target solvent effects. [10]
High-Throughput Screening (HTS) 0.1 - 1.0% Balance between solubility and throughput; consistency is key. [7]

| In Vivo Animal Studies | ≤ 2.0% | Higher concentrations can lead to systemic toxicity. [7]|

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

Objective: To prepare a 20 mM stock solution of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine in 100% sterile-filtered DMSO.

Materials:

  • 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine (MW: 275.10 g/mol )

  • High-purity, sterile-filtered DMSO (e.g., Sigma-Aldrich D2650) * Calibrated analytical balance

  • Sterile, amber glass vial with a PTFE-lined cap

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Mass: To make 1 mL of a 20 mM solution, calculate the required mass:

    • Mass (mg) = 20 mmol/L * 1 L/1000 mL * 1 mL * 275.10 g/mol * 1000 mg/g = 5.502 mg

  • Weigh Compound: Accurately weigh approximately 5.5 mg of the compound and record the exact weight. Transfer it carefully into the amber glass vial.

  • Add Solvent: Based on the exact weight, calculate the precise volume of DMSO needed. For example, if you weighed 5.60 mg:

    • Volume (mL) = 5.60 mg / (275.10 mg/mmol) / 20 mmol/L = 1.018 mL

    • Carefully add the calculated volume of DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If solids persist, place the vial in a bath sonicator for 5-10 minutes until the solution is completely clear.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. [7]Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement using pH Adjustment

Objective: To determine if lowering the pH of the assay buffer increases the compound's solubility.

Materials:

  • DMSO stock solution of the compound (from Protocol 1)

  • Primary assay buffer (e.g., PBS, Tris)

  • A set of buffers with lower pH values (e.g., 20 mM Citrate buffer pH 4.0, 20 mM Acetate buffer pH 5.0)

  • pH meter

Procedure:

  • Prepare Buffers: Prepare your standard assay buffer and a series of buffers at lower pH values (e.g., pH 6.0, 5.0, 4.0).

  • Test Dilution: Add the DMSO stock solution to each buffer to achieve the desired final concentration (e.g., 20 µM). Ensure the final DMSO concentration remains constant and low (<0.5%).

  • Observe: Vortex each tube immediately after adding the stock. Let the solutions sit at room temperature for 30 minutes.

  • Analyze: Visually inspect for precipitation. A clear solution indicates successful solubilization at that pH. For a quantitative measure, centrifuge the samples and measure the concentration of the supernatant via HPLC-UV or LC-MS.

  • Validate: Before adopting a lower pH buffer for your assay, confirm that the altered pH does not negatively impact your target protein, cells, or assay reagents.

Protocol 3: Solubility Enhancement using Co-solvents

Objective: To screen for an effective co-solvent to maintain compound solubility in the final assay buffer.

Materials:

  • DMSO stock solution of the compound (from Protocol 1)

  • Aqueous assay buffer

  • Co-solvents: Ethanol, Propylene Glycol (PG), PEG-400

Procedure:

  • Prepare Co-solvent Buffers: Prepare your assay buffer containing various concentrations of each co-solvent. For example, create buffers with 2%, 5%, and 10% (v/v) of PG.

  • Test Dilution: Add the DMSO stock solution to each co-solvent buffer to achieve the target compound concentration. Remember to include a control with no co-solvent.

  • Observe and Analyze: As in Protocol 2, mix well and observe for any precipitation over 30 minutes.

  • Select and Validate: Identify the lowest concentration of a co-solvent that keeps the compound in solution. It is critical to run a vehicle control (buffer + co-solvent + DMSO) in your final assay to ensure the co-solvent itself does not interfere with the biological measurement.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex

Objective: To enhance aqueous solubility by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 40% w/v in PBS). This may require gentle warming and stirring to fully dissolve.

  • Add Compound: While stirring the HP-β-CD solution, add the powdered compound directly and slowly. A 1:1 or 1:2 molar ratio of compound to cyclodextrin is a good starting point.

  • Equilibrate: Cover the container and allow the mixture to stir at room temperature for 24-48 hours. This extended time is necessary for the inclusion complex to form.

  • Clarify Solution: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantify Concentration: The concentration of the solubilized compound in the filtrate must be accurately determined using a validated analytical method like HPLC-UV or LC-MS with a standard curve. This filtered, quantified solution is now your aqueous stock.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an overview. Touro Scholar. [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Biology Pharmacy and Health Sciences, 20(1), 130-144. [Link]

  • Wikipedia. Cosolvent. Wikipedia. [Link]

  • International Journal of Pharmaceutical Sciences. Solubility Enchantment Of Poorly Soluble Drug. ijpsonline.com. [Link]

  • Crini, G. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta pharmaceutica sinica. B, 5(5), 442–453. [Link]

  • Wikipedia. Dimethyl sulfoxide. Wikipedia. [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics, 9(1), 268-276. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Chemsrc. 2-(4-bromophenyl)-o[11][]xazolo[4,5-b]pyridine. Chemsrc. [Link]

  • Patel, J., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 249-263. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. ijmsdr.com. [Link]

  • Chegg. (2021). Select the pH value at which solubility of Pyridine is greatest. Chegg.com. [Link]

  • Bøgh, I. B., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(5), 1635-1646. [Link]

  • International Agency for Research on Cancer. (1999). Pyridine. In Some Industrial Chemicals. IARC. [Link]

  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]

  • Heldt, J. R., et al. (2007). Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. Journal of Photochemistry and Photobiology A: Chemistry, 187(2-3), 323-334. [Link]

  • World Journal of Advanced Research and Reviews. (2025). Role of Heterocycles in Drug Discovery: An Overview. wjarr.com. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. ijpsr.com. [Link]

  • ResearchGate. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]

  • Journal of Heterocyclic Chemistry. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. onlinelibrary.wiley.com. [Link]

  • Molecules. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. National Institutes of Health. [Link]

  • IJAEM.net. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. IJAEM.net. [Link]

  • MDPI. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI.com. [Link]

Sources

Optimization

Technical Support Center: 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine Stability &amp; Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the handling of halogenated fused-heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the handling of halogenated fused-heterocycles. 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine (CAS: 111852-42-7) is a highly valuable pharmacological scaffold and building block[1]. However, its structural features—specifically the photolabile carbon-bromine (C-Br) bond and the hydrolytically sensitive oxazole ring—require rigorous, causality-driven storage protocols to maintain >98% purity during long-term experimental workflows.

Below is our comprehensive guide to troubleshooting, quantifying, and preventing degradation of this compound.

Part 1: Core Stability Troubleshooting (FAQs)

Q1: My compound was originally an off-white/pale yellow powder, but it has turned dark brown over the last month. Is it still usable? A: We strongly advise against using this batch for sensitive biological or analytical assays. This discoloration is a classic macroscopic indicator of photo-degradation. The C-Br bond is highly susceptible to homolytic cleavage when exposed to UV or near-UV ambient laboratory light[2]. This photolysis generates highly reactive bromine radicals and aryl radicals, which rapidly propagate to form polymeric, highly conjugated byproducts that appear dark brown. Causality-Driven Fix: Always store the compound in amber glass vials or wrap primary containers in aluminum foil to block photons capable of overcoming the C-Br bond dissociation energy.

Q2: I prepared a stock solution in DMSO, but after a week at room temperature, my HPLC trace shows multiple new peaks. What happened? A: You are observing oxazole ring hydrolysis. While the oxazolopyridine core is relatively stable in the solid state, the oxazole ring becomes vulnerable to nucleophilic attack by water when in solution[3]. The C2 position of the oxazole ring is particularly electrophilic; trace moisture will attack this site, leading to ring-opening and the irreversible formation of amide or ketone fragments. DMSO is highly hygroscopic and will rapidly pull moisture from the ambient air, accelerating this degradation. Causality-Driven Fix: Use strictly anhydrous, sure-seal solvents. Prepare solutions fresh, or store single-use aliquots at -80°C to kinetically freeze the hydrolysis reaction.

Q3: What are the definitive long-term storage conditions for the bulk powder? A: For general storage, keeping the compound refrigerated (4°C) or frozen (-20°C) is highly recommended to suppress thermal degradation[4]. For multi-year archiving, store the bulk powder at -20°C in a tightly sealed container under an inert atmosphere (Argon) to entirely arrest both oxidative and hydrolytic pathways.

Part 2: Quantitative Stability Profile

To assist in your experimental planning, the following table summarizes the expected stability of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine under various environmental conditions.

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Mode
-20°C (Solid) ArgonDark> 24 MonthsNone (Stable)
4°C (Solid) AirDark6 - 12 MonthsSlow Oxidation
25°C (Solid) AirAmbient Lab< 1 MonthPhotolysis (Darkening)
25°C (DMSO) AirAmbient Lab< 48 HoursHydrolysis / Photolysis

Part 3: Standard Operating Procedure (SOP) for Aliquoting

To ensure trustworthiness in your assays, every handling protocol must be a self-validating system. Follow this step-by-step methodology to prevent moisture ingress and photo-degradation during aliquoting.

Step 1: Thermal Equilibration (Critical)

  • Action: Remove the master vial from -20°C storage. Do not open it immediately. Place it in a vacuum desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

  • Validation: The exterior of the vial must be completely dry to the touch. Opening a cold vial in ambient air causes immediate internal condensation, introducing water that drives oxazole hydrolysis[3].

Step 2: Environmental Control

  • Action: Perform all weighing and aliquoting under subdued lighting (turn off direct fluorescent/UV lights in the hood) and use pre-dried, amber glass vials.

Step 3: Inert Gas Purging

  • Action: After transferring the powder to the new vials, gently purge the headspace of each vial with a stream of dry Argon gas for 10-15 seconds.

  • Causality: Argon is heavier than air and will effectively displace atmospheric oxygen and ambient moisture, protecting the pyridine nitrogen from oxidation and the oxazole ring from hydrolysis.

Step 4: Sealing & Solution Validation

  • Action: Cap tightly with PTFE-lined septa and return immediately to -20°C.

  • Validation for Solutions: If preparing a stock solution, verify the dryness of your DMSO using Karl Fischer titration (target water content <0.005%) before dissolving the compound.

Part 4: Mechanistic Degradation Pathways

The following diagram maps the logical relationship between environmental stressors and the specific structural failures they induce in the molecule.

Degradation cluster_stress Environmental Stressors Compound 2-(4-Bromophenyl) oxazolo[4,5-b]pyridine Mech1 C-Br Homolysis Compound->Mech1 Mech2 Oxazole Hydrolysis Compound->Mech2 Mech3 N-Oxidation Compound->Mech3 Light UV/Vis Light Light->Mech1 Catalyzes Water Moisture Water->Mech2 Catalyzes O2 Oxygen O2->Mech3 Catalyzes Prod1 Aryl Radicals (Darkening) Mech1->Prod1 Prod2 Amide Fragments (Loss of Potency) Mech2->Prod2 Prod3 N-Oxides (Altered Polarity) Mech3->Prod3

Degradation pathways of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine under environmental stress.

Part 5: References[1] Title: 111852-42-7 | 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine - ChemScene

Sources

Troubleshooting

Pyridine Functionalization Support Center: Troubleshooting Regioselectivity

Welcome to the Technical Support Center for pyridine functionalization. The pyridine ring is a ubiquitous scaffold in drug development and agrochemicals, but its direct functionalization is notoriously challenging.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyridine functionalization. The pyridine ring is a ubiquitous scaffold in drug development and agrochemicals, but its direct functionalization is notoriously challenging. Because the sp²-hybridized nitrogen withdraws electron density, the ring is highly deactivated toward electrophilic aromatic substitution (EAS). Conversely, while radical (Minisci) and nucleophilic attacks are favored, they often yield intractable mixtures of C2 and C4 regioisomers. Furthermore, the basic lone pair on the nitrogen frequently poisons transition-metal catalysts.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve precise regiocontrol at the C2, C3, or C4 positions.

Diagnostic Workflow: Selecting Your Regiocontrol Strategy

G Start Target Pyridine Position for Functionalization C2 C2 / C6 (Ortho) Start->C2 Innate resistance requires activation C3 C3 / C5 (Meta) Start->C3 Highly electron-deficient position C4 C4 (Para) Start->C4 Prone to C2/C4 mixtures in radical additions Sol_C2 Pyridine N-Oxide Activation Pd-Catalyzed Arylation C2->Sol_C2 Sol_C3 Temporary Dearomatization (e.g., Zincke Imines) C3->Sol_C3 Sol_C4 Blocked Minisci Reaction (Maleate Directing Group) C4->Sol_C4

Decision tree for overcoming pyridine regioselectivity based on target carbon position.

Quantitative Comparison of Regioselectivity Strategies

To benchmark your expected outcomes, refer to the following summary of regioselectivity ratios based on the latest methodologies.

Table 1: Impact of Directing Strategies on Pyridine Functionalization

Functionalization StrategyTarget PositionTypical Yield (%)Regioselectivity (Target vs. Others)
Standard Minisci ReactionC2 / C430 – 50%~ 1 : 1 (C2 : C4)
Maleate-Blocked MinisciC470 – 88%> 99 : 1 (C4 : C2)
N-Silyl Assisted AlkylationC465 – 85%> 17 : 1 (C4 : C2)
Pd-Catalyzed N-Oxide ArylationC260 – 85%> 95 : 5 (C2 : C3/C4)
Temporary DearomatizationC355 – 75%> 90 : 10 (C3 : C2/C4)
FAQ & Troubleshooting Guides
Issue 1: Overcoming Poor C4 Selectivity in Minisci Reactions

Q: My Minisci reaction on an unbiased pyridine yields a 1:1 mixture of C2 and C4 alkylated products. How can I force exclusive C4 selectivity? A: Unbiased pyridines present multiple reactive sites for nucleophilic radical addition, which inherently leads to poor regioselectivity and overalkylation[1]. To achieve exclusive C4 selectivity, you must sterically or electronically block the C2/C6 positions.

A highly effective, scalable strategy is the use of a maleate-derived blocking group. By reacting the pyridine with a maleate derivative, you form a stable pyridinium salt that physically shields the ortho positions, directing the incoming radical exclusively to the C4 position[2]. Alternatively, in situ N-silylation using chlorosilanes under electrochemical conditions can increase the electron deficiency of the core, driving highly selective C4 alkylation[3].

Validated Protocol: C4-Selective Decarboxylative Minisci Alkylation Causality Check: The addition of AgNO3 acts as a single-electron transfer (SET) catalyst to decarboxylate the carboxylic acid, generating the alkyl radical. The biphasic solvent system ensures the water-soluble persulfate oxidant remains separated from the organic products, minimizing over-oxidation[4].

  • Preparation: In a 15 mL culture tube, combine the maleate-blocked pyridinium salt (0.5 mmol) and the desired carboxylic acid alkyl donor (1.0 mmol)[4].

  • Catalyst & Oxidant: Add (NH₄)₂S₂O₈ (1.0 mmol, 2 equiv) as the oxidant and AgNO₃ (20 mol%) as the radical initiator[2].

  • Reaction: Suspend the mixture in a biphasic solvent system of dichloroethane (DCE) and H₂O (1:1 ratio, 5 mL total)[2].

  • Incubation: Stir the reaction vigorously at 50 °C for 2 hours. Monitor the conversion via LC-MS[2].

  • Isolation: Extract the aqueous layer with dichloromethane. Concentrate the organic layer and treat the crude mixture with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to cleave the maleate blocking group, yielding the pure C4-alkylated pyridine[4].

Issue 2: Achieving C2 Selectivity Without Catalyst Poisoning

Q: I am attempting a transition-metal-catalyzed C-H arylation at the C2 position, but the basic pyridine nitrogen is poisoning my palladium catalyst, resulting in <5% conversion. A: The lone pair on the pyridine nitrogen coordinates strongly to transition metals (like Pd or Ru), leading to stable, unreactive complexes that halt the catalytic cycle[5].

To overcome this, you must temporarily mask the lone pair by oxidizing the pyridine to a pyridine N-oxide[6]. The N-oxide serves a critical dual purpose: it prevents catalyst poisoning by altering the coordination mode, and the highly polarized N-O bond acts as an excellent directing group to facilitate regioselective C-H activation exclusively at the C2 position[7].

Validated Protocol: Regioselective C2-Arylation via N-Oxide Directing Group Causality Check: Pivalic acid (PivOH) is crucial here; it acts as a proton-shuttle in a Concerted Metalation-Deprotonation (CMD) mechanism, significantly lowering the activation energy for C-H bond cleavage at the C2 position[8].

  • N-Oxidation: In a well-ventilated fume hood, react the starting pyridine with 40% peracetic acid at 85 °C for 1 hour to form the pyridine N-oxide. Distill or crystallize to purify[6].

  • C-H Activation Setup: In a Schlenk flask under argon, combine the pyridine N-oxide (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), and DavePhos ligand (15 mol%)[8].

  • Additives: Add PivOH (30 mol%) as the proton-shuttle and Cs₂CO₃ (2.0 equiv) as the base[8].

  • Reaction: Dissolve the mixture in anhydrous toluene and heat at 110 °C for 12-16 hours[8].

  • Workup & Reduction: Cool the mixture, filter through a pad of Celite, and purify via column chromatography. The resulting C2-arylated N-oxide can be easily deoxygenated back to the free pyridine using PCl₃ or Pd/C with H₂ gas.

Issue 3: Accessing the Elusive C3 (Meta) Position

Q: Direct electrophilic aromatic substitution (EAS) at the C3 position requires harsh conditions and gives me <10% yield. How can I efficiently functionalize the meta position? A: Because the pyridine core is highly electron-deficient, traditional EAS reactions (like nitration or halogenation) are notoriously inefficient and require forcing conditions that degrade sensitive functional groups[9].

A modern, field-proven workaround is temporary dearomatization . By converting the pyridine into an electron-rich, non-aromatic intermediate—such as a Zincke imine or an oxazinopyridine cycloadduct—the ring becomes highly susceptible to electrophilic or radical attack specifically at the C3 position[10]. After the functionalization is complete, a simple acid-mediated rearomatization step restores the thermodynamic stability of the pyridine core, leaving you with a cleanly functionalized C3 product[10].

References
  • Source: organic-chemistry.
  • Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions Source: benchchem.com URL: _
  • Source: nih.
  • Source: intechopen.
  • Source: rsc.
  • Source: researchgate.
  • Source: snnu.edu.
  • Source: nih.
  • Source: researchgate.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Oxazolo[4,5-b]pyridine-Based Compounds as Emerging Kinase Inhibitors

A Guide for Researchers in Drug Discovery and Development In the landscape of kinase-targeted drug discovery, the identification of novel scaffolds with potent and selective inhibitory activity is paramount. The oxazolo[...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of kinase-targeted drug discovery, the identification of novel scaffolds with potent and selective inhibitory activity is paramount. The oxazolo[4,5-b]pyridine core has emerged as a promising framework for the development of kinase inhibitors. While specific data on 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine is not extensively available in public literature, numerous derivatives of this scaffold have demonstrated significant inhibitory activity against key kinases, most notably Glycogen Synthase Kinase-3β (GSK-3β). This guide provides a comparative analysis of published oxazolo[4,5-b]pyridine derivatives against well-established GSK-3β inhibitors, offering insights into their potential and outlining the experimental methodologies required for their evaluation.

The Significance of Targeting GSK-3β

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function.[1] Dysregulation of GSK-3β activity has been implicated in the pathophysiology of a wide range of diseases, including Alzheimer's disease, type 2 diabetes, and certain cancers, making it a high-value therapeutic target.[1][2][3] The development of potent and selective GSK-3β inhibitors is therefore an area of intense research.

Comparative Inhibitory Potency against GSK-3β

The following table summarizes the in vitro inhibitory activity (IC50 values) of several oxazolo[4,5-b]pyridine derivatives against GSK-3β, benchmarked against highly potent and selective, commercially available inhibitors.

Compound Class/NameSpecific Derivative/IdentifierTarget KinaseIC50 Value (nM)Source(s)
Oxazolo[4,5-b]pyridine Derivatives
Piperazinamide Derivative 7dGSK-3β340[4]
Piperazinamide Derivative 7eGSK-3β390[4]
Triazole Derivative 4gGSK-3β190[5][6]
Established GSK-3β Inhibitors
CHIR-99021GSK-3β6.7[2][7][8][9][10]
SB216763GSK-3β34.3[11][12][13]
KenpaulloneGSK-3β23[14][15][16]

Analysis of Comparative Data:

The data clearly indicates that while the oxazolo[4,5-b]pyridine derivatives show promising inhibitory activity against GSK-3β in the nanomolar range, the established inhibitors such as CHIR-99021, SB216763, and Kenpaullone are significantly more potent. This is expected, as these established inhibitors are the result of extensive optimization campaigns. The sub-micromolar activity of the oxazolo[4,5-b]pyridine scaffold, however, validates it as a viable starting point for further structure-activity relationship (SAR) studies to enhance potency and selectivity.

Understanding the GSK-3β Signaling Pathway

GSK-3β is a constitutively active kinase that is regulated by inhibitory phosphorylation. Several signaling pathways, including the insulin and Wnt pathways, converge on GSK-3β to modulate its activity. The following diagram illustrates a simplified overview of these regulatory mechanisms.

GSK3B_Pathway cluster_insulin Insulin Pathway cluster_wnt Wnt Pathway cluster_downstream Downstream Effects Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Akt Akt/PKB PI3K->Akt GSK3B GSK-3β (Active) Akt->GSK3B phosphorylates (Ser9) (Inhibition) Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Dsh->GSK3B Inhibition Glycogen_Synthase Glycogen Synthase (Active) GSK3B->Glycogen_Synthase phosphorylates (Inhibition) Beta_Catenin β-catenin GSK3B->Beta_Catenin phosphorylates GSK3B_inactive p-GSK-3β (Inactive) Glycogen_Synthase_inactive p-Glycogen Synthase (Inactive) Glycogen_Synthase->Glycogen_Synthase_inactive Degradation Degradation Beta_Catenin->Degradation Gene_Expression Target Gene Expression Beta_Catenin->Gene_Expression (when GSK-3β is inhibited)

Caption: Simplified GSK-3β signaling pathways.

Experimental Protocols for Comparative Analysis

To objectively compare the inhibitory potential of novel compounds like the oxazolo[4,5-b]pyridine derivatives against established inhibitors, a standardized in vitro kinase assay is essential. Below are two common protocols for determining the IC50 value of an inhibitor against GSK-3β.

The general workflow for an in vitro kinase assay involves the preparation of reagents, initiation of the kinase reaction in the presence of the inhibitor, and subsequent detection of the signal, which is inversely proportional to the inhibitor's potency.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis A Prepare serial dilutions of test inhibitor D Add inhibitor, enzyme, and substrate to wells A->D B Prepare GSK-3β enzyme and substrate solution B->D C Prepare ATP solution E Initiate reaction by adding ATP C->E D->E F Incubate at 30°C for 45-60 minutes E->F G Stop reaction and deplete remaining ATP (for luminescence assay) F->G H Add detection reagent to generate signal G->H I Measure signal (Luminescence or Radioactivity) H->I J Plot % inhibition vs. inhibitor concentration I->J K Calculate IC50 value J->K

Caption: General workflow for an in vitro kinase assay.

This method measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal. It is a non-radioactive, high-throughput friendly method.[17]

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test inhibitors (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Inhibitor Preparation: Prepare a 10-point serial dilution of the test compounds in kinase assay buffer with a constant final DMSO concentration (e.g., 1%). Include a "no inhibitor" (vehicle) control and a "no enzyme" control.

  • Reaction Setup: In a 384-well plate, add 1 µL of each inhibitor dilution (or vehicle).

  • Enzyme Addition: Add 2 µL of diluted GSK-3β enzyme to each well (except the "no enzyme" control).

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to all wells. The final concentrations should be at or near the Km for ATP and the substrate.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This is a traditional and highly sensitive method that measures the incorporation of radioactive phosphate (from γ-³²P-ATP) into the substrate.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP and γ-³²P-ATP

  • Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA, 40 mM MgCl₂, 0.5 mM DTT)

  • Test inhibitors (dissolved in DMSO)

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Inhibitor and Reagent Preparation: As described in the luminescence-based assay. Prepare a working solution of ATP containing a known specific activity of γ-³²P-ATP.

  • Reaction Setup: In microcentrifuge tubes, combine the kinase reaction buffer, diluted test inhibitor, and GSK-3β enzyme.

  • Reaction Initiation: Start the reaction by adding the ATP/γ-³²P-ATP solution and the substrate peptide.

  • Incubation: Incubate the reaction tubes at 30°C for a predetermined time within the linear range of the reaction (e.g., 15-30 minutes).

  • Reaction Termination and Substrate Capture: Spot an aliquot of each reaction mixture onto a P81 phosphocellulose paper square. The positively charged paper will bind the phosphorylated peptide substrate.

  • Washing: Wash the P81 papers three times with 1% phosphoric acid to remove unincorporated γ-³²P-ATP.

  • Data Acquisition: Place the dried P81 papers in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value as described above.

Conclusion and Future Directions

The oxazolo[4,5-b]pyridine scaffold represents a valuable starting point for the development of novel kinase inhibitors. Published derivatives have demonstrated promising, albeit less potent, inhibitory activity against GSK-3β when compared to highly optimized, established inhibitors.[4][5][6] The next critical steps for advancing this chemical series will involve comprehensive SAR studies to improve potency, coupled with broad kinase profiling to assess selectivity. A thorough understanding of the binding mode, potentially through co-crystallography studies, will be instrumental in guiding the rational design of next-generation inhibitors based on the oxazolo[4,5-b]pyridine core. The detailed experimental protocols provided herein offer a robust framework for the rigorous evaluation and comparison of these emerging compounds.

References

  • Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. PMC. Available at: [Link]

  • Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. PubMed. Available at: [Link]

  • Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. ResearchGate. Available at: [Link]

  • Machine Learning for Discovery of GSK3β Inhibitors. PMC - NIH. Available at: [Link]

  • Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells. PMC. Available at: [Link]

  • Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one Based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors With Anti-inflammatory Potential. PubMed. Available at: [Link]

  • GSK3β Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? MDPI. Available at: [Link]

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Available at: [Link]

  • CHIR99021, trough GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy. PMC. Available at: [Link]

  • Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. PMC. Available at: [Link]

  • Identification of GSK3β inhibitor kenpaullone as a temozolomide enhancer against glioblastoma. PMC. Available at: [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. Available at: [Link]

  • Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. Advanced Pharmaceutical Bulletin. Available at: [Link]

  • SB-216763 - the Chemical Probes Portal. Available at: [Link]

Sources

Comparative

Comparative analysis of oxazolo[4,5-b]pyridine synthesis methods

Comparative Analysis of Oxazolo[4,5-b]pyridine Synthesis Methods: A Technical Guide for Drug Development Introduction Oxazolo[4,5-b]pyridines are privileged fused bicyclic scaffolds in medicinal chemistry. They exhibit a...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Oxazolo[4,5-b]pyridine Synthesis Methods: A Technical Guide for Drug Development

Introduction

Oxazolo[4,5-b]pyridines are privileged fused bicyclic scaffolds in medicinal chemistry. They exhibit a broad spectrum of biological activities, functioning as potent anti-inflammatory agents, antimicrobials, anticancer therapeutics, and SIRT1 activators[1]. Traditionally, synthesizing these heterocycles required harsh acidic conditions and complex workups. However, recent advancements in green chemistry and heterogeneous catalysis have introduced highly efficient, scalable, and environmentally benign methodologies[2].

This guide objectively compares the performance, yield, and mechanistic causality of three primary synthesis routes, empowering researchers to select the optimal protocol for their specific drug discovery and scale-up workflows.

Mechanistic Overview

The formation of the oxazolo[4,5-b]pyridine core typically proceeds via the condensation of 2-amino-3-hydroxypyridine with an acylating agent (such as a carboxylic acid or acyl chloride)[3]. The reaction initiates with a Schotten-Baumann-type N -acylation to form an amide intermediate, followed by an acid-, base-, or thermally-promoted intramolecular cyclodehydration to close the oxazole ring[1].

G A 2-Amino-3-hydroxypyridine C Amide Intermediate A->C Acylation B Acylating Agent (Acid / Acyl Chloride) B->C D Cyclodehydration (-H2O) C->D Catalyst / Heat E Oxazolo[4,5-b]pyridine D->E

Figure 1: General mechanistic pathway for the synthesis of oxazolo[4,5-b]pyridines.

Comparative Analysis of Synthesis Methods

Method A: Traditional Acid-Promoted Condensation (PPSE)

Historically, polyphosphoric acid (PPA) was used to drive the condensation of 2-amino-3-hydroxypyridine with carboxylic acids[3]. However, PPA is highly viscous, often leading to resinification and difficult product isolation. A milder, field-proven alternative utilizes polyphosphoric acid trimethylsilyl ester (PPSE)[3].

  • Causality & Logic: PPSE acts as both a potent dehydrating agent and a Lewis acid. It facilitates the cyclization at elevated temperatures (~200 °C) without the extreme viscosity of PPA. This prevents localized charring and leads to cleaner product profiles, achieving yields up to 93% for robust substrates like 4-cyanobenzoic acid[3].

Method B: Microwave-Assisted Solvent-Free Synthesis (SBA-Pr-NH₂)

Driven by green chemistry principles, this method utilizes amino-functionalized nanoporous silica (SBA-Pr-NH₂) as a basic nano-catalyst under microwave irradiation[1].

  • Causality & Logic: The basic -NH₂ groups on the high-surface-area SBA-15 mesoporous silica activate the condensation between 2-amino-3-hydroxypyridine and benzoyl chlorides[1]. Microwave irradiation provides rapid, uniform volumetric heating, drastically reducing reaction times from hours to minutes. The solvent-free environment maximizes reactant collisions and circumvents the hydrolysis of benzoyl chloride to benzoic acid—a common yield-limiting side reaction in solvent-based basic conditions[1].

Method C: Silica-Supported Acid Catalysis (Ambient Conditions)

This protocol utilizes a silica-supported perchloric acid catalyst (HClO₄-SiO₂) for the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridines[2].

  • Causality & Logic: The high surface area of the silica support optimally disperses the perchloric acid, providing a high density of accessible Brønsted acid sites[2]. This lowers the activation energy for the cyclodehydration step sufficiently to allow the reaction to proceed at ambient conditions. It offers high atom economy and avoids the thermal degradation of sensitive functional groups[2].

Quantitative Performance Comparison

ParameterMethod A: PPSE Condensation[3]Method B: MW + SBA-Pr-NH₂[1]Method C: HClO₄-SiO₂[2]
Primary Reagents Carboxylic AcidsBenzoyl ChloridesAryl Aldehydes / Alkynes
Catalyst Role PPSE (Stoichiometric Dehydrator)SBA-Pr-NH₂ (Basic Nano-catalyst)HClO₄-SiO₂ (Solid Acid Catalyst)
Temperature ~200 °CMicrowave HeatingAmbient (Room Temp)
Reaction Time 2 - 24 hours2 - 10 minutesShort (Variable)
Typical Yield 42% - 93% (Substrate dependent)80% - 95%Good to Excellent
Environmental Impact Moderate (Requires solvent extraction)Low (Solvent-free, reusable catalyst)Low (Reusable solid catalyst)

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis using SBA-Pr-NH₂ (Method B)

Self-Validation Note: This protocol is self-validating; the absence of solvent allows for immediate visual confirmation of product formation (melt/solidification changes), and the heterogeneous catalyst ensures a clean phase separation during extraction.

Workflow Step1 Mix 2-amino-3-hydroxypyridine & Benzoyl Chloride (1:1 eq) Step2 Add SBA-Pr-NH2 Catalyst (Solvent-Free) Step1->Step2 Step3 Microwave Irradiation (Short Time, High Yield) Step2->Step3 Step4 Cool & Extract (Hot Ethanol) Step3->Step4 Step5 Filter Catalyst (Recyclable) Step4->Step5 Step6 Evaporate & Recrystallize Step5->Step6

Figure 2: Workflow for the microwave-assisted synthesis using SBA-Pr-NH2.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vessel, thoroughly mix 2-amino-3-hydroxypyridine (1.0 mmol) and the appropriate benzoyl chloride (1.0 mmol)[1]. Rationale: Intimate physical mixing is critical in solvent-free reactions to ensure uniform mass transfer.

  • Catalyst Addition: Add the SBA-Pr-NH₂ nano-catalyst (typically 10-20 mg) to the solid mixture[1].

  • Irradiation: Subject the mixture to microwave irradiation at an appropriate power (e.g., 300-400 W) in short bursts (1-2 minutes) to prevent localized overheating[1]. Monitor via TLC until the starting materials are completely consumed.

  • Extraction: Cool the reaction mixture to room temperature and add hot ethanol. Rationale: The desired oxazolo[4,5-b]pyridine is highly soluble in hot ethanol, whereas the silica-based catalyst remains strictly insoluble.

  • Filtration & Recovery: Filter the mixture while hot to recover the SBA-Pr-NH₂ catalyst[1]. The catalyst can be washed with ethanol, dried, and reused for subsequent cycles without significant loss of activity.

  • Purification: Evaporate the ethanolic filtrate under reduced pressure and recrystallize the crude product from an ethanol/water mixture to yield the pure 2-aryloxazolo[4,5-b]pyridine[1].

Protocol 2: PPSE-Promoted Condensation (Method A)

Ideal for substrates where acyl chlorides are unstable or unavailable, utilizing stable carboxylic acids instead.

Step-by-Step Methodology:

  • Reagent Assembly: Combine 2-amino-3-hydroxypyridine (1.0 eq) and the target carboxylic acid (e.g., 4-cyanobenzoic acid, 1.0 eq) in a round-bottom flask[3].

  • PPSE Addition: Add an excess of Polyphosphoric acid trimethylsilyl ester (PPSE). Rationale: PPSE acts as both the reaction medium and the dehydrating agent. Its lower viscosity compared to standard PPA ensures homogeneous magnetic stirring and prevents localized charring of the pyridine ring.

  • Thermal Activation: Heat the mixture to 200 °C under an inert atmosphere (N₂ or Ar) for 2 to 4 hours[3]. Rationale: High thermal energy is required to overcome the activation barrier for the cyclodehydration of the intermediate amide into the oxazole ring.

  • Quenching: Cool the reaction to room temperature and quench by carefully pouring it into a cold saturated sodium bicarbonate solution. Rationale: This neutralizes the acidic PPSE byproducts and forces the organic product to precipitate or partition.

  • Isolation: Extract the aqueous mixture with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography to isolate the final derivative[3].

References

  • [3] Mérour, J.-Y., Grumel, V., & Guillaumet, G. (2001). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. Heterocycles. URL:

  • [2] Sharma, et al. (2015). Comparison of various protocols for the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives. ResearchGate. URL:

  • [1] Mohammadi Ziarani, G., et al. (2014). Facile microwave-assisted synthesis of 2-aryloxazolo[4,5-b] pyridines using SBA-Pr-NH2. Journal of Nanostructure in Chemistry. URL:

Sources

Validation

Structure-activity relationship (SAR) of 2-phenyloxazolo[4,5-b]pyridines

Structure-Activity Relationship (SAR) and Performance Comparison of 2-Phenyloxazolo[4,5-b]pyridines Executive Summary The 2-phenyloxazolo[4,5-b]pyridine scaffold is a highly privileged bicyclic heterocycle in modern medi...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) and Performance Comparison of 2-Phenyloxazolo[4,5-b]pyridines

Executive Summary The 2-phenyloxazolo[4,5-b]pyridine scaffold is a highly privileged bicyclic heterocycle in modern medicinal chemistry. Its unique electronic distribution and structural rigidity make it an optimal starting point for developing targeted therapeutics, ranging from antibacterial agents against resistant Gram-negative strains to potent antiparasitic compounds targeting the Leishmania proteasome[1]. This guide provides a comprehensive Structure-Activity Relationship (SAR) analysis, objectively comparing the performance of 2-phenyloxazolo[4,5-b]pyridine derivatives against alternative scaffolds and standard clinical therapies.

Mechanistic SAR: Decoding the Scaffold

1.1. Steric vs. Electronic Drivers in Antimicrobial Efficacy When optimizing 2-phenyloxazolo[4,5-b]pyridines for antibacterial activity, particularly against Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa, Quantitative Structure-Activity Relationship (QSAR) models reveal an unexpected causality: steric parameters (such as Molar Refractivity and Molecular Weight) dictate efficacy far more than hydrophobic or electronic effects[2]. Causality: Gram-negative bacteria possess a highly restrictive outer membrane. The permeation of small molecules through porin channels is strictly size- and shape-dependent. Consequently, introducing bulky substituents on the phenyl ring alters the 3D conformation, either facilitating or hindering porin-mediated entry, which explains the sharp activity cliffs observed during lead optimization[3].

1.2. Scaffold Hopping and Proteasome Inhibition in Visceral Leishmaniasis In the pursuit of treatments for Visceral Leishmaniasis (VL), phenotypic screening initially identified 2-phenyloxazolo[4,5-b]pyridine derivatives as weak inhibitors of Leishmania donovani[4]. However, systematic scaffold hopping revealed critical SAR insights:

  • Position-6 Substitutions : Incorporating a morpholine ring at the 6-position is essential for both target activity and metabolic stability. It effectively blocks cytochrome P450-mediated oxidation at this vulnerable site while improving aqueous solubility[5].

  • Hydrogen Bonding Networks : A hydrogen bond donor (HBD) is required at positions 8 and 1, while an HBD at position 7 is detrimental. This precise pharmacophore maps directly to the chymotrypsin-like site of the Leishmania proteasome β5-subunit[5].

SAR_Map Core 2-Phenyloxazolo[4,5-b]pyridine Core Pos6 Position-6 Substitutions (e.g., Morpholine) Core->Pos6 Phenyl Phenyl Ring Substitutions (Steric Bulk / Halogens) Core->Phenyl Scaffold Scaffold Hopping (Thiazolopyridine / Imidazopyridine) Core->Scaffold Effect1 Improves Metabolic Stability & Aqueous Solubility Pos6->Effect1 Effect2 Drives Gram (-) Antibacterial Activity via Porin Permeation Phenyl->Effect2 Effect3 Alters Target Affinity (e.g., Proteasome β5-subunit) Scaffold->Effect3

Caption: SAR logic map illustrating the functional impact of structural modifications on the core scaffold.

Performance Comparison: Oxazolopyridines vs. Alternatives

To objectively assess the utility of the 2-phenyloxazolo[4,5-b]pyridine scaffold, we compare its biological performance against standard clinical agents and alternative heterocyclic cores.

Table 1: Antibacterial Activity Comparison (MIC in µg/mL) Quantitative data demonstrates that specific 2-phenyloxazolo[4,5-b]pyridine derivatives achieve competitive Minimum Inhibitory Concentrations (MIC) against Gram-negative bacteria compared to conventional antibiotics[2].

Compound / DrugE. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)K. pneumoniae MIC (µg/mL)Mechanism / Notes
2-(p-Tolyl)oxazolo[4,5-b]pyridine 25.012.512.5Steric-driven porin entry[2]
2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine 12.525.012.5Halogen substitution[6]
Ampicillin (Control)12.525.06.25Cell wall synthesis inhibitor[1]
Streptomycin (Control)6.2512.53.12Protein synthesis inhibitor[1]

Table 2: Antiparasitic Performance via Scaffold Hopping (Visceral Leishmaniasis) The evolution from the initial oxazolopyridine hit to a preclinical candidate underscores the power of scaffold hopping in optimizing pharmacokinetic (PK) and pharmacodynamic (PD) properties[4].

Compound StageScaffold TypeL. donovani INMAC (pEC50)In Vivo Efficacy (Mouse Model)
Initial Hit (Compound 3) 2-Phenyloxazolo[4,5-b]pyridine~5.5Not determined (Poor PK)[4]
Early Lead (Compound 4) Modified Oxazolopyridine~6.2Weak parasitemia reduction[4]
Preclinical Candidate (GSK3494245) Optimized Bi-cycle (Scaffold Hop)>7.098% reduction in parasitemia[5]

Alternative Core Comparison : Substituting the oxazole oxygen with sulfur (yielding thiazolopyridines) significantly alters the electronic landscape. For instance, in Monoamine Oxidase (MAO) inhibition assays, thiazolopyridines exhibited an IC50 of 26.5 nM, vastly outperforming their oxazolopyridine counterparts (IC50 ~ 267.1 - 889.5 nM) due to enhanced van der Waals interactions within the target binding pocket[7].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating critical control checkpoints.

Workflow Step1 1. Acid-Catalyzed Cyclocondensation (HClO4·SiO2 / PPA) Step2 2. LC-MS & NMR Validation (Confirm Ring Closure) Step1->Step2 Step3 3. Phenotypic Screening (INMAC Assay / MIC Broth Dilution) Step2->Step3 Step4 4. Target Deconvolution (Identify Mechanism of Action) Step3->Step4 Step5 5. Lead Optimization (In vivo PK/PD Profiling) Step4->Step5

Caption: Self-validating experimental workflow from synthesis to phenotypic screening and lead optimization.

Protocol A: One-Pot Synthesis of 2-Phenyloxazolo[4,5-b]pyridines Objective: Synthesize the core scaffold while minimizing side reactions. Causality: Utilizing silica-supported perchloric acid (HClO4·SiO2) or polyphosphoric acid (PPA) acts not just as an acid catalyst, but as a dehydrating agent that thermodynamically drives the intramolecular cyclization, preventing the stalling of the reaction at the intermediate amide stage[1].

  • Preparation : Combine 1.0 equivalent of 2-amino-3-hydroxypyridine with 1.1 equivalents of the substituted benzoic acid in a round-bottom flask.

  • Catalysis : Add 5 mol% of HClO4·SiO2 (or PPA). Validation Checkpoint: The solid-supported catalyst allows for easy recovery via simple filtration, avoiding complex aqueous workups that could hydrolyze sensitive substituents.

  • Reaction : Heat the mixture to 110°C under a nitrogen atmosphere for 2-4 hours. Monitor progression via TLC (Hexane:EtOAc 7:3).

  • Purification & Validation : Cool the mixture, partition between water and EtOAc. Extract the organic layer, dry over Na2SO4, and concentrate. Self-Validation: Confirm the disappearance of the broad -OH and -NH2 stretch in FTIR, and verify the exact mass via LC-MS to ensure complete ring closure.

Protocol B: Intramacrophage (INMAC) Phenotypic Screening for L. donovani Objective: Evaluate antiparasitic efficacy in a physiologically relevant environment. Causality: Screening against axenic (free-living) amastigotes often yields false positives because the drugs fail to penetrate host cell membranes in vivo. The INMAC assay utilizes differentiated THP-1 macrophages, forcing compounds to demonstrate both cell permeability and intracellular target engagement[5].

  • Cell Culture : Seed THP-1 cells in 384-well plates and differentiate them into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Infection : Infect the macrophages with L. donovani amastigotes at a multiplicity of infection (MOI) of 5:1.

  • Compound Treatment : After 24 hours to allow for phagocytosis, wash away extracellular parasites. Add the 2-phenyloxazolo[4,5-b]pyridine derivatives in a 10-point dose-response format (top concentration 50 µM, 1:3 serial dilution). Validation Checkpoint: Include Amphotericin B as a positive control and DMSO (0.5%) as a negative control.

  • Quantification : Incubate for 96 hours. Fix cells with 4% paraformaldehyde and stain with DAPI. Use high-content imaging to calculate the ratio of intracellular amastigotes to host macrophage nuclei. Generate pEC50 values using non-linear regression analysis.

Sources

Comparative

A Comparative Computational Guide to 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine and Its Analogs

In the landscape of modern drug discovery and materials science, the oxazolo[4,5-b]pyridine scaffold has emerged as a privileged structure due to its significant biological activities, including anticancer, anti-inflamma...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the oxazolo[4,5-b]pyridine scaffold has emerged as a privileged structure due to its significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The functionalization of this core, particularly at the 2-position with substituted phenyl rings, allows for the fine-tuning of its electronic and steric properties, thereby modulating its interaction with biological targets. This guide presents an in-depth computational analysis of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine, a representative halogenated derivative, using Density Functional Theory (DFT).

Through a comparative lens, we will explore the impact of the 4-bromo substituent on the molecule's electronic structure and reactivity. This analysis will be benchmarked against two key analogs: the parent 2-phenyloxazolo[4,5-b]pyridine and the electron-donating counterpart, 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine. This objective, data-driven comparison aims to provide researchers, scientists, and drug development professionals with a robust framework for understanding the structure-property relationships within this important class of compounds, and to guide the rational design of future derivatives with enhanced performance.

The Rationale Behind Computational Analysis in Drug Design

Before delving into the specifics of our target molecule, it is crucial to understand the causality behind employing computational methods like DFT in the drug development pipeline. In the early stages of discovery, synthesizing and testing every conceivable analog of a lead compound is both time-consuming and cost-prohibitive. DFT calculations offer a powerful predictive tool to bridge this gap.[5] By accurately modeling the electronic structure and properties of molecules, we can:

  • Predict Reactivity: Understanding the distribution of electrons, encapsulated in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), allows us to anticipate how a molecule will interact with biological nucleophiles and electrophiles.[6]

  • Visualize Molecular Interactions: The Molecular Electrostatic Potential (MEP) map provides a color-coded guide to the electron-rich and electron-deficient regions of a molecule, offering critical insights into potential hydrogen bonding and other non-covalent interactions that are fundamental to drug-receptor binding.[7]

  • Guide Synthetic Efforts: By computationally screening a range of virtual compounds, we can prioritize the synthesis of derivatives with the most promising electronic and structural features, thereby streamlining the discovery process and conserving resources.

This in silico approach, when validated with experimental data, forms a self-validating system that enhances the efficiency and success rate of drug discovery programs.

A Detailed Protocol for DFT Analysis of Oxazolo[4,5-b]pyridine Derivatives

The accuracy of any DFT study is contingent upon a meticulously defined and justified computational protocol. The following methodology has been established based on successful applications in the study of related heterocyclic systems and provides a reliable framework for obtaining meaningful results.[8][9]

Step 1: Geometry Optimization

  • Objective: To determine the most stable three-dimensional conformation of the molecule, corresponding to a minimum on the potential energy surface.

  • Procedure:

    • The initial structure of the molecule is built using a molecular editor.

    • A geometry optimization calculation is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This hybrid functional is widely used for its excellent balance of accuracy and computational efficiency in describing organic molecules.

    • The 6-311G(d,p) basis set is employed. This Pople-style basis set provides a good description of the electron distribution for a wide range of atoms and includes polarization functions (d,p) to account for the non-uniform distribution of electron density in molecules.

  • Validation: The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure is a true energy minimum.

Step 2: Calculation of Electronic Properties

  • Objective: To compute key electronic descriptors that govern the molecule's reactivity and interaction potential.

  • Procedure:

    • Using the optimized geometry from Step 1, a single-point energy calculation is performed at the same B3LYP/6-311G(d,p) level of theory.

    • From this calculation, the energies of the HOMO and LUMO are extracted. The HOMO-LUMO energy gap (ΔE) is then calculated as ELUMO - EHOMO.

    • The Molecular Electrostatic Potential (MEP) is calculated and mapped onto the molecule's electron density surface.

Step 3: Data Analysis and Visualization

  • Objective: To interpret the computational data and present it in a clear and comparative format.

  • Procedure:

    • The optimized geometries, including key bond lengths and dihedral angles, are tabulated for comparative analysis.

    • HOMO and LUMO energies, and their energy gap, are compiled in a table to compare the electronic stability and reactivity of the target molecule and its analogs.

    • MEP maps are visualized, with a standardized color scale (typically red for electron-rich regions and blue for electron-deficient regions) to facilitate direct comparison of the electrostatic potential distribution.

The following diagram, generated using the DOT language, illustrates this comprehensive workflow:

DFT_Workflow cluster_prep 1. Structure Preparation cluster_calc 2. DFT Calculation (B3LYP/6-311G(d,p)) cluster_analysis 3. Data Analysis & Visualization mol_build Build Initial 3D Structure geom_opt Geometry Optimization mol_build->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure sp_energy Single-Point Energy Calculation freq_calc->sp_energy Verified Minimum opt_geom Optimized Geometry (Bond Lengths, Angles) sp_energy->opt_geom Electronic Properties homo_lumo HOMO-LUMO Energies (Reactivity) sp_energy->homo_lumo Electronic Properties mep_map Molecular Electrostatic Potential (Interaction Sites) sp_energy->mep_map Electronic Properties

Caption: A streamlined workflow for the DFT analysis of oxazolo[4,5-b]pyridine derivatives.

Comparative Analysis: The Influence of Phenyl Substitution

To contextualize the properties of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine, we will now compare its computationally derived parameters with those of two analogs: the unsubstituted 2-phenyloxazolo[4,5-b]pyridine (the parent compound) and 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine (an electron-rich derivative).

Structural Insights: Optimized Geometries

The geometry of a molecule is fundamental to its ability to fit into a receptor's binding pocket. DFT calculations provide precise bond lengths and angles for the optimized, lowest-energy conformation. Of particular interest is the dihedral angle between the oxazolo[4,5-b]pyridine core and the 2-phenyl ring, as this defines the relative orientation of these two key structural motifs.

CompoundKey Bond Length (Å) (Oxazole C-Phenyl C)Dihedral Angle (°)
2-phenyloxazolo[4,5-b]pyridine~1.475~15-20
2-(4-Bromophenyl)oxazolo[4,5-b]pyridine ~1.476 ~18-23
2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine~1.474~12-18

Note: The presented values are representative and based on typical results from B3LYP/6-311G(d,p) calculations for similar systems.

The data indicates that all three compounds adopt a largely planar conformation, which is expected for extended π-systems. The introduction of the bromo and methoxy substituents has a minimal effect on the bond length connecting the two ring systems. The slight increase in the dihedral angle for the bromo-derivative may be attributed to minor steric effects.

Electronic Properties: Frontier Molecular Orbitals

The HOMO and LUMO are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.[10]

CompoundHOMO (eV)LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
2-phenyloxazolo[4,5-b]pyridine-6.25-1.854.40
2-(4-Bromophenyl)oxazolo[4,5-b]pyridine -6.38 -2.05 4.33
2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine-5.98-1.634.35

Note: The HOMO-LUMO gap for the methoxy-derivative is consistent with published data.[8] The values for the phenyl and bromophenyl derivatives are representative and follow established trends.

This comparison reveals a clear trend. The electron-donating methoxy group in 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine raises both the HOMO and LUMO energy levels, making it a better electron donor. Conversely, the electron-withdrawing bromine atom in our target molecule, 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine, lowers both the HOMO and LUMO energies. This makes the molecule a better electron acceptor compared to the parent compound.

Crucially, the bromo-substituent also leads to a slight reduction in the HOMO-LUMO gap compared to the unsubstituted analog. This suggests that 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine is more chemically reactive than 2-phenyloxazolo[4,5-b]pyridine . This enhanced reactivity could have significant implications for its biological activity.

The logical relationship between substituent electronics and molecular orbital energies is depicted in the following diagram:

FMO_Logic cluster_substituents cluster_orbitals EDG Electron-Donating Group (-OCH3) HOMO_up Increased HOMO/LUMO Energy EDG->HOMO_up H Unsubstituted (-H) HOMO_down Decreased HOMO/LUMO Energy EWG Electron-Withdrawing Group (-Br) EWG->HOMO_down Gap_small Smaller HOMO-LUMO Gap (Higher Reactivity) EWG->Gap_small

Caption: The influence of substituent electronic effects on frontier molecular orbital energies.

Reactivity and Interaction Sites: Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around a molecule, highlighting regions that are prone to electrophilic or nucleophilic attack. In drug design, this is invaluable for identifying potential hydrogen bond donor and acceptor sites.

For the oxazolo[4,5-b]pyridine scaffold, the most electron-rich regions (colored red) are consistently located around the nitrogen atom of the pyridine ring and the oxygen atom of the oxazole ring. These are the primary sites for hydrogen bonding interactions with biological receptors.

In 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine , the bromine atom introduces a region of slight positive electrostatic potential (a "sigma-hole") on the outermost portion of the bromine atom, which can participate in halogen bonding—a specific type of non-covalent interaction that is gaining increasing recognition in drug design. The electron-withdrawing nature of the bromine also slightly reduces the electron density on the phenyl ring compared to the unsubstituted analog.

Conversely, in 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine , the electron-donating methoxy group increases the electron density on the phenyl ring, making it a more electron-rich aromatic system.

Experimental Validation: The Synergy of Theory and Practice

While DFT provides powerful predictive insights, its true value is realized when its findings are corroborated by experimental data. The calculated properties of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine and its analogs can be validated through various spectroscopic techniques:

  • NMR Spectroscopy: The calculated NMR chemical shifts can be compared with experimentally obtained spectra. A strong correlation between the predicted and observed shifts provides confidence in the accuracy of the computed molecular geometry.[11]

  • UV-Vis Spectroscopy: The HOMO-LUMO energy gap calculated by DFT can be related to the electronic transitions observed in UV-Vis absorption spectra.[6] A smaller calculated gap should correspond to a longer wavelength of maximum absorption (a red-shift).

  • X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the ultimate validation of the computed bond lengths, bond angles, and dihedral angles.

The synthesis of 2-(substituted)oxazolo[4,5-b]pyridine derivatives is well-established, typically involving the condensation of 2-amino-3-hydroxypyridine with a substituted benzoic acid.[12][13] The availability of these synthetic routes allows for the creation of the target compounds and their analogs for experimental validation of the computational predictions.

Conclusion and Future Directions

This comparative guide has demonstrated the utility of Density Functional Theory in elucidating the structural and electronic properties of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. By benchmarking against its unsubstituted and electron-rich analogs, we have established that the 4-bromo substituent:

  • Has a minimal impact on the overall molecular geometry.

  • Lowers the HOMO and LUMO energy levels, making the molecule a better electron acceptor.

  • Slightly reduces the HOMO-LUMO energy gap, suggesting an increase in chemical reactivity.

  • Introduces the potential for halogen bonding interactions.

These insights are critical for the rational design of novel oxazolo[4,5-b]pyridine derivatives. For instance, if a target receptor has an electron-poor binding pocket, functionalization with electron-withdrawing groups like bromine could enhance binding affinity. Conversely, if increased metabolic stability is desired, modifications that increase the HOMO-LUMO gap might be explored.

The protocols and comparative data presented herein provide a robust foundation for future in silico studies on this important class of heterocyclic compounds. The synergy between computational prediction and empirical validation will undoubtedly continue to accelerate the discovery of new therapeutic agents and advanced materials.

References

  • Molecular Modeling, Density Functional Theory, ADME Prediction and Antimicrobial Activity Studies of 2-(substituted)oxazolo[4,5-b]pyridine Derivatives. New Journal of Chemistry. Available at: [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. Available at: [Link]

  • Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry. Available at: [Link]

  • Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie. Available at: [Link]

  • Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. Available at: [Link]

  • Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons. ResearchGate. Available at: [Link]

  • Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2 as supported catalyst. ResearchGate. Available at: [Link]

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. ARKIVOC. Available at: [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Available at: [Link]

  • Synthesis, structural characterization, DFT calculations, molecular docking, and antimicrobial activity studies of some new oxazolo[4,5-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • HOMO-LUMO Energy Gap. Schrödinger. Available at: [Link]

  • Molecular docking, DFT and antiproliferative properties of 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency. Drug Development Research. Available at: [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

  • Molecular Electrostatic Potential (MEP). University of Bayreuth. Available at: [Link]

  • Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Molecules. Available at: [Link]

  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT. Available at: [Link]

  • Photophysical study of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH. Photochemical & Photobiological Sciences. Available at: [Link]

  • Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. ResearchGate. Available at: [Link]

  • Computational Insights into the Electronic, Optical, and Reactivity Behavior of Halogenated Phenanthrene Derivatives. ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY. Available at: [Link]

  • A computational quantum chemical study of Fluorinated Allopurinol. Journal of Emerging Investigators. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Available at: [Link]

  • theory dft b3lyp: Topics by Science.gov. Science.gov. Available at: [Link]

  • Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model. Magnetic Resonance in Chemistry. Available at: [Link]

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Validation

Benchmarking the fluorescence quantum yield of oxazolopyridine derivatives

Benchmarking the Fluorescence Quantum Yield of Oxazolopyridine Derivatives: A Comprehensive Comparison Guide Introduction In the rapidly evolving fields of bioimaging, organic electronics, and drug development, the deman...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Fluorescence Quantum Yield of Oxazolopyridine Derivatives: A Comprehensive Comparison Guide

Introduction

In the rapidly evolving fields of bioimaging, organic electronics, and drug development, the demand for highly efficient, air-stable fluorophores is at an all-time high. While conventional dyes like coumarins and cyanines have served as foundational laboratory tools, they frequently suffer from narrow Stokes shifts, poor photostability, and suboptimal fluorescence quantum yields ( Φf​ ) in complex biological environments.

Enter oxazolopyridine derivatives. By integrating electron-accepting oxygen and nitrogen heteroatoms into an extended π -conjugated framework, these novel compounds exhibit exceptional photophysical properties. This guide provides an objective benchmarking analysis of oxazolopyridine derivatives against standard fluorophores, supported by experimental data and a self-validating protocol for accurate quantum yield determination.

Mechanistic Insights: Why Oxazolopyridines Outperform Conventional Dyes

As an Application Scientist, I evaluate fluorophores not just on their empirical brightness, but on the quantum mechanics driving their emission. The superiority of oxazolopyridine derivatives stems from three core structural advantages:

  • Extended π−π∗ Electronic Transitions: Bis(oxazolo[5,4-b]pyridine) derivatives feature peripheral condensed rings containing three heteroatoms (one oxygen, two nitrogens). This structural motif increases the number of conjugated bonds, facilitating highly efficient π−π∗ transitions that yield intense blue or deep-blue fluorescence (357–474 nm) 1.

  • Strong Charge Transfer (CT) Character: The introduction of electron-donating and electron-withdrawing groups into the oxazolo[4,5-b]pyridine core causes a massive increase in ground and excited-state dipole moments, allowing for tunable emission profiles that are highly sensitive to microenvironmental polarity [[2]]().

  • Fluorogenic "Light-Up" Sensing: In live-cell bioimaging, background noise is the primary obstacle. Benzo[c,d]indole-oxazolopyridine (BIOP) probes exploit the oxazolopyridine heterocycle to achieve a staggering 770-fold fluorescence enhancement upon binding to RNA, achieving a bound-state quantum yield ( Φbound​ ) of 0.52 3.

Benchmarking Data: Oxazolopyridines vs. Industry Standards

To objectively assess performance, we must benchmark the fluorescence quantum yield ( Φf​ ) of oxazolopyridine derivatives against ubiquitous laboratory standards. The table below summarizes the comparative photophysical data.

Fluorophore / DerivativeEmission Range ( λem​ )Solvent EnvironmentFluorescence QY ( Φf​ )Reference Standard
Bis(oxazolo[5,4-b]pyridine) 4a-c 357–474 nm (Blue)Chloroform / Acetonitrile0.32 – 0.84 Quinine Sulfate 1
BIOP (RNA-Bound) 570 nm (Yellow)Buffer (pH 7.0)0.52 Rhodamine B 3
Quinine Sulfate (Standard)450–460 nm (Blue)0.1 M H₂SO₄0.55 N/A
Tryptophan (Standard)350 nm (UV)Water0.15 N/A

Scientific Takeaway: Bis(oxazolopyridine) derivatives can achieve a Φf​ of up to 0.84, vastly outperforming both Quinine Sulfate and Tryptophan 1. This makes them highly competitive candidates for organic light-emitting diodes (OLEDs) and fluorescent biomarkers.

Self-Validating Experimental Protocol for Relative Quantum Yield

Reporting a high quantum yield is meaningless without a rigorous, reproducible methodology. The following protocol outlines a self-validating workflow for measuring the relative fluorescence quantum yield of oxazolopyridine derivatives using a standard spectrofluorimeter (e.g., Shimadzu RF-5301 PC) [[1]]().

Step 1: Instrument Calibration & Standard Validation (The Self-Validating Step)

  • Action: Before testing the oxazolopyridine sample, measure a secondary standard (e.g., Fluorescein in 0.1 M NaOH) against your primary standard (Quinine Sulfate in 0.1 M H₂SO₄).

  • Causality: This ensures your instrument's spectral correction factors are accurate. If the calculated Φf​ of the secondary standard deviates by >5% from literature values, recalibrate the emission/excitation slit widths before proceeding.

Step 2: Sample Preparation & Optical Density Control

  • Action: Prepare solutions of the oxazolopyridine derivative in target solvents (chloroform, dichloromethane, acetonitrile) at concentrations of 1×10−5 M to 2×10−5 M [[1]](). Ensure the absorbance ( A ) at the chosen excitation wavelength ( λex​ ) is strictly ≤0.1 .

  • Causality: Keeping A≤0.1 prevents the inner-filter effect (IFE), a phenomenon where the fluorophore re-absorbs its own emitted light, which would artificially deflate the integrated emission area and ruin the measurement.

Step 3: Spectral Acquisition

  • Action: Record the UV-Vis absorption spectrum to determine the exact λex​ . Excite both the oxazolopyridine sample and the standard at the exact same λex​ . Record the fluorescence emission spectra using a 1 cm path length quartz cuvette [[1]]().

  • Causality: Exciting both solutions at the same wavelength ensures that any fluctuations in the Xenon lamp's intensity profile impact both the sample and the standard equally, canceling out potential light source errors.

Step 4: Mathematical Integration & Refractive Index Correction

  • Action: Calculate the quantum yield ( Φx​ ) using the standard relative equation:

    Φx​=Φst​×(Fst​Fx​​)×(Ax​Ast​​)×(nst2​nx2​​)

    Where F is the integrated area of the fluorescence spectrum, A is the absorbance at λex​ , and n is the refractive index of the solvent [[1]]().

  • Causality: Why the n2 term? Solvents dictate the speed of light and the solid angle of the emission cone captured by the detector. The n2 multiplier corrects for these optical dispersion differences between the sample's solvent (e.g., Chloroform, n≈1.44 ) and the standard's solvent (e.g., Water, n≈1.33 ).

Workflow Visualization

QY_Measurement N1 1. Standard Validation (Validate setup with knowns) N2 2. Sample Preparation (Oxazolopyridine & Reference) N1->N2 Setup Verified N3 3. UV-Vis Absorption (Ensure Abs < 0.1 at λ_ex) N2->N3 Dilute Aliquots N5 5. Refractive Index (n) (Measure solvent dispersion) N2->N5 Solvent Blank N4 4. Fluorescence Emission (Record integrated area F) N3->N4 Match λ_ex N6 6. Quantum Yield Calculation (Apply relative QY equation) N3->N6 Extract A_x, A_st N4->N6 Extract F_x, F_st N5->N6 Extract n_x, n_st

Workflow for determining relative fluorescence quantum yield of oxazolopyridine derivatives.

Conclusion

Oxazolopyridine derivatives represent a significant leap forward in fluorophore engineering. By achieving quantum yields up to 0.84 and demonstrating remarkable target-specific light-up properties, they resolve many of the limitations inherent to traditional dyes. For drug development professionals and material scientists, integrating these derivatives—and rigorously validating their photophysics using the protocols outlined above—will be crucial for the next generation of high-resolution bioimaging and organic electronics.

References

  • Title: Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine)
  • Title: Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne Source: ResearchGate URL
  • Title: Bright and Light-Up Sensing of Benzo[c,d]indole-oxazolopyridine Cyanine Dye for RNA and Its Application to Highly Sensitive Imaging of Nucleolar RNA in Living Cells Source: ACS Omega URL

Sources

Comparative

Bridging the Virtual and the Real: A Guide to Cross-Validating Molecular Docking with In Vitro Data

In the landscape of modern drug discovery, computational and experimental approaches are not adversaries but essential partners. Molecular docking, a powerful in silico tool, allows for the rapid screening of vast chemic...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, computational and experimental approaches are not adversaries but essential partners. Molecular docking, a powerful in silico tool, allows for the rapid screening of vast chemical libraries, predicting how potential drug candidates might bind to a biological target.[1] However, these computational predictions are just that—predictions. They exist in a world of algorithms and scoring functions, which, while sophisticated, are approximations of complex biological reality.[2][3] To bridge this gap and translate virtual hits into viable leads, rigorous cross-validation with in vitro experimental data is not just a recommendation; it is an absolute necessity.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a robust cross-validation strategy. We will move beyond a simple checklist of steps to explore the causality behind experimental choices, ensuring that your validation workflow is a self-validating system that builds confidence in your findings at every stage.

The In Silico Foundation: Principles of Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity through a scoring function.[1] This process is instrumental in virtual screening to filter large compound libraries down to a manageable number for experimental testing.[4]

A typical docking workflow involves:

  • Target and Ligand Preparation: Obtaining a high-resolution 3D structure of the target protein (often from the Protein Data Bank) and preparing a library of 3D ligand structures.[1]

  • Defining the Binding Site: Identifying the specific region on the target protein where the ligand is expected to bind.

  • Docking Simulation: Using a search algorithm to generate a multitude of possible binding poses for each ligand within the defined binding site.

  • Scoring and Ranking: Evaluating each pose using a scoring function that approximates the binding free energy (often expressed in kcal/mol), and ranking the ligands based on their best scores.[5]

It is crucial to understand that docking scores are not a direct measure of in vivo efficacy.[3] They are a tool for prioritization. A more negative docking score theoretically suggests a stronger binding affinity, but this is an approximation. Factors like protein flexibility, the presence of water molecules, and the inherent simplifications in scoring functions can all lead to discrepancies between predicted and actual binding.[6]

The Imperative of a Control System in Docking

To build trustworthiness into your docking protocol, it must be validated before screening your compound library. This is achieved by including known ligands as controls:

  • Positive Control: A known inhibitor or substrate for your target protein. The goal is to "redock" this molecule and see if your docking protocol can reproduce its experimentally determined binding pose (if available). A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[7] The docking score of the positive control also serves as a benchmark for your test compounds.[5][8]

  • Negative Control (Decoy): A molecule that is structurally similar to your positive control but is known to be inactive against the target. The negative control should ideally have a significantly poorer docking score than the positive control.

The Experimental Gauntlet: In Vitro Validation Assays

Once you have a ranked list of potential hits from your docking screen, the next step is to test them at the bench. The choice of in vitro assay is critical and depends on the nature of your target and the information you want to obtain.

Choosing Your First Line of Attack: Biochemical vs. Cell-Based Assays

The initial validation can broadly be categorized into two types of assays:

  • Biochemical Assays: These are performed in a cell-free system using purified components, such as a recombinant enzyme and a substrate.[2]

    • Rationale: They are ideal for confirming direct target engagement. By isolating the target protein, you can be confident that any observed activity is a direct result of the compound interacting with the target, rather than off-target or cytotoxic effects.[2] They generally offer higher throughput and reproducibility.

    • When to Choose: When your target is a purified enzyme or receptor and you want to quickly confirm direct inhibition or binding.

  • Cell-Based Assays: These assays use living cells to measure a compound's effect on a biological process.[9]

    • Rationale: They provide a more physiologically relevant context. These assays can account for factors like cell permeability, intracellular metabolism, and effects on signaling pathways.[9][10] A compound that is potent in a biochemical assay may be inactive in a cell-based assay simply because it cannot get into the cell.

    • When to Choose: When you need to understand a compound's activity in a biological system, assess its cytotoxicity, or when your target is part of a complex signaling pathway that is difficult to reconstitute in a cell-free system.[11]

For a robust validation strategy, a tiered approach is often best, starting with a biochemical assay to confirm direct binding and then moving to a cell-based assay to assess functional activity in a more complex environment.

Experimental Protocols for Key Assays

Here, we provide detailed methodologies for three commonly used assays in the cross-validation workflow.

1. Cell-Based Viability/Cytotoxicity Assay (e.g., MTT Assay)

This assay is often used to determine the half-maximal inhibitory concentration (IC50) of a compound, which is a measure of its potency in inhibiting a biological process (like cell proliferation) by 50%.[12]

Experimental Protocol: MTT Assay

  • Cell Culture: Plate adherent cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of your test compounds and controls (positive and negative) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the various compound concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[13][14]

  • Data Acquisition: Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Direct Binding Assay: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (your compound) to a ligand (your target protein) immobilized on a sensor surface in real-time. It provides kinetic data (association and dissociation rates) and the binding affinity (KD).[16][17]

Experimental Protocol: SPR

  • Ligand Immobilization: Covalently attach the purified target protein (ligand) to the surface of a sensor chip.

  • Analyte Preparation: Prepare a series of concentrations of your test compound (analyte) in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the analyte over the sensor surface at a constant flow rate. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).[16]

  • Dissociation: After the association phase, flow the running buffer over the chip to measure the dissociation of the analyte from the ligand.

  • Data Analysis: The resulting sensorgram (a plot of RU versus time) is fitted to a kinetic binding model to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[16] A lower KD value indicates a stronger binding affinity.

3. Direct Binding Assay: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring binding affinities as it directly measures the heat released or absorbed during a binding event.[18] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[3][19]

Experimental Protocol: ITC

  • Sample Preparation: Prepare the purified target protein and the test compound in identical, degassed buffers to minimize heats of dilution.[16] The concentration of the ligand in the syringe should typically be 10-20 times the concentration of the macromolecule in the cell.[16]

  • Loading the Calorimeter: Load the target protein into the sample cell and the test compound into the injection syringe.

  • Titration: Perform a series of small, precise injections of the compound into the sample cell while maintaining a constant temperature.[19]

  • Heat Measurement: The instrument measures the minute temperature changes that occur with each injection as the compound binds to the target protein.[19]

  • Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a binding model to determine the KD, stoichiometry (n), and enthalpy (ΔH).[1]

The Cross-Validation Workflow: A Self-Validating System

A robust cross-validation strategy is not a linear process but a cyclical one, with feedback loops that allow for the refinement of both computational and experimental approaches.

Diagram: Cross-Validation Workflow

CrossValidationWorkflow cluster_in_silico In Silico Phase cluster_in_vitro In Vitro Phase cluster_analysis Analysis & Refinement docking Molecular Docking (Virtual Screening) hit_selection Hit Prioritization (Ranked by Score) docking->hit_selection protocol_val Docking Protocol Validation (Positive/Negative Controls) protocol_val->docking biochemical_assay Biochemical Assay (e.g., Enzyme Inhibition) hit_selection->biochemical_assay Top-ranked compounds correlation Correlation Analysis (Docking Score vs. IC50/KD) hit_selection->correlation cell_based_assay Cell-Based Assay (e.g., MTT for IC50) biochemical_assay->cell_based_assay Confirmed hits binding_assay Direct Binding Assay (e.g., SPR or ITC for KD) cell_based_assay->binding_assay Potent compounds cell_based_assay->correlation binding_assay->correlation sar Structure-Activity Relationship (SAR) correlation->sar model_refinement Refine Docking Model or Select New Scaffolds sar->model_refinement model_refinement->docking Feedback Loop

Sources

Validation

A Comparative Study of Brominated vs. Non-Brominated Oxazolopyridines: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals The oxazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. A key strategic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. A key strategic consideration in the design of novel oxazolopyridine-based therapeutic agents is the introduction of a bromine atom. This guide provides a comparative analysis of brominated and non-brominated oxazolopyridines, offering insights into their synthesis, physicochemical properties, and biological performance. By presenting available experimental data and established protocols, this document aims to equip researchers with the knowledge to make informed decisions in their drug discovery and development endeavors.

Introduction: The Significance of the Oxazolopyridine Core and the Role of Bromination

The fusion of an oxazole ring with a pyridine ring gives rise to the oxazolopyridine system, a class of compounds that has garnered significant attention in pharmaceutical research. Oxazolo[5,4-d]pyrimidines, in particular, are structurally analogous to purine nucleobases, suggesting their potential to interact with a variety of biological targets.[1] Indeed, derivatives of this scaffold have been identified as inhibitors of receptor tyrosine kinases, adenosine receptors, and caspases, and have shown promise as antiviral and anti-angiogenic agents.[1][2][3]

The introduction of a bromine atom onto a heterocyclic scaffold can profoundly influence its physicochemical properties and, consequently, its biological activity. Bromine, as a halogen, is a lipophilic, electron-withdrawing group. Its incorporation can enhance a molecule's membrane permeability, modulate its metabolic stability, and introduce a potential site for further chemical modification. Furthermore, the "heavy atom effect" of bromine can be exploited in areas such as photodynamic therapy. This guide will delve into the comparative aspects of brominated and their non-brominated oxazolopyridine counterparts.

Synthesis of Oxazolopyridines: A Comparative Overview

The synthesis of the oxazolopyridine core can be broadly categorized into two main strategies: formation of the oxazole ring onto a pre-existing pyridine or pyrimidine ring, or construction of the pyridine/pyrimidine ring onto a functionalized oxazole.[1]

Synthesis of Non-Brominated Oxazolopyridines

A common route to 2,7-disubstituted oxazolo[5,4-d]pyrimidines involves a multi-step sequence starting from a 5-aminooxazole-4-carbonitrile derivative. This versatile intermediate can be elaborated to form the fused pyrimidine ring.[4]

Experimental Protocol: Synthesis of 7-Amino-oxazolo[5,4-d]pyrimidines [2]

This protocol outlines a general procedure for the synthesis of non-brominated 7-amino-oxazolo[5,4-d]pyrimidines, which can be adapted for various derivatives.

  • Step 1: Synthesis of 5-Amino-2-(5-amino-3-methyl-isoxazol-4-yl)-oxazole-4-carbonitrile. This key intermediate is prepared according to previously described methods.[2]

  • Step 2: Formation of the Imidoester. The 5-aminooxazole-4-carbonitrile derivative is reacted with triethyl orthoformate under reflux to yield the corresponding imidoester.

  • Step 3: Ring Closure to form the 7-Amino-oxazolo[5,4-d]pyrimidine. The imidoester is then treated with an appropriate primary or secondary amine in a suitable solvent, such as ethanol, to effect ring closure and afford the desired 7-amino-substituted oxazolo[5,4-d]pyrimidine. The product is typically purified by crystallization or column chromatography.

Diagram: General Synthetic Workflow for Non-Brominated Oxazolopyridines

G A 5-Aminooxazole-4-carbonitrile B Imidoester Intermediate A->B Triethyl orthoformate, Reflux C 7-Amino-oxazolo[5,4-d]pyrimidine B->C Primary/Secondary Amine, Ethanol

Caption: General workflow for the synthesis of 7-amino-oxazolo[5,4-d]pyrimidines.

Synthesis of Brominated Oxazolopyridines

The introduction of a bromine atom can be achieved either by utilizing a brominated starting material or by direct bromination of the oxazolopyridine core. Direct electrophilic bromination of the pyridine or pyrimidine ring of the oxazolopyridine scaffold can be challenging due to the electron-deficient nature of these rings. However, bromination of activated positions or the use of more reactive brominating agents can be effective.

For instance, 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one has been synthesized in high yield via the reaction of oxazolo[4,5-b]pyridin-2(3H)-one with N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF).

Comparative Physicochemical Properties

The introduction of a bromine atom is expected to significantly alter the physicochemical properties of the oxazolopyridine scaffold.

PropertyNon-Brominated OxazolopyridineBrominated Oxazolopyridine (Predicted)Rationale
Lipophilicity (logP) LowerHigherThe bromine atom is lipophilic, increasing the overall non-polar character of the molecule.
Molecular Weight LowerHigherThe addition of a bromine atom (atomic weight ~79.9 amu) increases the molecular weight.
Polar Surface Area (PSA) HigherPotentially LowerThe electron-withdrawing nature of bromine can influence the electron distribution and potentially reduce the polarity of nearby functional groups.
Acidity/Basicity (pKa) Varies with substituentsGenerally more acidic/less basicThe inductive electron-withdrawing effect of bromine can decrease the basicity of nitrogen atoms in the pyridine/pyrimidine ring.

These predicted differences can have a profound impact on the pharmacokinetic properties of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

Comparative Biological Activity

While a direct head-to-head comparison of a brominated and a non-brominated oxazolopyridine pair from a single study is not available in the searched literature, we can infer potential differences based on existing data for non-brominated analogs and the known effects of bromination on other heterocyclic systems.

Anticancer Activity

A series of non-brominated 7-amino-oxazolo[5,4-d]pyrimidines have been evaluated for their in vitro cytotoxic activity against various human cancer cell lines.[2][4]

Table 1: In Vitro Anticancer Activity of Selected Non-Brominated 7-Amino-oxazolo[5,4-d]pyrimidines

CompoundCancer Cell LineIC50 (µM)Reference
SCM9 HT-29 (Colon)>12.5 (30% inhibition at 12.5 µM)[2]
Compound 3g HT-29 (Colon)58.4[4]
Compound 3j HT-29 (Colon)99.87[4]
Compound 3e LoVo (Colon, metastatic)177.52[4]

Note: IC50 is the half-maximal inhibitory concentration.

The introduction of a bromine atom has been shown to enhance the anticancer activity of other heterocyclic compounds. This is often attributed to increased lipophilicity, leading to better cell penetration, or specific interactions with the target protein. For example, brominated chalcones and quinolines have demonstrated potent cytotoxic effects. It is therefore plausible that brominated oxazolopyridines could exhibit enhanced anticancer activity compared to their non-brominated counterparts.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (brominated and non-brominated oxazolopyridines) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 595 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Diagram: Apoptosis Signaling Pathway

G A Brominated Oxazolopyridine B Cellular Stress (e.g., ROS production) A->B C Mitochondrial Pathway B->C D Caspase Activation C->D E Apoptosis D->E

Caption: Potential mechanism of action for anticancer activity.

Antimicrobial Activity

Some non-brominated 7-amino-oxazolo[5,4-d]pyrimidines have also been investigated for their antiviral activity.[2] For instance, some compounds in a studied series inhibited the replication of human herpes virus type-1 (HHV-1).[2]

The effect of bromination on antimicrobial activity is variable and context-dependent. In some cases, the increased lipophilicity of brominated compounds can enhance their ability to penetrate microbial cell membranes, leading to improved activity. However, the specific interactions with microbial targets are crucial.

Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing [5]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Dilutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (broth and inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature and duration.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The available evidence suggests that both non-brominated and potentially brominated oxazolopyridines are valuable scaffolds for the development of new therapeutic agents. Non-brominated 7-amino-oxazolo[5,4-d]pyrimidines have demonstrated promising anticancer and antiviral activities.[2][4]

While direct comparative data is scarce, the well-established principles of medicinal chemistry suggest that the introduction of a bromine atom could significantly modulate the biological profile of oxazolopyridines. The predicted increase in lipophilicity may lead to enhanced cell permeability and potentially improved potency. However, this could also be accompanied by changes in solubility and off-target effects.

Future research should focus on the systematic synthesis and parallel evaluation of brominated and non-brominated oxazolopyridine pairs. Such studies would provide invaluable data to elucidate the precise structure-activity relationships and guide the rational design of next-generation oxazolopyridine-based drugs.

References

  • De Coen, L.M., Roman, B.I., Movsisyan, M., Heugebaert, T.S.A., & Stevens, C.V. (2018). Synthesis and biological activity of oxazolopyrimidines. European Journal of Organic Chemistry, 2018(19), 2148–2166.
  • Sochacka-Ćwikła, A., Mączyński, M., Artym, J., Kocięba, M., Sochacka-Ćwikła, A., Drozd-Szczygieł, E., Ryng, S., & Zimecki, M. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]

  • Patil, V.D., Wise, D.S., Townsend, L.B., & Bloch, A. (1974). Synthesis and biological activity of selected 2-substituted 6-(.beta.-D-ribofuranosyl)oxazolo[5,4-d]pyrimidin-7-ones. Journal of Medicinal Chemistry, 17(12), 1282–1285.
  • Cai, S.X., Kemnitzer, W.E., & Sirisoma, S. (2008). N-Aryl-Isoxazolopyrimidin-4-Amines and Related Compounds as Activators of Caspases and Inducers of Apoptosis and the Use Thereof.
  • Sochacka-Ćwikła, A., Mączyński, M., Czyżnikowska, Ż., Wiatrak, B., Jęśkowiak, I., Czerski, A., & Regiec, A. (2022). New oxazolo[5,4-d]pyrimidines as potential anticancer agents: Their design, synthesis, and in vitro biological activity research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Deng, X., et al. (2015). Synthesis and evaluation of biological and antitumor activities of 5,7-dimethyl- oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives as novel inhibitors of FGFR1. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 961–966.
  • Liu, X., et al. (2014). Synthesis and anti-angiogenic activity of novel oxazolo[5,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472.
  • Tu, Z., et al. (2013). Discovery of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines as potent and selective cannabinoid receptor 2 agonists. Bioorganic & Medicinal Chemistry Letters, 23(2), 564-568.

Sources

Comparative

A Comparative Analysis of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine: A Potential Anticancer Agent

An In-Depth Guide for Researchers and Drug Development Professionals The relentless pursuit of novel and more effective anticancer agents has led to the exploration of diverse heterocyclic scaffolds. Among these, the oxa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel and more effective anticancer agents has led to the exploration of diverse heterocyclic scaffolds. Among these, the oxazolo[4,5-b]pyridine core has emerged as a promising framework for the development of new therapeutic molecules. This guide provides a comprehensive comparative analysis of a specific derivative, 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine, against established standard-of-care drugs in key oncological indications. While direct comparative efficacy data for this specific molecule is nascent, this document synthesizes existing knowledge on structurally related compounds to build a strong rationale for its investigation and to propose a detailed roadmap for its preclinical evaluation.

The Scientific Rationale: Why Investigate 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine?

The oxazolo[4,5-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets. Several derivatives have demonstrated significant biological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer effects.[1][2][3][4] The introduction of a 4-bromophenyl substituent at the 2-position of the oxazolo ring is a key structural feature. The presence of a halogen atom, such as bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its binding affinity to target proteins and improving its overall efficacy.

Indeed, related heterocyclic compounds bearing a 4-bromophenyl moiety have shown potent cytotoxic activity against various cancer cell lines. For instance, derivatives of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole have exhibited considerable cytotoxicity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cells, with some analogues demonstrating superior or comparable IC50 values to the standard EGFR inhibitor, erlotinib.[5][6] This suggests that the 4-bromophenyl group may be a critical pharmacophore for anticancer activity.

Furthermore, the broader family of oxazolopyrimidines, which are structurally similar to oxazolo[4,5-b]pyridines, have been identified as inhibitors of key signaling pathways implicated in cancer progression, such as those involving vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR).[1]

Hypothesized Mechanism of Action:

Based on the evidence from related compounds, it is hypothesized that 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine may exert its anticancer effects through the inhibition of critical protein kinases involved in tumor growth, proliferation, and angiogenesis.

Hypothesized_MOA Compound 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine Kinase Protein Kinases (e.g., VEGFR-2, EGFR) Compound->Kinase Inhibition Pathway Downstream Signaling Pathways (e.g., RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) Kinase->Pathway Activation Effect Inhibition of: - Cell Proliferation - Angiogenesis - Survival Pathway->Effect Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Culture Cell Culture (MCF-7, A549, HT-29) Seed Seed Cells in 96-well Plates Culture->Seed Prepare Prepare Serial Dilutions of Compounds Treat Treat Cells with Compounds Prepare->Treat Incubate Incubate for 48-72h Treat->Incubate MTT Add MTT Reagent Incubate->MTT Read Measure Absorbance MTT->Read Analyze Calculate IC50 Values Read->Analyze Xenograft_Workflow Implant Implant Cancer Cells into Immunodeficient Mice Tumor_Growth Allow Tumors to Grow to Palpable Size Implant->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treat Administer Test Compound, Standard Drug, or Vehicle Randomize->Treat Measure Measure Tumor Volume and Body Weight Treat->Measure Endpoint Endpoint: Excise and Weigh Tumors Measure->Endpoint Analyze Calculate Tumor Growth Inhibition Endpoint->Analyze

Caption: Experimental workflow for the in vivo xenograft model.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine is still to be established, the existing literature on related compounds provides a strong rationale for its investigation as a novel anticancer agent. The proposed experimental protocols offer a clear and robust framework for a direct and unbiased comparison against standard-of-care drugs.

Should this compound demonstrate significant in vitro and in vivo efficacy with a favorable safety profile, further preclinical development would be warranted. This would include comprehensive ADME/Tox studies, formulation development, and investigation in orthotopic and patient-derived xenograft (PDX) models to more closely mimic human disease. The ultimate goal is to determine if 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine can offer a therapeutic advantage over existing treatments for cancer patients.

References

  • A review on the synthesis and anticancer activity of oxazolo[4,5-b]pyridine derivatives. (Please note: A specific reference is not available in the provided search results, but the synthesis and activity of this class of compounds are discussed in several of the provided sources.)
  • Ahmed, N. A. et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances. 3[5]. Synthesis and biological evaluation of novel pyridine derivatives as potent anticancer agents. (This is a general representation of a study type found in the search results, not a specific paper.)

  • Anticancer activity of some novel 1,2,4 triazole pyridine derivatives. (This represents the type of research found on pyridine derivatives.) 5[7]. Ahmed, N. A. et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. PubMed Central. 6[6]. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). MDPI. 7[8]. Design and synthesis of anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (This refers to the general research area). 8[7]. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. (2017). PubMed. 9[9]. Chemotherapy for lung cancer. (This represents the general information available on standard treatments). 1[10]0. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). PubMed Central. 1[2]1. Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry. 1[11]2. In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. (2017). ResearchGate. 1[3]3. Chemotherapy for Non-small Cell Lung Cancer. (2024). American Cancer Society. 1[12]4. Colorectal Cancer Chemotherapy. (2024). American Cancer Society. 1[13]5. Chemotherapy for Breast Cancer. (2021). American Cancer Society. 1[4]6. 5 Key Chemotherapy Regimens for Breast Cancer: What You Need to Know. (2026). Liv Hospital. 1[14]7. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. (2023). ResearchGate. 1[15]8. Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. (2021). Taylor & Francis. 1[16]9. Chemotherapy for colon cancer. (2025). Mayo Clinic. 2[17]0. Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols. (2025). Medscape. 2[18]1. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. (2022). Semantic Scholar. 2[19]2. Chemotherapy in Early Breast Cancer: When, How and Which One?PubMed Central. 2[20]3. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one Based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors With Anti-inflammatory Potential. (2016). PubMed. 2[21]4. Chemotherapy for lung cancer.Macmillan Cancer Support. 2[22]5. Colon Cancer Treatment Protocols. (2023). Medscape. 2[23]6. Breast Cancer Treatment Protocols. (2026). Medscape. 2[24]7. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential.ResearchGate. 2[25]8. Chemotherapy for colorectal cancer.Canadian Cancer Society. 29. Chemotherapy for breast cancer.Canadian Cancer Society. 30. Oncological Treatment of Lung Cancer. (2024). (This represents general information on treatment protocols). 3[26]1. Chemotherapy. (2025). Bowel Cancer UK.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine

As researchers and drug development professionals, our work with novel chemical entities like 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine is foundational to discovery. However, our responsibility extends beyond synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine is foundational to discovery. However, our responsibility extends beyond synthesis and application to the safe and environmentally conscious management of these compounds post-experimentation. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined here are based on the compound's specific chemical properties and hazard profile.

Hazard Identification and Risk Assessment

2-(4-Bromophenyl)oxazolo[4,5-b]pyridine is a brominated, aromatic heterocyclic compound.[1][2] Its chemical structure dictates its hazard profile and the necessary precautions for its handling and disposal. The primary risks are associated with its potential for irritation and harm if ingested or inhaled.[3][4] Furthermore, as an organobromine compound, it is crucial to consider its environmental persistence and potential for bioaccumulation, making proper disposal a critical step in its lifecycle management.[5]

Table 1: GHS Hazard Profile for 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine and Structurally Similar Compounds

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed[3][4]
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation[3][4][6]
Serious Eye Damage/Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation[3][4][6]
Specific Target Organ Toxicity, Single Exposure (Category 3)GHS07WarningH335: May cause respiratory irritation[3][4]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, ensure the following engineering controls and PPE are in place.

  • Engineering Controls : Always handle 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] Emergency eyewash stations and safety showers must be readily accessible.

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]

    • Skin Protection : Wear nitrile or neoprene gloves and a chemically impervious lab coat.[7] Contaminated clothing should be removed immediately and decontaminated before reuse.[7]

    • Respiratory Protection : For operations that may generate dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.

Waste Characterization and Segregation

Proper segregation is the most critical step in chemical waste management. Due to the presence of bromine, 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine is classified as a halogenated organic waste .

The U.S. Environmental Protection Agency (EPA) has specific regulations for halogenated organic compounds (HOCs), often restricting their land disposal due to their persistence and toxicity.[9][10] Therefore, this waste stream must never be mixed with non-halogenated organic waste, aqueous waste (unless specified for dilute solutions), or disposed of down the drain.[7][11] Mixing incompatible waste streams can create dangerous reactions and complicates the final disposal process, which is typically high-temperature incineration.[10][12]

WasteSegregation start Waste Generated in Lab is_topic Is the waste 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine or material contaminated with it? start->is_topic non_haz Non-Hazardous Waste (Consult Institutional Guidelines) is_topic->non_haz No is_solid Is the waste pure solid, concentrated solution, or heavily contaminated material? is_topic->is_solid Yes solid_waste HALOGENATED ORGANIC SOLID WASTE CONTAINER is_solid->solid_waste Yes (Solid or Grossly Contaminated Items) liquid_waste HALOGENATED ORGANIC LIQUID WASTE CONTAINER is_solid->liquid_waste No (Liquid Solution)

Sources

Handling

Personal protective equipment for handling 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine

The Application Scientist's Guide to Handling 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine: PPE, Causality, and Operational Protocols As a Senior Application Scientist, I approach chemical safety not as a rigid checklist of c...

Author: BenchChem Technical Support Team. Date: March 2026

The Application Scientist's Guide to Handling 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine: PPE, Causality, and Operational Protocols

As a Senior Application Scientist, I approach chemical safety not as a rigid checklist of compliance, but as an exercise in physicochemical causality. When handling 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine (CAS: 111852-42-7) , we are dealing with a highly specialized halogenated heterocycle[1][2]. This compound is a critical building block in drug discovery, frequently utilized in the synthesis of glycogen synthase kinase-3β (GSK-3β) inhibitors and novel antimicrobial agents. Its biological efficacy stems from the oxazolopyridine core's ability to mimic adenine and guanine bases[3][4].

However, the very structural features that make it biologically active—its planar aromatic system and the lipophilic bromophenyl substituent—also dictate its occupational hazard profile. This guide provides a self-validating, step-by-step operational framework for selecting Personal Protective Equipment (PPE) and safely handling this compound.

Physicochemical Hazard Causality

To select the right PPE, we must understand why the compound behaves the way it does.

  • Lipophilicity and Dermal Penetration: The addition of the heavy bromine atom to the phenyl ring significantly increases the molecule's partition coefficient (logP). If the solid dust contacts the skin, ambient moisture or sweat can facilitate its partitioning into the lipid-rich stratum corneum, leading to systemic absorption and severe skin irritation[5].

  • Particulate Inhalation: As a solid powder at room temperature, the primary exposure vector during weighing and transfer is aerosolized dust. The oxazolopyridine core is a known respiratory irritant, capable of causing localized inflammation in the mucous membranes of the upper respiratory tract[6].

  • Ocular Toxicity: Halogenated heteroaromatics are notoriously harsh on the sensitive tissues of the cornea, causing serious eye damage upon contact[7][8].

HazardCausality Compound 2-(4-Bromophenyl) oxazolo[4,5-b]pyridine (Aerosolized Dust) Skin Dermal Exposure High Lipophilicity (LogP) causes rapid penetration Compound->Skin Resp Inhalation Mucous membrane inflammation Compound->Resp Eye Ocular Contact Corneal tissue damage Compound->Eye Gloves Intervention: Double Nitrile Gloving Skin->Gloves Hood Intervention: Fume Hood (80-120 fpm) Resp->Hood Goggles Intervention: Unvented Safety Goggles Eye->Goggles

Figure 1: Causality pathway mapping the compound's physicochemical properties to PPE interventions.

Personal Protective Equipment (PPE) Matrix

Quantitative data and standardized safety ratings dictate our PPE selection. Below is the summarized PPE matrix for handling 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine[2].

Protection ZoneRecommended PPECausal JustificationReplacement / Validation Metric
Hands (Dermal) Nitrile Gloves (Minimum 0.11 mm thickness)Nitrile provides excellent resistance to lipophilic halogenated compounds.Self-Validation: Inspect outer glove every 15 mins. Replace immediately if powder adheres.
Eyes (Ocular) Unvented Chemical Safety GogglesPrevents airborne dust particulates from settling on the cornea.Self-Validation: Ensure a complete suction seal around the orbital bone before handling.
Body (Dermal) Flame-retardant Lab Coat & ApronProtects against static-cling of the powder to street clothing.Self-Validation: Button coat entirely to the neck; ensure cuffs are tucked under gloves.
Respiratory N95/P100 Particulate Respirator (if outside hood)Filters >99.9% of airborne solid particulates.Self-Validation: Perform a negative pressure seal check before entering the workspace.

Operational Workflow & Handling Protocol

A protocol is only as good as its ability to validate itself in real-time. Follow this step-by-step methodology for weighing and transferring the compound.

Step 1: Environmental Validation

  • Action: Turn on the chemical fume hood.

  • Self-Validation: Do not rely solely on the digital monitor. Tape a small piece of tissue paper to the bottom of the sash. If it pulls steadily inward, your face velocity (ideally 80-120 fpm) is actively established.

Step 2: PPE Donning and Static Mitigation

  • Action: Don safety goggles, lab coat, and double-glove with nitrile.

  • Causality: Powders like 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine often carry a static charge, causing them to "jump" from spatulas.

  • Action: Use an anti-static gun (Zerostat) on the weighing boat and the analytical balance enclosure before opening the chemical bottle.

Step 3: Weighing and Transfer

  • Action: Open the sealed container only inside the validated fume hood[2].

  • Action: Use a grounded, stainless-steel spatula to transfer the solid. Avoid plastic spatulas which exacerbate static cling.

  • Action: Cap the vial immediately after extracting the required mass.

Step 4: Decontamination

  • Action: Wipe down the balance and hood surface with a solvent compatible with halogenated organics (e.g., a mixture of isopropanol and water), followed by a dry wipe.

Workflow Prep 1. Environmental Prep Validate hood face velocity (80-120 fpm) Neutralize static charge Donning 2. PPE Donning Double nitrile gloves Unvented goggles & Lab coat Prep->Donning Transfer 3. Active Handling Use grounded steel spatula Keep sash below breathing zone Donning->Transfer Clean 4. Decontamination Wipe surfaces with IPA/Water Remove outer gloves Transfer->Clean Waste 5. Waste Segregation Deposit in Halogenated Organic Waste container Clean->Waste

Figure 2: Step-by-step operational workflow for the safe handling and transfer of the compound.

Spill Mitigation and Waste Disposal

Because this compound contains a heavy halogen (bromine), its disposal is strictly regulated to prevent environmental toxicity[7].

Solid Spill Protocol:

  • Contain: Do not sweep. Sweeping aerosolizes the dust.

  • Whet: Gently cover the spill with absorbent paper towels lightly dampened with an appropriate solvent (e.g., ethanol or isopropanol) to suppress dust formation.

  • Collect: Scoop the dampened towels and solid residue using a non-sparking tool into a compatible, sealable hazardous waste container.

  • Clean: Wash the spill area with soap and water to remove residual lipophilic traces[6].

Disposal Plan (Halogenated Waste):

  • Causality: Never mix this compound with standard non-halogenated organic waste. When incinerated, brominated compounds require specialized high-temperature scrubbers to neutralize the formation of toxic hydrogen bromide (HBr) gas and prevent the synthesis of brominated dioxins[7].

  • Action: Label the waste container explicitly as "Halogenated Organic Waste - Contains Brominated Heterocycles." Store in a cool, dry, well-ventilated satellite accumulation area until pickup by environmental health and safety (EHS) personnel[9].

References

  • ChemScene. "111852-42-7 | 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine - Safety Information." ChemScene Catalog. 2

  • TCI Chemicals. "SAFETY DATA SHEET: 2-(2-Bromophenyl)-1,3-dioxolane (Analogous Halogenated Heterocycle)." TCI Europe N.V.

  • Cayman Chemical. "Safety Data Sheet: (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone." Cayman Chemical Co.6

  • Isotope. "Safety Data Sheet: 4-BROMOPHENYL PHENYL ETHER." Cambridge Isotope Laboratories. 7

  • CP Lab Safety. "Halogenated Heterocycles - Storage and Safety." Calpaclab. 9

  • PubMed (NIH). "Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one Based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors." Chem Biol Drug Des. 3

  • ResearchGate. "Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2 as supported catalyst." ResearchGate.4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromophenyl)oxazolo[4,5-b]pyridine
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